molecular formula C7H6ClN3 B1456788 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine CAS No. 1159828-57-5

4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B1456788
CAS No.: 1159828-57-5
M. Wt: 167.59 g/mol
InChI Key: QSLSUTSPKWVHIP-UHFFFAOYSA-N
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Description

4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine is a useful research compound. Its molecular formula is C7H6ClN3 and its molecular weight is 167.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-4-2-9-7(8)5-3-10-11-6(4)5/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLSUTSPKWVHIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C2=C1NN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound featuring a fused pyrazole and pyridine ring system. This scaffold is of significant interest in medicinal chemistry as it is a bioisostere of purine, a fundamental component of nucleic acids. This structural similarity makes it a valuable pharmacophore for designing molecules that can interact with ATP-binding sites in various enzymes, such as kinases. The presence of a chloro substituent at the 4-position and a methyl group at the 7-position provides specific steric and electronic properties, influencing its potential as a scaffold for developing kinase inhibitors, anti-cancer agents, and other therapeutics.[1] The pyrazolo[4,3-c]pyridine core and its derivatives have been explored for a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor effects.[2]

This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, offering insights for its application in synthetic and medicinal chemistry.

Physicochemical Properties

PropertyValue (Estimated/Related Compound)Source
Molecular Formula C₇H₆ClN₃
Molecular Weight 167.59 g/mol [3]
Appearance Likely a solid at room temperature
Solubility
Melting Point
pKa
LogP 1.61 (for 4-chloro-1H-pyrazolo[4,3-c]pyridine)[5]
Topological Polar Surface Area (TPSA) 41.57 Ų (for 4-chloro-1H-pyrazolo[4,3-c]pyridine)[5]

Note: The table presents data for closely related compounds as a proxy. Experimental determination of these properties for this compound is recommended for precise applications.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is primarily dictated by the electron-deficient nature of the pyridine ring, further activated by the chloro substituent, and the nucleophilic character of the pyrazole ring. The key reactive sites are the carbon bearing the chlorine atom (C4), the nitrogen atoms of the pyrazole ring, and to a lesser extent, the other carbon positions on the bicyclic system.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The chlorine atom at the C4-position is susceptible to nucleophilic aromatic substitution (SNAr). This is a cornerstone reaction for the functionalization of this scaffold. The electron-withdrawing nature of the pyridine nitrogen atom facilitates the attack of nucleophiles at this position. A wide range of nucleophiles, including amines, alcohols, and thiols, can be employed to displace the chloride, providing a versatile route to a diverse library of derivatives.[6]

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable aprotic polar solvent such as DMF, DMSO, or NMP.

  • Addition of Reagents: Add the desired nucleophile (1.1-1.5 equivalents) and a base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA; 2-3 equivalents).

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80°C to 150°C. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water or an ice-water mixture. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

SNAr_Mechanism start This compound + Nu⁻ intermediate Meisenheimer Complex (Anionic σ-complex) start->intermediate Nucleophilic Attack product 4-Substituted-7-methyl-1H-pyrazolo[4,3-c]pyridine + Cl⁻ intermediate->product Loss of Leaving Group (Cl⁻) Cross_Coupling_Workflow start This compound suzuki Suzuki Coupling (Ar-B(OH)₂) start->suzuki Pd catalyst, base buchwald Buchwald-Hartwig (R₂NH) start->buchwald Pd catalyst, base sonogashira Sonogashira (R-C≡CH) start->sonogashira Pd/Cu catalyst, base product_suzuki 4-Aryl-7-methyl... suzuki->product_suzuki product_buchwald 4-Amino-7-methyl... buchwald->product_buchwald product_sonogashira 4-Alkynyl-7-methyl... sonogashira->product_sonogashira Synthesis_Strategy pyrazole Substituted Pyrazole Precursor cyclization_a Pyridine Ring Formation pyrazole->cyclization_a e.g., Gould-Jacobs pyridine Substituted Pyridine Precursor cyclization_b Pyrazole Ring Formation pyridine->cyclization_b e.g., Reaction with hydrazines target Pyrazolo[4,3-c]pyridine Core cyclization_a->target cyclization_b->target

Sources

A Technical Guide to the Biological Screening of 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Pyrazolo[4,3-c]pyridine Scaffold

The 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine core represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines provides a unique framework for designing inhibitors that can interact with a wide array of biological targets, particularly protein kinases.[1] The dysregulation of kinase signaling pathways is a well-established hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[1][2][3] Derivatives of the broader pyrazolo[4,3-c]pyridine family have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents, underscoring the therapeutic promise of this heterocyclic system.[4][5][6] This guide provides a comprehensive framework for the biological screening of novel this compound derivatives, from initial high-throughput screening to lead candidate validation.

Designing a Strategic Screening Cascade

A successful screening campaign is not a single experiment but a multi-stage, logical progression designed to identify potent, selective, and safe compounds. The "fail early, fail cheap" strategy is paramount, eliminating unsuitable candidates at initial stages to conserve resources for the most promising molecules.[7][8] Our proposed cascade begins with broad, high-throughput assays to identify active compounds and progressively narrows the field through more complex, biologically relevant secondary and safety assessments.

Screening_Cascade cluster_0 Primary Screening (High-Throughput) cluster_1 Secondary Screening & Selectivity cluster_2 In Vitro Safety & ADME-Tox Profiling HTS High-Throughput Kinase Assay (e.g., ADP-Glo™) Dose_Response IC50 Determination (Confirms Potency) HTS->Dose_Response Active 'Hits' Cytotoxicity Initial Cytotoxicity Screen (e.g., MTT/MTS Assay on a cancer cell line) Cytotoxicity->Dose_Response Kinase_Panel Kinase Selectivity Profiling (Against a panel of related kinases) Dose_Response->Kinase_Panel Potent Compounds Cell_Based_Pathway Cell-Based Pathway Assay (e.g., Western Blot for phospho-substrate) Kinase_Panel->Cell_Based_Pathway Selective Compounds hERG hERG Safety Assay (Cardiotoxicity) Cell_Based_Pathway->hERG Confirmed Cellular Activity Metabolic_Stability Microsomal Stability Assay (Metabolism) Cell_Based_Pathway->Metabolic_Stability Permeability Caco-2 Permeability Assay (Absorption) Cell_Based_Pathway->Permeability Cytotox_Normal Cytotoxicity on Normal Cell Lines Cell_Based_Pathway->Cytotox_Normal

Caption: A logical workflow for the biological screening of this compound derivatives.

Part 1: Primary Screening - Identifying a Pool of Active Compounds

The initial goal is to rapidly screen a library of synthesized derivatives to identify compounds that exhibit the desired biological activity. Given that pyrazolopyridine scaffolds are potent kinase inhibitors, a primary screen targeting a specific kinase implicated in a disease of interest (e.g., oncology) is a logical starting point.[1][2][9]

High-Throughput In Vitro Kinase Inhibition Assay

The objective is to measure the direct inhibitory effect of the compounds on the activity of a purified kinase enzyme. Luminescence-based assays that quantify ATP consumption (or ADP production) are highly amenable to high-throughput screening (HTS).[10][11]

Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each derivative in 100% DMSO.

    • Create a working concentration (e.g., 10 µM) by diluting the stock solution in the appropriate kinase assay buffer.

  • Kinase Reaction Setup (384-well plate format):

    • To each well of a white, opaque 384-well plate, add 2.5 µL of the test compound solution or DMSO as a vehicle control.

    • Add 2.5 µL of the kinase of interest diluted in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[10]

    • Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiation and Termination of Reaction:

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The optimal concentrations should be determined empirically but are often near the Km for ATP.

    • Incubate the plate at 30°C for 60 minutes.

    • Terminate the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[10]

  • Signal Generation and Detection:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which drives a luciferase-luciferin reaction.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

Initial Cytotoxicity Assessment

It is crucial to simultaneously assess whether the observed activity is due to specific enzyme inhibition or general cytotoxicity. A simple, rapid cell viability assay is employed for this purpose.

Protocol: MTS Cell Viability Assay

The MTS assay is a colorimetric method that measures the metabolic activity of viable cells.[12][13] NAD(P)H-dependent cellular oxidoreductase enzymes in living cells reduce the tetrazolium compound MTS to a soluble formazan product.[12]

  • Cell Plating:

    • Seed a 96-well plate with a relevant cancer cell line (e.g., HCT116, MCF-7) at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Add 10 µL of the test compounds at a single high concentration (e.g., 20 µM) to the respective wells. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.

    • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTS Reagent Addition and Incubation:

    • Prepare the MTS solution according to the manufacturer's instructions, often by mixing the MTS reagent with an electron coupling reagent (PES).[14]

    • Add 20 µL of the prepared MTS solution to each well.

    • Incubate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.

  • Data Acquisition:

    • Measure the absorbance of the soluble formazan product at 490-500 nm using a multi-well spectrophotometer.[14]

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Part 2: Secondary Screening - Confirmation and Characterization

"Hits" from the primary screen are subjected to more rigorous testing to confirm their potency, determine their mechanism of action, and assess their selectivity.

Dose-Response and IC50 Determination

To quantify the potency of the active compounds, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀).

Methodology:

This involves repeating the primary kinase and cytotoxicity assays but with a serial dilution of the hit compounds, typically in a 10-point, half-log dilution series starting from a high concentration (e.g., 50 µM). The resulting data are plotted with inhibition percentage versus the logarithm of the inhibitor concentration and fitted to a sigmoidal dose-response curve to calculate the IC₅₀ value.[10]

Table 1: Example IC₅₀ Data for Lead Compounds

Compound IDTarget Kinase IC₅₀ (nM)HCT116 Cell Line GI₅₀ (nM)
PYR-0011585
PYR-0022501200
PYR-003850
Staurosporine (Control)520

IC₅₀: Half-maximal inhibitory concentration. GI₅₀: Half-maximal growth inhibition concentration.

Kinase Selectivity Profiling

A crucial step in drug development is to ensure that the inhibitor is selective for its intended target.[15] Off-target kinase inhibition can lead to toxicity. "Compound-centric" screening, where a compound is tested against a broad panel of kinases, is an efficient way to determine its selectivity profile.[15]

Methodology:

Promising compounds with potent IC₅₀ values are submitted for screening against a panel of kinases (e.g., 50-100 kinases, including those structurally related to the primary target). This is often performed as a fee-for-service by specialized contract research organizations (CROs). The results will reveal the selectivity window and potential off-target liabilities of each compound.

Target Engagement in a Cellular Context

Confirming that the compound inhibits the intended target within a living cell is a critical validation step.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK Target Kinase (Example) Raf->MEK ERK ERK MEK->ERK Substrate Downstream Substrate ERK->Substrate pSubstrate Phospho-Substrate (p-Substrate) Substrate->pSubstrate Phosphorylation Proliferation Cell Proliferation, Survival pSubstrate->Proliferation Inhibitor Pyrazolo[4,3-c]pyridine Derivative Inhibitor->MEK

Caption: Inhibition of a representative kinase signaling pathway (e.g., MAPK/ERK) by a pyrazolo[4,3-c]pyridine derivative.

Protocol: Western Blot for Phospho-Substrate

This protocol aims to visualize the inhibition of a specific kinase by measuring the phosphorylation state of its direct downstream substrate.

  • Cell Treatment:

    • Plate and grow a relevant cell line to 70-80% confluency.

    • Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 2 hours).

    • Include a positive control (e.g., growth factor stimulation to activate the pathway) and a negative control (vehicle).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.[16]

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the kinase's substrate.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip and re-probe the membrane with an antibody for the total (phosphorylated and unphosphorylated) substrate and a housekeeping protein (e.g., GAPDH) to ensure equal loading.

Part 3: Early ADME-Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is essential to identify compounds with drug-like potential and avoid costly late-stage failures.[8][17]

Table 2: Key In Vitro ADME-Tox Assays

PropertyAssayPurpose
Absorption Caco-2 PermeabilityPredicts intestinal absorption of orally administered drugs.[8]
Metabolism Microsomal StabilityAssesses metabolic stability in the presence of liver enzymes (e.g., Cytochrome P450s).[7]
Distribution Plasma Protein BindingDetermines the extent to which a compound binds to plasma proteins, affecting its free concentration.[8]
Toxicity hERG InhibitionScreens for potential cardiotoxicity by assessing inhibition of the hERG potassium channel.[7]
Toxicity Cytotoxicity (Normal Cells)Evaluates toxicity against non-cancerous cell lines to determine the therapeutic window.

These assays are typically run in a high-throughput format and provide critical data to guide the selection of candidates for further preclinical development.[7][18]

Conclusion and Forward Path

This technical guide outlines a robust and logical framework for the comprehensive biological screening of novel this compound derivatives. By integrating high-throughput biochemical assays, cell-based functional screens, and early ADME-Tox profiling, researchers can efficiently identify and characterize potent, selective, and safe lead compounds. The data generated through this cascade provides the self-validating system necessary for making informed decisions, prioritizing candidates for hit-to-lead optimization, and ultimately advancing promising new therapeutics toward clinical development.

References

  • Title: Screening for human ADME/Tox drug properties in drug discovery. Source: PubMed URL: [Link]

  • Title: Comparison of Different Methods to Measure Cell Viability Source: Creative Bioarray URL: [Link]

  • Title: In Vitro ADME-Tox Profiling Source: Creative Biostructure URL: [Link]

  • Title: In vitro kinase assay Source: Protocols.io URL: [Link]

  • Title: High-throughput screening for kinase inhibitors Source: PubMed URL: [Link]

  • Title: In vitro NLK Kinase Assay Source: PMC - NIH URL: [Link]

  • Title: High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors Source: PubMed Central URL: [Link]

  • Title: Importance of ADME and Toxicology Studies in Drug Discovery Source: Vivotec URL: [Link]

  • Title: Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development Source: Scantox URL: [Link]

  • Title: Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection Source: PubMed URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]

  • Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: PMC - NIH URL: [Link]

  • Title: High Throughput Screening for Protein Kinase Inhibitors Source: Bentham Science Publishers URL: [Link]

  • Title: Synthesis and pharmacological evaluation of pyrazolo[4,3-c]cinnoline derivatives as potential anti-inflammatory and antibacterial agents Source: PubMed URL: [Link]

  • Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: PubMed Central URL: [Link]

  • Title: Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review Source: ResearchGate URL: [Link]

Sources

in vitro activity of 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the In Vitro Activity of 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine Analogs

Abstract

The 1H-pyrazolo[4,3-c]pyridine core is a recognized privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Its structural resemblance to purine enables it to interact with numerous biological targets, most notably protein kinases, making it a focal point for the development of targeted therapeutics, particularly in oncology. This technical guide provides a comprehensive analysis of the in vitro activity of analogs based on this scaffold, with a specific focus on the structural and functional significance of substitutions, such as those at the 4-chloro and 7-methyl positions. We will delve into key biological targets, structure-activity relationships (SAR), detailed experimental protocols for assessing in vitro efficacy, and a summary of quantitative data to inform rational drug design and development.

The Pyrazolo[4,3-c]pyridine Scaffold: A Foundation for Drug Discovery

Chemical Structure and Significance

The pyrazolo[4,3-c]pyridine system consists of a pyrazole ring fused to a pyridine ring. This heterocyclic framework is of significant interest because it acts as a bioisostere of purine, allowing it to bind to the ATP-binding sites of various enzymes, especially kinases.[1][2] The scaffold's versatility allows for chemical modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3] Modifications at the C4, C7, and nitrogen positions of the pyridine and pyrazole rings are particularly crucial for modulating biological activity.[1]

Key Biological Targets

Derivatives of the pyrazolo[4,3-c]pyridine scaffold have been shown to modulate several critical classes of biological targets:

  • Protein Kinases: Many analogs are potent kinase inhibitors, targeting enzymes like c-Met, Extracellular Signal-Regulated Kinase (ERK), and Hematopoietic Progenitor Kinase 1 (HPK1), which are often dysregulated in cancer.[4][5][6]

  • Carbonic Anhydrases (CAs): Sulfonamide derivatives of this scaffold have demonstrated significant inhibitory activity against various human and bacterial CA isoforms.[7][8]

  • Protein-Protein Interactions (PPIs): Specific analogs have been developed as the first inhibitors of the PEX14–PEX5 protein-protein interaction in Trypanosoma parasites, showing potential as novel anti-parasitic agents.[9][10]

Structure-Activity Relationship (SAR) Analysis

The biological activity of pyrazolo[4,3-c]pyridine analogs is highly dependent on the nature and position of their substituents. Understanding these relationships is critical for optimizing lead compounds.

  • Pyridine Ring Substitutions:

    • The C4 position (e.g., methyl or chloro group) can influence metabolic stability and provides a vector for further derivatization.[1]

    • The C7 position is often modified to explore interactions with specific pockets within the target protein. Selective metalation and subsequent cross-coupling reactions at this position allow for the introduction of diverse functional groups.[3]

  • Pyrazole Ring Substitutions:

    • N1-alkylation is a common strategy to improve cell permeability and potency. For instance, methylation of the N1 position in related pyrazolopyridines has been shown to be crucial for activity against certain kinases.[5]

    • The C3 position can be functionalized, often through borylation and Suzuki-Miyaura coupling, to extend the molecule into different regions of a binding site.[3]

  • Linker and Terminal Groups: For targets like carbonic anhydrase, the type of linker between the pyrazolopyridine core and a sulfonamide warhead is critical. An N-methylpropionamide linker, for example, was found to be favorable for human Carbonic Anhydrase I (hCA I) inhibitory activity.[7]

The following table summarizes key SAR insights for different target classes.

Target ClassScaffold PositionFavorable Substitutions/ModificationsRationale / EffectReference(s)
Kinases (e.g., c-Met) Pyridine RingSaturation to form 4,5,6,7-tetrahydro derivativesIntroduces a 3D scaffold to explore different binding pockets.[1][6]
N1 of PyrazoleAlkylation (e.g., methyl)Can enhance potency and cellular activity.[5]
Carbonic Anhydrases C5 of PyridineN-methylpropionamide linker to a sulfonamideOptimal linker length and conformation for binding to the active site zinc ion.[7]
PEX14-PEX5 PPI C3 and C7Aryl and naphthalene groupsFills hydrophobic pockets (Trp and Phe hotspots) at the PPI interface.[10]

In Vitro Experimental Protocols

Reproducible and robust in vitro assays are essential for evaluating the activity of novel pyrazolo[4,3-c]pyridine analogs.

General Synthesis of the Pyrazolo[4,3-c]pyridine Core

A common laboratory approach involves the condensation of a substituted aminopyrazole with a functionalized pyridine derivative.[1] More advanced methods utilize multicomponent reactions or sequential cross-coupling strategies to build the core and introduce diversity.[11]

G cluster_start Starting Materials cluster_process Reaction Steps A 5-Chloro-pyrazole-4-carbaldehyde D Microwave-Assisted One-Pot Reaction (Sonogashira Coupling) A->D B Terminal Alkyne B->D C tert-Butylamine E Cyclization C->E D->E Intermediate (5-Alkynyl-pyrazole-4-carbaldehyde) F Substituted 1H-pyrazolo[4,3-c]pyridine E->F

Caption: Multicomponent synthesis of pyrazolo[4,3-c]pyridines.

Protocol: In Vitro Kinase Inhibition Assay (Z'-LYTE™ Assay)

This protocol is a widely used method for assessing the inhibitory activity of compounds against specific kinases. It relies on fluorescence resonance energy transfer (FRET) to measure the phosphorylation of a peptide substrate.[1]

Rationale: The Z'-LYTE™ assay is a robust, high-throughput method that directly measures enzyme activity, making it ideal for screening compound libraries and determining IC50 values.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute test compounds in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

  • Reaction Mixture Preparation: In a 384-well plate, combine the kinase, a FRET-labeled peptide substrate (Coumarin- and Fluorescein-labeled), and ATP in an appropriate kinase buffer.

  • Initiation of Reaction: Add a small volume of the diluted test compounds to the reaction wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • Development: Add the Development Reagent, which contains a site-specific protease that only cleaves the non-phosphorylated peptide substrate.

  • Second Incubation: Incubate for another hour to allow the protease to cleave.

  • Detection: Read the plate on a fluorescence plate reader, measuring the emission from both Coumarin (445 nm) and Fluorescein (520 nm) after excitation at 400 nm.

  • Data Analysis: Calculate the emission ratio (445/520). A high ratio indicates high phosphorylation (inhibition of the protease), while a low ratio indicates low phosphorylation. Plot the percent inhibition against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

G A Prepare Reagents: - Kinase - FRET Peptide - ATP - Test Compound B Combine & Incubate (Kinase Reaction) A->B C Add Development Reagent (Protease) B->C D Incubate (Cleavage Reaction) C->D E Read Fluorescence (445nm / 520nm) D->E F Calculate IC50 E->F

Caption: Workflow for a FRET-based kinase inhibition assay.

Protocol: Cellular Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, providing insight into the cytotoxic or cytostatic effects of the compounds.

Rationale: Assessing activity in a cellular context is crucial as it accounts for factors like cell permeability and off-target effects, which are not captured in a biochemical assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MKN45 for c-Met inhibitors[6]) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazolo[4,3-c]pyridine analogs for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot viability against compound concentration to calculate the GI50 (concentration for 50% growth inhibition).

Quantitative Data Summary

The following table summarizes the in vitro activity of selected pyrazolo[4,3-c]pyridine analogs against various biological targets, as reported in the literature.

Compound IDTargetAssay TypePotency (IC50/Ki/EC50)Cell Line (for cellular assays)Reference(s)
Compound 8c c-MetEnzymaticIC50 = 68 nM-[6]
Compound 8c c-MetCellularGI50 = 1.07 µMMKN45[6]
Compound 8c c-MetCellularGI50 = 1.74 µMEBC-1[6]
Compound 1f hCA IEnzymaticKi = 86.9 nM-[7]
Compound 1f hCA IIEnzymaticKi = 11.2 nM-[7]
Compound 29 PEX14-PEX5 PPIAlphaScreenIC50 = 0.5 µM-[10]
Compound 29 T. bruceiCellularEC50 = 0.05 µMT. brucei[10]

Conclusion and Future Directions

The 1H-pyrazolo[4,3-c]pyridine scaffold is a highly validated and versatile starting point for the development of potent and selective inhibitors against a range of therapeutic targets. The in vitro data clearly indicate that strategic modifications to the core, particularly at the C4, C7, and N1 positions, can yield compounds with nanomolar potency. The development of analogs like this compound derivatives continues to be a promising avenue for drug discovery.

Future research should focus on optimizing the pharmacokinetic properties of these analogs to translate their potent in vitro activity into in vivo efficacy. Furthermore, exploring novel substitutions and expanding the scope of biological targets beyond kinases could uncover new therapeutic applications for this privileged chemical scaffold.

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Elucidating the Mechanism of Action of 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic endogenous purines and interact with a diverse range of biological targets, most notably protein kinases.[1][2][3] This guide outlines a comprehensive, multi-phase strategy for the elucidation of the mechanism of action (MoA) for the novel compound, 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine. Given the structural class of this molecule, our primary working hypothesis is its function as a kinase inhibitor.[1][4] However, to ensure unbiased discovery, the initial phases of this workflow are target-agnostic. We present a logical, field-proven progression from broad phenotypic screening to specific target identification, validation, and pathway analysis. This document provides not just a series of protocols, but the scientific rationale behind each experimental choice, empowering research teams to navigate the complexities of MoA discovery with confidence and scientific rigor.

Phase 1: Target-Agnostic Phenotypic Discovery

Rationale: Before narrowing our investigation based on a structural hypothesis, it is crucial to first understand the compound's functional effect on a complex biological system.[5] Phenotypic screening allows us to identify a compound's impact on cellular characteristics in an unbiased manner, potentially revealing novel or unexpected mechanisms of action.[6][7] This approach prioritizes a therapeutically relevant outcome, with target deconvolution performed downstream.[5] We will utilize high-content imaging to capture a detailed "fingerprint" of the compound's effects.

Workflow: Initial Phenotypic Screening Funnel

G cluster_0 Phase 1: Phenotypic Screening Compound 4-Chloro-7-methyl-1H- pyrazolo[4,3-c]pyridine HCS High-Content Imaging Screen (Multiplexed Assay) Compound->HCS CellLine Disease-Relevant Cell Line (e.g., A549 Lung Carcinoma) CellLine->HCS Analysis Image & Data Analysis (Phenotypic Profiling) HCS->Analysis Pheno Identified Phenotype (e.g., G2/M Cell Cycle Arrest) Analysis->Pheno

Caption: Phase 1 workflow from compound to a defined cellular phenotype.

Protocol 1: High-Content Cellular Imaging
  • Cell Plating: Seed A549 human lung carcinoma cells in 384-well, optically clear-bottom plates at a density of 2,500 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of this compound (starting from 100 µM). Add the compound dilutions and vehicle control (0.1% DMSO) to the cells and incubate for 48 hours.

  • Staining: Fix the cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100 and stain with a multiplexed dye cocktail:

    • Hoechst 33342: To stain nuclei and assess DNA content/morphology.

    • Anti-Phospho-Histone H3 (Ser10) Antibody conjugated to Alexa Fluor 488: To identify mitotic cells.

    • CellMask™ Deep Red Stain: To delineate the cytoplasm and cell boundaries.

  • Imaging: Acquire images using a high-content imaging system, capturing at least four fields per well with 20x magnification.

  • Data Analysis: Utilize image analysis software to quantify multiple cellular parameters, including cell count, nuclear size, DNA content distribution (for cell cycle analysis), and the percentage of phospho-histone H3 positive cells.

Hypothetical Data Summary: Phenotypic Screen
ParameterVehicle (0.1% DMSO)Compound (10 µM)Fold Change
Cell Count (Relative)1.000.35-2.86
G2/M Population (%)15.2%68.5%+4.51
G0/G1 Population (%)65.8%12.3%-5.35
Phospho-Histone H3+ Cells (%)4.1%25.7%+6.27
Nuclear Area (µm²)112155+1.38

Phase 2: Parallel Strategies for Direct Target Identification

Rationale: With a defined phenotype (G2/M arrest), the next critical step is to identify the direct molecular target(s) of the compound. Employing orthogonal, parallel strategies is essential for building a high-confidence case and mitigating the risks associated with any single method.[8] We will use a classic affinity-based biochemical approach alongside a modern, label-free biophysical method to identify candidate binding proteins directly from the cellular environment.

  • Affinity Chromatography-Mass Spectrometry (AC-MS): This method uses an immobilized version of the compound to "fish" for its binding partners from a cell lysate.[9][10][11] It is a powerful tool for identifying high-affinity interactors.

  • Cellular Thermal Shift Assay (CETSA): This label-free technique measures the thermal stabilization of a protein upon ligand binding in intact cells or lysates.[12][13] A positive thermal shift provides strong evidence of direct target engagement in a physiological context.[14][15]

Workflow: Orthogonal Target Identification```dot
Protocol 2: Affinity Chromatography-Mass Spectrometry (AC-MS)
  • Probe Synthesis: Synthesize an analog of this compound with a linker (e.g., polyethylene glycol) suitable for covalent attachment to NHS-activated sepharose beads. Ensure the linker attachment site minimally perturbs the compound's core structure.

  • Lysate Preparation: Grow A549 cells to ~80% confluency, harvest, and lyse in a non-denaturing buffer containing protease and phosphatase inhibitors.

  • Affinity Pulldown:

    • Incubate the cell lysate with the compound-conjugated beads for 4 hours at 4°C.

    • As a negative control, incubate a separate aliquot of lysate with beads conjugated only with the linker/capping agent.

    • For a competition control, incubate lysate with the conjugated beads in the presence of a 100-fold excess of the free, unconjugated compound.

  • Washing & Elution: Wash the beads extensively with lysis buffer to remove non-specific binders. Elute bound proteins using a denaturing buffer (e.g., containing SDS or urea).

  • MS Analysis: Digest the eluted proteins with trypsin and analyze the resulting peptides by LC-MS/MS. Identify proteins that are significantly enriched in the compound pulldown compared to both the negative and competition controls.

Protocol 3: Cellular Thermal Shift Assay (CETSA) - Melt Curve
  • Cell Treatment: Treat intact A549 cells with either vehicle (0.1% DMSO) or 10 µM of the compound for 1 hour at 37°C.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse the cells by freeze-thawing. Centrifuge at high speed (20,000 x g) to pellet precipitated proteins.

  • Detection: Collect the supernatant (soluble protein fraction). Analyze the abundance of specific candidate proteins (e.g., kinases known to regulate G2/M transition) at each temperature point using Western Blot or prepare for proteome-wide analysis via mass spectrometry (Thermal Proteome Profiling).

  • Data Analysis: Plot the relative amount of soluble protein versus temperature for both vehicle and compound-treated samples. A rightward shift in the melting curve for a specific protein in the compound-treated sample indicates stabilization and direct binding.

[16]#### Hypothetical Data Summary: Target ID Hits

Protein CandidateAC-MS Enrichment (Fold Change)CETSA Thermal Shift (ΔTₘ, °C)Function
PLK1 (Polo-like kinase 1) 25.3 +5.8 Key regulator of M-phase entry
CDK1 (Cyclin-dependent kinase 1)8.1+2.1Regulator of cell cycle
HSP9015.2No significant shiftChaperone (common non-specific hit)
Tubulin Beta Chain3.5No significant shiftCytoskeletal protein

Phase 3: Genetic Validation of the Primary Target

Rationale: Biochemical and biophysical methods identify binding partners, but genetic approaches are required to establish a causal link between a target protein and the compound's observed phenotype. A[17][18] genome-wide CRISPR-Cas9 loss-of-function screen can identify genes whose knockout confers resistance to the compound's cytotoxic or anti-proliferative effects. I[19][20]f knocking out a specific gene (e.g., PLK1) rescues cells from the compound's effects, it provides powerful functional evidence that the protein product of that gene is the relevant target.

[21][22]#### Workflow: CRISPR-Cas9 Resistance Screen

G cluster_0 Phase 3: Genetic Validation Cells Cas9-Expressing A549 Cells Transduce Transduce Cells (Generate Gene Knockouts) Cells->Transduce Library Lentiviral Genome-Wide sgRNA Library Library->Transduce Split Split Population Transduce->Split Treat Treat with Compound (e.g., 2x GI50 concentration) Split->Treat Control Vehicle Control Split->Control Harvest Harvest Surviving Cells Treat->Harvest Control->Harvest Sequencing Genomic DNA Extraction & Next-Gen Sequencing Harvest->Sequencing Analysis Identify Enriched sgRNAs Sequencing->Analysis G cluster_0 G2 Phase cluster_1 M Phase Entry PLK1 PLK1 CDC25C_active CDC25C (active) PLK1->CDC25C_active Phosphorylates & Activates Compound 4-Chloro-7-methyl-1H- pyrazolo[4,3-c]pyridine Compound->PLK1 Inhibition CDC25C_inactive CDC25C (inactive) (pS198) CDK1_active CDK1-CyclinB (active) CDC25C_active->CDK1_active Dephosphorylates & Activates CDK1_inactive CDK1-CyclinB (inactive) (pY15) Mitosis Mitosis CDK1_active->Mitosis

Caption: Simplified pathway showing PLK1's role in activating the CDK1/Cyclin B complex.

Protocol 5: In Vitro Kinase Inhibition Assay
  • Assay Principle: Utilize a luminescence-based assay (e.g., ADP-Glo™) that quantifies ADP production as a measure of kinase activity. 2.[23] Reaction Setup: In a 384-well plate, combine recombinant human PLK1 enzyme with a specific peptide substrate and the compound serially diluted in buffer containing a constant, near-Kₘ concentration of ATP.

  • Incubation: Allow the kinase reaction to proceed for 1 hour at room temperature.

  • Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce light.

  • Measurement: Measure luminescence using a plate reader. The signal is proportional to PLK1 activity.

  • Data Analysis: Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Selectivity Profiling: Repeat the assay using a panel of other kinases (e.g., CDK1, Aurora A, ERK2) to assess selectivity.

Protocol 6: In-Cell Target Engagement (Western Blot)
  • Cell Treatment: Treat A549 cells with increasing concentrations of the compound for 6 hours.

  • Lysis: Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Western Blot:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for a known PLK1 substrate, such as phospho-CDC25C (Ser198) .

    • Probe a parallel membrane or strip and re-probe the same membrane with an antibody for total CDC25C and a loading control (e.g., GAPDH).

  • Analysis: Quantify band intensity. A dose-dependent decrease in the phospho-CDC25C signal relative to total CDC25C confirms that the compound is inhibiting PLK1 activity inside the cell.

Hypothetical Data Summary: Validation Assays
Assay TypeTargetResult (IC₅₀ / Effect)
Biochemical Kinase Assay PLK1 IC₅₀ = 35 nM
Biochemical Kinase AssayCDK1IC₅₀ = 2,100 nM
Biochemical Kinase AssayAurora AIC₅₀ = 4,500 nM
In-Cell Western Blot p-CDC25C (S198) Dose-dependent decrease (IC₅₀ ≈ 150 nM)

Conclusion: A Cohesive Mechanism of Action Model

The systematic application of the described workflows provides a robust and cohesive body of evidence. The initial target-agnostic phenotypic screen identified G2/M cell cycle arrest as the compound's primary cellular effect. This observation was mechanistically linked to a specific molecular target, Polo-like kinase 1 (PLK1), through two orthogonal target identification methods: affinity chromatography and cellular thermal shift assay. The functional relevance of this interaction was unequivocally established by a genome-wide CRISPR-Cas9 screen, where the knockout of PLK1 conferred resistance to the compound. Finally, direct biochemical assays confirmed that this compound is a potent and selective inhibitor of PLK1, and in-cell assays verified the inhibition of a key downstream substrate.

Collectively, these results support a clear mechanism of action: This compound induces G2/M cell cycle arrest and subsequent anti-proliferative effects through the direct and selective inhibition of Polo-like kinase 1. This validated MoA provides a solid foundation for further preclinical development, including lead optimization and in vivo efficacy studies.

References

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An In-Depth Technical Guide to the Exploratory Synthesis of Novel Pyrazolo[4,3-c]pyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rising Prominence of Pyrazolo[4,3-c]pyridines in Medicinal Chemistry

The pyrazolo[4,3-c]pyridine scaffold has emerged as a privileged structure in modern drug discovery, largely due to its bioisosteric relationship with purines, the fundamental components of nucleic acids. This structural mimicry allows these compounds to interact with a wide array of biological targets, particularly ATP-binding sites within kinases. Consequently, pyrazolo[4,3-c]pyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including potent roles as kinase inhibitors for anti-cancer therapies, as well as antimicrobial, anti-inflammatory, antiviral, and antitumor agents.[1][2] The continued exploration of this heterocyclic system holds significant promise for the development of novel therapeutics to address unmet medical needs.

This technical guide provides a comprehensive overview of the exploratory synthesis of novel pyrazolo[4,3-c]pyridine compounds. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into synthetic strategies, mechanistic underpinnings, and practical experimental protocols. The focus is on empowering the reader with the knowledge to not only replicate these methods but also to innovate and expand upon them.

Strategic Approaches to the Pyrazolo[4,3-c]pyridine Core

The construction of the pyrazolo[4,3-c]pyridine bicyclic system can be broadly categorized into two primary retrosynthetic strategies:

  • Pyridine Annulation onto a Pre-functionalized Pyrazole: This approach involves building the pyridine ring onto a suitably substituted pyrazole precursor. This is often the preferred method when aiming for specific substitution patterns on the pyrazole ring.

  • Pyrazole Annulation onto a Pre-functionalized Pyridine: Conversely, this strategy entails the formation of the pyrazole ring on a substituted pyridine scaffold. This can be advantageous when the desired pyridine starting materials are more readily accessible.

This guide will delve into specific and effective methodologies that exemplify these strategies, with a focus on multicomponent reactions and transition-metal-catalyzed cross-coupling reactions, which offer significant advantages in terms of efficiency and molecular diversity.

Methodology 1: Multicomponent Synthesis via Sonogashira Coupling and Cyclization

A highly efficient and versatile approach to the pyrazolo[4,3-c]pyridine core is a one-pot, multicomponent reaction that combines a Sonogashira cross-coupling with a subsequent cyclization.[3] This method is particularly powerful for generating libraries of 6-substituted derivatives. The general workflow is depicted below:

cluster_0 Sequential vs. Multicomponent Synthesis cluster_1 A 5-Chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde C Sonogashira Coupling A->C H One-Pot Multicomponent Reaction A->H B Terminal Alkyne B->C B->H D 5-Alkynyl-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde C->D F Cyclization D->F E tert-Butylamine E->F E->H G 6-Substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridine F->G H->G

Caption: Sequential vs. Multicomponent approach to pyrazolo[4,3-c]pyridines.

Mechanistic Insights

The Sonogashira reaction is a cross-coupling reaction that utilizes a palladium catalyst and a copper co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

In the context of this pyrazolo[4,3-c]pyridine synthesis, the 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde serves as the aryl halide. The subsequent cyclization with a primary amine, such as tert-butylamine, proceeds through the formation of an enamine intermediate, which then undergoes an intramolecular cyclization to construct the pyridine ring.

Experimental Protocol: One-Pot Multicomponent Synthesis

This protocol describes the synthesis of 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines.

Materials:

  • 5-Chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde

  • Various terminal alkynes

  • tert-Butylamine

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Solvent (e.g., DMF)

  • Base (e.g., triethylamine)

Procedure:

  • To a microwave-safe reaction vessel, add 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde (1.0 eq), the terminal alkyne (1.2 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.1 eq).

  • Add dry, degassed DMF as the solvent, followed by triethylamine (2.0 eq) and tert-butylamine (1.5 eq).

  • Seal the vessel and heat the reaction mixture in a microwave reactor to 120 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridine.

Data Presentation: Yields of 6-Substituted Derivatives
EntryTerminal AlkyneProductYield (%)
1Phenylacetylene6-Phenyl-1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridine75
21-Hexyne6-Butyl-1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridine68
33,3-Dimethyl-1-butyne6-(tert-Butyl)-1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridine65
4(Trimethylsilyl)acetylene6-(Trimethylsilyl)-1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridine72

Methodology 2: Synthesis from Substituted Pyridines

This strategy involves the annulation of a pyrazole ring onto a pre-existing pyridine derivative. A straightforward example is the reaction of 3-amino-4-methylpyrazole with 2-chloropyridine, which proceeds via a nucleophilic aromatic substitution followed by an intramolecular cyclization.[1]

G cluster_0 Pyridine-to-Pyrazole Annulation Workflow A 3-Amino-4-methylpyrazole C Nucleophilic Aromatic Substitution (SNAr) A->C B 2-Chloropyridine B->C D Intermediate Adduct C->D E Intramolecular Cyclization D->E F 4-Methyl-1H-pyrazolo[4,3-c]pyridine E->F

Caption: Workflow for synthesis from a substituted pyridine.

Experimental Protocol: Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine

Materials:

  • 3-amino-4-methylpyrazole

  • 2-chloropyridine

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-4-methylpyrazole (1.0 eq) and 2-chloropyridine (1.1 eq) in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0 eq) to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 4-Methyl-1H-pyrazolo[4,3-c]pyridine.

Vectorial Functionalization for Library Development

A key aspect of exploratory synthesis is the ability to introduce diverse functional groups at various positions of the heterocyclic core. The pyrazolo[4,3-c]pyridine scaffold offers multiple sites for such "vectorial functionalization." Recent advances in C-H functionalization provide powerful tools for late-stage diversification, minimizing the need for de novo synthesis of each new analogue.[5][6][7][8]

cluster_0 Vectorial Functionalization of the Pyrazolo[4,3-c]pyridine Core Core Pyrazolo[4,3-c]pyridine Core N1 N-1 Functionalization (Alkylation, Arylation) Core->N1 Protection/Alkylation N2 N-2 Functionalization (Alkylation, Arylation) Core->N2 Protection/Alkylation C3 C-3 Functionalization (Borylation, Suzuki Coupling) Core->C3 C-H Activation C5 C-5 Functionalization (Buchwald-Hartwig Amination) Core->C5 Cross-Coupling C7 C-7 Functionalization (Metalation, Cross-Coupling) Core->C7 Directed Metalation

Caption: Sites for vectorial functionalization on the pyrazolo[4,3-c]pyridine scaffold.

Characterization of Novel Compounds

The unambiguous characterization of newly synthesized compounds is paramount. A combination of spectroscopic techniques is essential to confirm the structure and purity of the target pyrazolo[4,3-c]pyridine derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the structure of the synthesized compounds. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms. For fluorinated compounds, ¹⁹F NMR is also crucial.[3][9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized molecule, which in turn confirms its elemental composition.[9]

Conclusion and Future Directions

The pyrazolo[4,3-c]pyridine scaffold continues to be a fertile ground for the discovery of novel bioactive molecules. The synthetic strategies outlined in this guide, particularly those employing multicomponent reactions and late-stage functionalization, provide powerful platforms for the efficient generation of diverse chemical libraries. Future explorations in this field will likely focus on the development of even more atom-economical and environmentally benign synthetic methods. Furthermore, the integration of computational modeling with synthetic efforts will undoubtedly accelerate the design and discovery of next-generation pyrazolo[4,3-c]pyridine-based therapeutics.

References

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An In-depth Technical Guide to the Physicochemical Characterization of 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Foreword: Navigating the Physicochemical Landscape of a Novel Heterocycle

In the landscape of modern drug discovery, the pyrazolo[4,3-c]pyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. Its structural analogy to purine bases allows for its interaction with a variety of biological targets. This guide focuses on a specific, yet promising derivative: 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine. As a Senior Application Scientist, my objective is to provide not just a set of protocols, but a strategic framework for the comprehensive physicochemical characterization of this molecule. We will delve into the "why" behind the "how," ensuring that each experimental choice is justified and contributes to a holistic understanding of the compound's behavior. This document is designed to be a living guide, one that you can adapt and build upon in your own research endeavors.

Structural Elucidation and Core Properties

The foundational step in characterizing any novel compound is to confirm its structure and define its basic properties. For this compound, we begin with its fundamental identifiers.

Molecular Structure:

Figure 1: 2D Structure of this compound.

Core Identifiers and Computed Properties:

A summary of the key identifiers and computationally predicted properties for this compound is presented below. It is crucial to note that while computed properties provide a valuable starting point, they must be validated through experimental determination.

PropertyValueSource
CAS Number 1159828-57-5CymitQuimica[1]
Molecular Formula C₇H₆ClN₃CymitQuimica[1]
Molecular Weight 167.60 g/mol Arctom[2]
InChI InChI=1S/C7H6ClN3/c1-4-2-9-7(8)6-5(4)3-10-11-6/h2-3H,1H3,(H,10,11)PubChem
InChIKey HLLABXSVPSGYEO-UHFFFAOYSA-NPubChem
Canonical SMILES CC1=CN=C(C2=C1NN=C2)ClBLDpharm[3]
XLogP3 (Predicted) 1.5PubChem[4]
Topological Polar Surface Area 41.6 ŲPubChem[4]
Hydrogen Bond Donors 1PubChem[4]
Hydrogen Bond Acceptors 2PubChem[4]

Synthesis and Purification

A potential synthetic pathway could be initiated from a substituted aminopyridine, followed by diazotization and cyclization. For instance, a derivative of 3-amino-4-methylpyridine could serve as a key starting material. The synthesis of related 5-halo-1H-pyrazolo[3,4-c]pyridines has been achieved through the diazotization of a substituted aminopyridine followed by cyclization, a method that offers excellent overall yields[5].

General Synthetic Workflow:

G start Substituted Aminopyridine step1 Diazotization start->step1 step2 Cyclization step1->step2 step3 Chlorination step2->step3 product 4-Chloro-7-methyl-1H- pyrazolo[4,3-c]pyridine step3->product purification Purification (Chromatography/Recrystallization) product->purification

Figure 2: A plausible synthetic workflow for this compound.

Purification Strategy:

Post-synthesis, purification is paramount to ensure the removal of unreacted starting materials, by-products, and catalysts. A multi-step purification protocol is recommended:

  • Extraction: The crude product should be subjected to liquid-liquid extraction to remove inorganic salts and highly polar impurities.

  • Column Chromatography: Silica gel column chromatography is a standard and effective method for separating the target compound from closely related impurities. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective.

  • Recrystallization: For achieving high purity, recrystallization from a suitable solvent system is the final step. The choice of solvent will depend on the solubility profile of the compound.

Spectroscopic and Chromatographic Characterization

Unequivocal structural confirmation and purity assessment are achieved through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the pyridine and pyrazole rings. The specific chemical shifts and coupling patterns will be dictated by the substitution pattern.

  • Methyl Protons: A singlet in the aliphatic region (typically 2.0-3.0 ppm) corresponding to the methyl group at the 7-position.

  • NH Proton: A broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, corresponding to the proton on the pyrazole nitrogen.

Expected ¹³C NMR Spectral Features:

  • Signals in the aromatic region (typically 100-160 ppm) for the carbon atoms of the fused ring system.

  • A signal in the aliphatic region (typically 10-25 ppm) for the methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum:

  • Molecular Ion Peak ([M]⁺): An intense peak corresponding to the molecular weight of the compound (approximately 167.60 g/mol ).

  • Isotopic Pattern: Due to the presence of a chlorine atom, a characteristic isotopic pattern for the molecular ion peak will be observed, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks.

  • Fragmentation Pattern: Fragmentation may involve the loss of the chlorine atom, the methyl group, or cleavage of the heterocyclic rings.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of a drug substance.

HPLC Method Development Workflow:

G start Compound in Solution step1 Column Selection (e.g., C18) start->step1 step2 Mobile Phase Optimization (Acetonitrile/Water with modifier) step1->step2 step3 Gradient Elution Development step2->step3 step4 Detection Wavelength Selection (UV-Vis) step3->step4 end Purity Assessment (%) step4->end

Figure 3: Workflow for developing an HPLC purity method.

Physicochemical Properties: Experimental Determination

The following protocols outline the experimental determination of key physicochemical properties that are critical for drug development.

Melting Point

The melting point provides an indication of purity and the stability of the crystal lattice.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small amount of the dry compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Observation: Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid. A sharp melting range (typically < 2 °C) is indicative of high purity.

Solubility

Aqueous and organic solubility are critical parameters that influence bioavailability and formulation development. The shake-flask method is the gold-standard for determining equilibrium solubility.

Protocol: Shake-Flask Solubility Determination

  • System Preparation: Prepare saturated solutions of the compound in various solvents of interest (e.g., water, phosphate-buffered saline at different pH values, ethanol, DMSO). This is achieved by adding an excess of the solid compound to the solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to allow the undissolved solid to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).

Stability

Stability studies are essential to understand the degradation pathways of the compound and to establish its shelf-life. Forced degradation studies are conducted under stressed conditions to accelerate degradation.

Protocol: Forced Degradation Study

  • Stress Conditions: Expose the compound (in both solid state and in solution) to a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. These typically include:

    • Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.

    • Basic Hydrolysis: e.g., 0.1 M NaOH at elevated temperature.

    • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.

    • Thermal Degradation: e.g., heating the solid compound at a high temperature (e.g., 80 °C).

    • Photostability: Exposing the compound to light of a specified wavelength and intensity.

  • Time Points: Sample the stressed solutions and solid at various time points.

  • Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from its degradation products.

  • Mass Balance: The sum of the parent compound and all degradation products should ideally be close to 100% of the initial concentration to ensure that all significant degradants are being detected.

  • Degradant Identification: If significant degradation is observed, further studies using LC-MS can be employed to identify the structure of the degradation products.

Conclusion and Future Directions

The comprehensive physicochemical characterization of this compound, as outlined in this guide, provides the foundational knowledge required for its advancement as a potential drug candidate. While this document provides a robust framework, it is imperative that the predicted properties are confirmed through rigorous experimentation. The elucidation of its solid-state properties, such as polymorphism, and a deeper understanding of its degradation pathways will be critical next steps. As research on this promising scaffold continues, the data generated from these characterization studies will be invaluable in guiding future medicinal chemistry efforts and formulation development.

References

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Preliminary Pharmacological Assessment of 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine: A Framework for Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, bearing a structural resemblance to endogenous purines that allows it to interact with a diverse range of biological targets.[1][2] This guide presents a comprehensive framework for the preliminary pharmacological assessment of a novel derivative, 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine. We delineate a tiered, logic-driven approach, beginning with in silico profiling and progressing through targeted in vitro screening and foundational in vivo toxicity studies. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the scientific rationale underpinning each stage of the evaluation. The objective is to efficiently characterize the compound's biological activity spectrum and establish a data-driven foundation for subsequent lead optimization and development.

Introduction: The Rationale for Investigation

Heterocyclic compounds form the backbone of modern pharmacology, with nitrogen-containing systems being particularly prominent in drug discovery.[3] The pyrazolo[4,3-c]pyridine core, a bioisostere of purine, is a key pharmacophore for targeting ATP-binding sites in enzymes, particularly kinases.[1][2] Derivatives of this and related pyrazolopyridine scaffolds have demonstrated a wide array of pharmacological activities, including antitumor, anti-inflammatory, antimicrobial, and antiviral effects.[4][5][6]

The subject of this guide, this compound, is a novel chemical entity. The introduction of a chloro group at the 4-position and a methyl group at the 7-position is anticipated to modulate the scaffold's electronic and steric properties, potentially conferring unique target selectivity and an improved pharmacological profile. This document outlines a systematic, multi-tiered approach to unveil its therapeutic potential.

Foundational Stage: Physicochemical and In Silico Profiling

Before committing to resource-intensive wet-lab experiments, a robust in silico assessment is critical. This initial phase predicts the compound's drug-likeness and helps formulate hypotheses about its potential biological targets, thereby guiding the subsequent experimental design.

Core Structure and Physicochemical Properties

The compound's structure (C₇H₆ClN₃) features a fused pyrazole and pyridine ring. The chlorine atom acts as a potential hydrogen bond acceptor and can influence binding affinity, while the methyl group may enhance selectivity or metabolic stability.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

The purpose of this step is to computationally filter compounds with a low probability of success due to poor pharmacokinetic properties. We assess key descriptors, often benchmarked against established guidelines like Lipinski's Rule of Five.

Table 1: Predicted Physicochemical Properties and Drug-Likeness

Property Predicted Value Lipinski's Rule of Five Guideline Compliance
Molecular Weight 167.59 g/mol [7] ≤ 500 g/mol Yes
LogP (Lipophilicity) ~1.5 - 2.5 ≤ 5 Yes
Hydrogen Bond Donors 1 ≤ 5 Yes
Hydrogen Bond Acceptors 3 ≤ 10 Yes

| Polar Surface Area (PSA) | ~45-55 Ų | ≤ 140 Ų | Yes |

Causality: These parameters suggest that this compound is likely to have good oral bioavailability and membrane permeability.[8] A low molecular weight and balanced lipophilicity are hallmarks of promising starting points for drug discovery.

Target Identification via Reverse Molecular Docking

To prioritize experimental assays, reverse docking can be performed against a library of known drug targets. Given the activities of related pyrazolopyridine and pyridine derivatives, the library should include key proteins implicated in oncology and inflammation.

Potential Targets for Docking:

  • Kinases: EGFR, PIM-1, Tubulin, ERK, HPK1[9][10][11][12][13]

  • Inflammatory Enzymes: Cyclooxygenase-2 (COX-2)[5][14]

  • Bacterial Enzymes: Carbonic Anhydrases[2]

The results, presented as binding affinities or docking scores, will guide the selection of cell lines and enzymatic assays in the subsequent tiers.

Tier 1: Primary In Vitro Screening Workflow

This tier employs broad, high-throughput assays to identify the primary biological domain(s) in which the compound is active. The workflow is designed to rapidly assess general cytotoxicity and antimicrobial effects.

G cluster_0 Tier 1: Broad Spectrum Screening cluster_1 Cancer Cell Panel cluster_2 Non-Cancerous Control cluster_3 Bacterial Panel Compound 4-Chloro-7-methyl-1H- pyrazolo[4,3-c]pyridine Cytotoxicity Cytotoxicity Profiling (MTT Assay) Compound->Cytotoxicity Antimicrobial Antimicrobial Screening (MIC Assay) Compound->Antimicrobial MCF7 MCF-7 (Breast) Cytotoxicity->MCF7 A549 A549 (Lung) Cytotoxicity->A549 DU145 DU-145 (Prostate) Cytotoxicity->DU145 Vero Vero (Kidney Epithelial) Cytotoxicity->Vero SA S. aureus (Gram+) Antimicrobial->SA EC E. coli (Gram-) Antimicrobial->EC

Caption: Tier 1 Experimental Workflow.

Protocol: Cell Viability (MTT) Assay

Causality: The MTT assay is a colorimetric method that measures mitochondrial reductase activity, which is proportional to the number of viable cells. It provides a robust, quantitative measure of a compound's cytotoxic or cytostatic effects, which is a primary indicator of potential anticancer activity.[9][15]

  • Cell Seeding: Plate cells (e.g., MCF-7, A549, DU-145 for cancer; Vero for non-cancerous control) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM). Add the compound to the wells and incubate for 48-72 hours. Include vehicle control (e.g., DMSO) and positive control (e.g., Doxorubicin) wells.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Table 2: Hypothetical IC₅₀ Data from Primary Cytotoxicity Screen

Cell Line Cell Type IC₅₀ (µM)
MCF-7 Breast Adenocarcinoma 8.5
A549 Lung Carcinoma 15.2
DU-145 Prostate Carcinoma 11.8

| Vero | Normal Kidney Epithelial | > 100 |

Interpretation: Potent activity against cancer cell lines with significantly lower toxicity to normal cells (a high therapeutic index) would strongly suggest a promising anticancer profile.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Causality: The broth microdilution method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[5][14] This directly assesses the compound's potential as an antibacterial agent.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus, E. coli) to a concentration of ~5 x 10⁵ CFU/mL in Mueller-Hinton broth.

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Tier 2: Target-Oriented Mechanistic Assays

If Tier 1 results are promising (e.g., selective cytotoxicity), Tier 2 assays are initiated to elucidate the mechanism of action. The choice of assays is directly informed by the in silico predictions and the Tier 1 phenotype.

G cluster_0 Tier 2: Mechanistic Elucidation Tier1 Positive Tier 1 Results (e.g., Selective Cytotoxicity) Kinase Kinase Inhibition Assay (e.g., PIM-1, EGFR) Tier1->Kinase Apoptosis Apoptosis Induction Assay (Annexin V/PI Staining) Tier1->Apoptosis COX2 COX-2 Inhibition Assay Tier1->COX2 IC50 IC50 Kinase->IC50 Determine IC₅₀ vs. Target CellDeath CellDeath Apoptosis->CellDeath Quantify Apoptotic Cells AntiInflam AntiInflam COX2->AntiInflam Assess Anti-inflammatory Potential

Caption: Logic Flow for Tier 2 Assay Selection.

Protocol: PIM-1 Kinase Inhibition Assay

Causality: PIM-1 is a serine/threonine kinase often overexpressed in various cancers, making it a valuable therapeutic target.[10][11] Directly measuring inhibition of this enzyme can confirm if the compound's cytotoxic effects are mediated through this pathway.

  • Assay Principle: Use a luminescence-based assay (e.g., Kinase-Glo®) that quantifies ATP remaining in solution after a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

  • Reaction Setup: In a 96-well plate, combine PIM-1 kinase, its specific substrate peptide, and ATP.

  • Compound Addition: Add varying concentrations of this compound. Include a positive control inhibitor (e.g., Staurosporine).

  • Incubation: Incubate at room temperature to allow the kinase reaction to proceed.

  • Detection: Add the Kinase-Glo® reagent to stop the reaction and measure luminescence.

  • Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Protocol: Apoptosis Induction via Flow Cytometry

Causality: A key hallmark of an effective anticancer agent is the ability to induce programmed cell death (apoptosis). This assay differentiates between viable, apoptotic, and necrotic cells, providing critical insight into the cell death mechanism.[10][11]

  • Cell Treatment: Treat a cancer cell line that was sensitive in Tier 1 (e.g., MCF-7) with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC (binds to phosphatidylserine on early apoptotic cells) and Propidium Iodide (PI, stains the DNA of late apoptotic/necrotic cells with compromised membranes).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) to determine the primary mode of cell death induced by the compound.

Tier 3: Preliminary In Vivo Assessment

Positive in vitro data warrants a preliminary investigation in an animal model to assess safety and tolerability.

Protocol: Acute Oral Toxicity Study (Based on OECD TG 420)

Causality: This study is essential to determine the intrinsic toxicity of a compound after a single administration and to establish a safe dose range for future efficacy studies.[16] It is a regulatory prerequisite for further drug development.

  • Animal Model: Use healthy, young adult female Wistar rats or Swiss albino mice.

  • Dosing: Administer a single oral dose of the compound to one animal at a starting dose (e.g., 300 mg/kg).

  • Observation: Observe the animal for 48 hours for signs of toxicity (e.g., changes in behavior, weight loss, morbidity).

  • Step-wise Dosing:

    • If the animal survives, dose the next animal at a higher level (e.g., 1000 mg/kg).

    • If the animal shows signs of toxicity, dose the next animal at a lower level.

    • Continue this process with a group of animals (typically 5 per dose group) to determine the dose that causes no adverse effects and the dose that causes mortality.

  • Endpoint: The primary endpoint is mortality within the observation period (typically 14 days). Also, record body weight changes and perform gross necropsy and histopathology on major organs (liver, kidney, spleen) to identify potential target organ toxicity.[16]

Table 3: Example Data Summary for Acute Toxicity Study

Dose (mg/kg) Number of Animals Mortality Clinical Signs of Toxicity Gross Pathological Findings
300 5 0/5 None observed No abnormalities
1000 5 1/5 Lethargy, piloerection in 3/5 Mild hepatic discoloration

| 2000 | 5 | 4/5 | Severe lethargy, ataxia | Significant liver damage |

Conclusion and Future Directions

This guide provides a structured, multi-tiered framework for the preliminary pharmacological evaluation of this compound. By progressing from in silico predictions to broad in vitro screens and finally to specific mechanistic and in vivo toxicity studies, researchers can efficiently build a comprehensive profile of the compound's biological activities.

Positive findings, such as selective anticancer cytotoxicity, confirmed kinase inhibition, and an acceptable acute toxicity profile, would provide a strong rationale for advancing the compound to the next stage of drug discovery. Future steps would include:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency and selectivity.

  • Pharmacokinetic (PK) Studies: Evaluating the compound's absorption, distribution, metabolism, and excretion profile in animal models.

  • In Vivo Efficacy Studies: Testing the compound in relevant animal models of disease (e.g., tumor xenograft models).

This systematic approach ensures that resources are directed toward compounds with the highest probability of success, accelerating the journey from a novel chemical entity to a potential therapeutic agent.

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The 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine Scaffold: A Technical Guide for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrazolo[4,3-c]pyridine Core

In the landscape of fragment-based drug discovery (FBDD), the selection of a core scaffold is a critical decision that dictates the trajectory of a hit-to-lead campaign. The pyrazolopyridine class of heterocycles has emerged as a "privileged" scaffold, largely due to its structural resemblance to the native purine core of adenosine triphosphate (ATP). This bioisosterism makes it an ideal starting point for targeting a vast array of ATP-dependent enzymes, particularly protein kinases, which are of paramount interest in oncology and immunology.[1]

Among the various pyrazolopyridine isomers, the 1H-pyrazolo[4,3-c]pyridine system offers a unique arrangement of hydrogen bond donors and acceptors and defined vectors for chemical elaboration. The specific subject of this guide, 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine , encapsulates the key attributes of an ideal fragment: a low molecular weight, a high degree of structural rigidity, and strategically positioned chemical handles for controlled, vector-based growth.

This guide provides a comprehensive technical overview of this scaffold, from its rational synthesis and physicochemical properties to its application in FBDD workflows and strategies for hit evolution.

Physicochemical Properties and Fragment Suitability

A successful fragment must possess a specific set of physicochemical properties that balance binding affinity with developability. While experimental data for the precise 4-Chloro-7-methyl isomer is not publicly cataloged, we can infer its properties from its close constitutional isomer, 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine, and the parent 4-chloro-1H-pyrazolo[4,3-c]pyridine scaffold.[2][3] These properties align well with the widely accepted "Rule of Three" for fragment design.

PropertyEstimated Value"Rule of Three" GuidelineRationale for FBDD Suitability
Molecular Weight 167.6 g/mol [4]< 300 DaEnsures efficient exploration of chemical space and higher ligand efficiency.
cLogP ~1.5 - 2.0≤ 3Provides adequate solubility for screening while retaining sufficient lipophilicity for cell permeability and binding pocket interactions.
Hydrogen Bond Donors 1 (pyrazole N-H)≤ 3Offers a key interaction point without excessive polarity that could hinder membrane crossing.
Hydrogen Bond Acceptors 2 (pyrazole N and pyridine N)≤ 3Provides multiple opportunities for directed interactions within a target's binding site.
Rotatable Bonds 0≤ 3The rigid fused-ring system minimizes the entropic penalty upon binding, leading to higher ligand efficiency.

The scaffold's compact, planar structure and balanced polarity make it an excellent candidate for fitting into the often-tight confines of enzyme active sites, particularly the hinge region of kinases.

Synthesis of the Core Scaffold

The construction of the pyrazolo[4,3-c]pyridine ring system can be achieved through several strategic approaches, primarily involving either the annulation of a pyrazole ring onto a pyridine precursor or the formation of a pyridine ring from a functionalized pyrazole.[5] A robust and adaptable synthesis for the title compound can be conceptualized based on established methodologies for similar pyrazolopyridines.[6]

Proposed Synthetic Pathway

A plausible and efficient route begins with a substituted pyridine, proceeding through cyclization to form the fused heterocyclic core. This multi-step synthesis ensures high purity and allows for potential modifications to the starting materials to generate analogs.

Synthetic_Pathway cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Japp-Klingemann Reaction cluster_2 Step 3: Fischer Indole-type Cyclization cluster_3 Step 4: Hydrolysis & Decarboxylation SM1 2,4-dichloro-5-methylpyridine INT1 Ethyl 2-(4-chloro-5-methylpyridin-2-yl)-3-oxobutanoate SM1->INT1  Ethyl acetoacetate, NaH, THF   INT2 Hydrazone Intermediate INT1->INT2  Benzenediazonium chloride, NaOAc, EtOH/H2O   INT3 Ethyl this compound-3-carboxylate INT2->INT3  Polyphosphoric acid (PPA), heat   Product This compound INT3->Product  1. NaOH (aq), heat  2. HCl (aq), heat  

Caption: Proposed synthetic route to the target scaffold.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 2-(4-chloro-5-methylpyridin-2-yl)-3-oxobutanoate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add ethyl acetoacetate (1.1 eq) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of 2,4-dichloro-5-methylpyridine (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction carefully with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired ketoester intermediate.

Step 2 & 3: One-Pot Hydrazone Formation and Cyclization

  • Prepare a solution of aniline (1.0 eq) in aqueous HCl and cool to 0-5 °C. Add a solution of sodium nitrite (1.0 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, dissolve the ketoester intermediate (1.0 eq) from Step 1 in ethanol and water with sodium acetate (3.0 eq). Cool to 0-5 °C.

  • Add the cold diazonium salt solution to the ketoester solution dropwise. Stir vigorously at 0-5 °C for 2-3 hours.

  • Monitor the formation of the hydrazone intermediate by TLC.

  • Once the reaction is complete, slowly add the reaction mixture to pre-heated polyphosphoric acid (PPA) at 120-140 °C.

  • Maintain the temperature and stir for 1-2 hours until cyclization is complete (monitored by TLC).

  • Cool the mixture and pour it onto crushed ice. Neutralize with a strong base (e.g., NaOH solution) and extract with ethyl acetate.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify via column chromatography to obtain the ethyl ester of the scaffold.

Step 4: Hydrolysis and Decarboxylation

  • Dissolve the purified ester from the previous step in a mixture of ethanol and 2M aqueous NaOH solution.

  • Heat the mixture to reflux for 2-4 hours until hydrolysis is complete.

  • Cool the reaction, acidify with concentrated HCl, and heat to reflux for an additional 1-2 hours to effect decarboxylation.

  • Cool the solution, neutralize with aqueous NaHCO₃, and extract with dichloromethane or ethyl acetate.

  • Dry, filter, and concentrate the organic layers. The crude product can be purified by recrystallization or column chromatography to yield the final This compound .

Application in Fragment-Based Screening

The utility of this scaffold lies in its ability to be deployed in various biophysical screening techniques to identify initial low-affinity binders ("hits").

Screening Workflow

A typical FBDD campaign utilizing this fragment would follow a well-defined path from hit identification to lead optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Evolution Lib Fragment Library (containing target scaffold) Screen Primary Screen (NMR, SPR, or Thermal Shift) Lib->Screen Hits Initial Hits (Weak Binders) Screen->Hits Ortho Orthogonal Screen (e.g., ITC, X-ray) Hits->Ortho Xray Co-crystal Structure (Binding Mode Analysis) Ortho->Xray Vectors Vector Analysis & SAR Strategy Xray->Vectors Chem Medicinal Chemistry (Fragment Growing/Linking) Vectors->Chem Lead Potent Lead Compound Chem->Lead

Caption: A standard workflow for a fragment-based drug discovery campaign.

Protocol: NMR-Based Fragment Screening

Nuclear Magnetic Resonance (NMR) is a powerful primary screening method, particularly protein-observed techniques like ¹H-¹⁵N HSQC, which can confirm direct binding to the target protein.

1. Protein Preparation:

  • Express and purify the target protein with ¹⁵N isotopic labeling. A final concentration of 50-100 µM in a suitable NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.0, with 5% D₂O) is typical.

2. Fragment Stock Preparation:

  • Prepare a high-concentration stock solution of This compound (e.g., 100 mM) in deuterated dimethyl sulfoxide (d₆-DMSO).

3. Data Acquisition:

  • Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone.

  • Add a small aliquot of the fragment stock solution to the protein sample to a final concentration of 200-500 µM (ensuring final DMSO concentration is ≤ 1%).

  • Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.

4. Hit Identification:

  • Overlay the reference and test spectra. A "hit" is identified by chemical shift perturbations (CSPs) of specific amide peaks in the protein's spectrum.

  • Significant CSPs (Δδ) are indicative of the fragment binding to the protein and altering the chemical environment of nearby amino acid residues. The magnitude of the shift can be used to estimate the binding affinity (K_D).

Vector-Based Derivatization for Hit Evolution

The true power of the this compound scaffold lies in its defined vectors for chemical modification. The structure presents three primary, orthogonal sites for elaboration, allowing chemists to systematically explore the binding pocket and optimize affinity and selectivity.

Derivatization_Vectors Scaffold V1 Vector 1 (N1-H) Alkylation, Arylation (Explores solvent front or adjacent pockets) V1->N1_pos N-H Substitution V2 Vector 2 (C4-Cl) Cross-Coupling (Suzuki, Buchwald-Hartwig) (Targets hinge-binding region) V2->C4_pos Pd-Catalyzed Reactions V3 Vector 3 (C7-Me) Functionalization via Benzylic Bromination (Fine-tunes interactions in hydrophobic pocket) V3->C7_pos Methyl Group Modification

Note: A placeholder is used for the chemical structure image. In a live environment, this would be replaced with an actual image of the scaffold. Caption: Key derivatization vectors on the core scaffold.

  • Vector 1 (N1-H of Pyrazole): This position is ideal for substitution via alkylation or arylation. Modifications here can extend the molecule towards the solvent-exposed region of a binding site, improving properties like solubility or engaging with residues at the pocket's entrance.

  • Vector 2 (C4-Cl): The chloro group is a superb handle for palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling can introduce aryl or heteroaryl groups, which are classic strategies for targeting the adenine-binding region and hinge motifs in kinases. Buchwald-Hartwig amination can install substituted amines, providing additional hydrogen-bonding opportunities.

  • Vector 3 (C7-Methyl): While less straightforward, the methyl group offers a subtle but powerful point for modification. It can be functionalized, for example, via radical bromination to an intermediate that allows for further elaboration. This vector is crucial for fine-tuning steric and electronic interactions deep within a hydrophobic sub-pocket.

Potential Target Classes and Case Studies of Related Scaffolds

The pyrazolopyridine core is a proven pharmacophore for kinase inhibition.[1] Derivatives of the related 1H-pyrazolo[3,4-b]pyridine have yielded potent inhibitors of TANK-binding kinase 1 (TBK1).[7] Furthermore, tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives have been successfully designed as inhibitors of the c-Met kinase, a key target in cancer therapy.[8] These examples strongly support the hypothesis that the this compound fragment is a high-potential starting point for developing novel kinase inhibitors.

Conclusion and Future Outlook

The this compound scaffold represents a strategically sound entry point for fragment-based drug discovery campaigns. Its favorable physicochemical properties, synthetic tractability, and clear, orthogonal vectors for chemical elaboration make it an exemplary fragment. Its structural mimicry of purine primes it for interaction with a wide range of high-value enzyme targets, particularly protein kinases. By leveraging the detailed synthetic and screening protocols outlined in this guide, research teams can effectively integrate this powerful core into their discovery pipelines, accelerating the journey from a weakly binding fragment to a potent, optimized lead compound.

References

  • Gudkova, A. A., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 26(21), 6563. Available at: [Link]

  • Kharitonov, D. S., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 834. Available at: [Link]

  • Pürstinger, G., et al. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 10, 1877-1884. Available at: [Link]

  • Chemsrc (2021). 1H-Pyrazolo[4,3-c]pyridine, 4-chloro-7-Methyl. Available at: [Link]

  • Feng, Z., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. Available at: [Link]

  • PubChem (National Center for Biotechnology Information). Compound Summary for CID 83827012, 4-chloro-1-methyl-1H-pyrazolo(4,3-c)pyridine. Available at: [Link]

  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1435-1450. Available at: [Link]

  • Singh, H., et al. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 12(9), 1475-1495. Available at: [Link]

  • Bedwell, E. V., et al. (2024). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 22(1), 85-90. Available at: [Link]

  • Dawidowski, M., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 38-60. Available at: [Link]

  • Bautista-Aguilera, Ó. M., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(11), 3237. Available at: [Link]

  • Raptis, R. G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. Available at: [Link]

  • Lu, T., et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry, 138, 1103-1117. Available at: [Link]

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Sources

Whitepaper: A Multi-Pronged Strategy for the Deconvolution of Biological Targets for 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The identification of a small molecule's biological target is a pivotal and often rate-limiting step in drug discovery and chemical biology.[1] It bridges the gap between an observed phenotype and the underlying mechanism of action, enabling rational lead optimization and biomarker development. This guide presents a comprehensive, field-proven strategy for elucidating the protein targets of 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound belonging to a scaffold class known for diverse biological activities, including kinase and carbonic anhydrase inhibition.[2][3][4] We will detail an integrated workflow that begins with computational hypothesis generation and progresses through rigorous experimental identification and validation, emphasizing the causality behind methodological choices and the inclusion of self-validating controls. This document is intended for researchers, scientists, and drug development professionals seeking a robust framework for small molecule target deconvolution.

Introduction: The Challenge of Target Deconvolution

Phenotypic screening has re-emerged as a powerful engine for drug discovery, identifying compounds that elicit a desired biological response in a relevant cellular or organismal context.[5] However, the success of a phenotype-first approach is contingent upon the subsequent identification of the specific molecular target(s) responsible for that effect.[6] The compound of interest, this compound, is a novel entity with a privileged scaffold—the pyrazolo[4,3-c]pyridine core—that suggests a potential interaction with a variety of protein classes.[4][7] Without confirmed targets, advancing such a compound is fraught with uncertainty regarding its mechanism, selectivity, and potential for off-target effects.

This guide outlines a logical, multi-pronged strategy that systematically narrows the field of potential interactors from the entire proteome to a validated set of high-confidence targets. Our approach integrates in silico predictive methods with orthogonal, unbiased experimental techniques to maximize the probability of success.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Experimental Identification cluster_2 Phase 3: Target Validation & MoA InSilico In Silico Target Prediction (Similarity & Docking) Hypothesis Generate Prioritized List of Putative Targets InSilico->Hypothesis Predicts potential target classes Chemoproteomics Affinity-Based Chemoproteomics Hypothesis->Chemoproteomics Guides experiment design LabelFree Label-Free Methods (DARTS, TPP/CETSA) Hypothesis->LabelFree Provides context for hits MS LC-MS/MS Protein ID Chemoproteomics->MS LabelFree->MS CandidateList Generate List of Candidate Binding Proteins MS->CandidateList Identifies hits Biochem Biochemical Assays (SPR, Enzymatic) CandidateList->Biochem Confirms direct binding Cellular Cell-Based Validation (CRISPR/RNAi) CandidateList->Cellular Confirms cellular relevance ValidatedTarget Validated Biological Target(s) & Mechanism of Action Biochem->ValidatedTarget Cellular->ValidatedTarget

Figure 1: Overall workflow for target identification of this compound.

Phase 1: In Silico Target Prediction – Generating Actionable Hypotheses

Before committing to resource-intensive experimental work, computational methods can provide a valuable, cost-effective starting point to predict potential targets.[8][9] These predictions are not definitive but serve to build initial hypotheses, prioritize experimental strategies, and provide a framework for interpreting eventual hits.

Rationale and Approach

The core principle is that molecules with similar structures often interact with similar targets. By comparing our query compound to vast databases of molecules with known bioactivities, we can infer its likely targets.[10]

  • Ligand-Based (Similarity) Approaches: These methods use 2D or 3D similarity metrics to find known compounds that resemble this compound. Tools like SwissTargetPrediction and SEA (Similarity Ensemble Approach) relate proteins based on the chemical similarity of their ligands.[11][12]

  • Structure-Based (Reverse Docking) Approaches: If a high-quality 3D structure of a potential target protein is available, reverse docking can computationally model the binding of our compound to the protein's active or allosteric sites.[9] This involves screening the compound against a library of protein structures to predict binding affinities.[13]

In Silico Protocol and Data Interpretation
  • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.

  • Submit the SMILES string to multiple web-based prediction tools (see Table 1) to generate a consensus list of potential targets.

  • Analyze the results, looking for convergence. If multiple independent algorithms predict the same protein family (e.g., Cyclin-Dependent Kinases, Carbonic Anhydrases), confidence in that hypothesis increases.

  • The output is a ranked list of putative targets, which will be used to inform the subsequent experimental design. For instance, if kinases are highly ranked, cell lines with known dysregulation in specific kinase pathways may be prioritized.

Table 1: Recommended In Silico Target Prediction Tools

Tool Name Approach Key Output URL
SwissTargetPrediction Ligand-Based (2D/3D Similarity) Ranked list of probable targets by class [Link][11]
ChEMBL Database Bioactivity data for analogous compounds [Link][11]

| BindingDB | Database | Measured binding affinities for targets | [Link][11] |

Phase 2: Experimental Target Identification – Unbiased Proteome-Wide Screening

Experimental methods provide direct evidence of a physical interaction between the compound and its protein targets within a complex biological system. We advocate for a parallel approach using both affinity-based and label-free methods, as they possess complementary strengths and weaknesses.

Affinity-Based Chemoproteomics

This is the most established method for target identification.[14][15] It relies on chemically modifying the compound of interest to serve as a "bait" to "fish" for its binding partners from a cell or tissue lysate.[1][16]

Causality Behind the Workflow: The logic is straightforward: if the compound is immobilized on a solid support (e.g., beads), only proteins that specifically bind to it will be retained during washing steps. These retained proteins can then be eluted and identified by mass spectrometry.[17] The critical assumption is that the modification required to immobilize the compound does not abolish its binding activity.

G cluster_0 Probe Synthesis & Immobilization cluster_1 Pull-Down & Competition cluster_2 Analysis Compound Parent Compound (4-Chloro-7-methyl-1H-...) Probe Synthesize Affinity Probe (e.g., Biotin-Linker-Compound) Compound->Probe SAR-guided linker attachment Beads Immobilize Probe on Streptavidin Beads Probe->Beads High-affinity Biotin-Streptavidin bond Incubate Incubate Lysate with Probe-Beads Beads->Incubate Lysate Cell / Tissue Lysate Lysate->Incubate Competition Competition Control: Pre-incubate lysate with excess free parent compound Lysate->Competition Wash Wash to Remove Non-Specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS SDS-PAGE Elute->SDS Competition->Incubate MS LC-MS/MS Analysis SDS->MS Data Identify & Quantify Proteins MS->Data

Figure 2: Workflow for affinity-based chemoproteomic target identification.[1][15][16]

Self-Validating Experimental Design: A robust affinity pull-down experiment is not a single experiment but a series of comparisons designed to eliminate false positives.[15]

  • Test Condition: Immobilized active compound probe.

  • Control 1 (Specificity): Pre-incubation of the lysate with an excess of the free, unmodified "competitor" compound. True targets will be competed off the beads, leading to a reduced signal in the mass spectrometer.[17]

  • Control 2 (Matrix Binding): Beads with linker and tag only (no compound). Proteins binding here are matrix binders and are disregarded.

  • Control 3 (Structure-Activity): Immobilized inactive analogue of the compound. If an analogue is known that lacks the desired phenotypic effect but is structurally similar, it can be used to filter out proteins that bind non-specifically to the scaffold.[15]

(See Appendix A for a detailed step-by-step protocol)

Label-Free Methods

These techniques are powerful because they use the small molecule in its native, unmodified state, circumventing the need for chemical synthesis and concerns about linker interference.[1][16] They rely on detecting changes in a protein's biophysical properties upon ligand binding.[6]

1. Drug Affinity Responsive Target Stability (DARTS):

  • Principle: The binding of a small molecule to its target protein often stabilizes the protein's structure, making it less susceptible to cleavage by proteases.[14]

  • Workflow:

    • Treat cell lysate with the compound or a vehicle control (e.g., DMSO).

    • Add a protease (e.g., pronase) to both samples and incubate for a defined time.

    • Analyze the resulting protein bands via SDS-PAGE or quantitatively via mass spectrometry.

    • Target proteins will appear more abundant (less degraded) in the compound-treated sample compared to the control.[14]

2. Thermal Proteome Profiling (TPP) / Cellular Thermal Shift Assay (CETSA):

  • Principle: Ligand binding typically increases the thermal stability of a protein.[18]

  • Workflow:

    • Treat live cells or cell lysate with the compound or vehicle control.

    • Aliquot the samples and heat them across a temperature gradient.

    • At higher temperatures, proteins denature and precipitate out of solution.

    • Collect the soluble protein fraction at each temperature and quantify protein abundance using mass spectrometry.

    • Target proteins will remain in solution at higher temperatures in the compound-treated samples, resulting in a "thermal shift."[18]

Phase 3: Target Validation – From "Binder" to "Biologically Relevant Target"

Identifying a protein that binds to the compound is a major step, but it is not the final one. Validation is required to confirm that the interaction is direct, specific, and responsible for the observed biological effect.[19][20]

Biochemical Validation

These methods use purified components to confirm a direct interaction and quantify its affinity.

  • Surface Plasmon Resonance (SPR): Immobilize the purified candidate protein on a sensor chip and flow the compound over it. A direct binding event is detected in real-time, providing kinetics (on/off rates) and affinity (KD).

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding of the compound to the purified protein in solution, providing a complete thermodynamic profile of the interaction.

  • Enzymatic Assays: If the identified target is an enzyme (e.g., a kinase), a direct enzyme activity assay can be performed. The ability of this compound to inhibit the enzyme's activity (e.g., by measuring IC50) is strong evidence of a functional interaction.[19]

Cellular Validation

These methods interrogate the target's role in a living cell to link the binding event to the phenotype.[20]

  • Target Knockdown/Knockout: Use RNA interference (RNAi) or CRISPR-Cas9 to reduce or eliminate the expression of the candidate target protein in cells. If the cellular phenotype of the knockdown/knockout mimics the phenotype observed upon treatment with the compound, this provides powerful evidence that the protein is the relevant target.[20]

  • Overexpression: In some cases, overexpressing the target protein may lead to resistance to the compound, further validating the on-target engagement.

G cluster_pathway Example: MAPK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Potential Target for Pyrazolopyridines TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation

Figure 3: A potential target pathway. Pyrazolopyridine scaffolds are known kinase inhibitors, and the MAPK pathway is a common target in oncology.[7]

Conclusion

The deconvolution of biological targets for a novel small molecule like this compound requires a systematic and multi-layered approach. By starting with a broad, computationally-driven hypothesis and progressively refining the list of candidates through orthogonal, unbiased chemoproteomic experiments, researchers can efficiently identify high-confidence binders. Crucially, these candidates must then be subjected to rigorous biochemical and cellular validation to confirm their biological relevance. This integrated strategy, built on a foundation of causality and self-validating controls, provides the most reliable path from a phenotypic hit to a well-understood mechanism of action, paving the way for successful drug development.

Appendix A: Detailed Experimental Protocol

Protocol: Affinity-Based Chemoproteomics Pull-Down

Objective: To identify proteins from a cell lysate that specifically bind to an immobilized this compound probe.

Materials:

  • Immobilized Probe: this compound-linker-biotin conjugate bound to streptavidin-agarose beads.

  • Control Beads: Streptavidin-agarose beads without the probe.

  • Cell Lysate: Prepared from a relevant cell line in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS), with protease and phosphatase inhibitors.

  • Free Compound (Competitor): Unmodified this compound.

  • Wash Buffer: Lysis buffer with a mild detergent (e.g., 0.1% Tween-20).

  • Elution Buffer: e.g., 2x SDS-PAGE loading buffer or a low pH buffer like 0.1 M glycine, pH 2.5.

Procedure:

  • Lysate Preparation: Grow and harvest cells. Lyse cells on ice and clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.

  • Bead Equilibration: Wash the probe-bound beads and control beads three times with lysis buffer.

  • Experimental Setup (in triplicate):

    • Tube A (Test): Aliquot 1 mg of cell lysate. Add 50 µL of equilibrated probe-bound beads.

    • Tube B (Competition Control): Aliquot 1 mg of cell lysate. Add free compound to a final concentration of 100x the expected KD of the interaction (e.g., 50 µM). Incubate for 1 hour at 4°C. Then, add 50 µL of equilibrated probe-bound beads.

    • Tube C (Matrix Control): Aliquot 1 mg of cell lysate. Add 50 µL of equilibrated control beads.

  • Binding: Incubate all tubes on a rotator for 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads by gentle centrifugation (e.g., 500 x g for 1 minute).

    • Aspirate the supernatant.

    • Wash the beads 3-5 times with 1 mL of cold wash buffer. Between each wash, pellet the beads and fully remove the supernatant. This step is critical for removing non-specific binders.

  • Elution: After the final wash, remove all supernatant. Add 50 µL of elution buffer (e.g., 2x SDS-PAGE loading buffer) to the beads. Boil at 95°C for 5-10 minutes to elute and denature the bound proteins.

  • Protein Analysis:

    • Centrifuge the tubes to pellet the beads and collect the supernatant (the eluate).

    • Run the eluates on an SDS-PAGE gel. Visualize proteins with Coomassie or silver stain. Specific target bands should be present in Lane A, diminished in Lane B, and absent in Lane C.

    • For unbiased identification, perform in-gel or in-solution trypsin digestion of the eluted proteins followed by LC-MS/MS analysis.

  • Data Analysis: Identify proteins present in the test sample but significantly reduced or absent in the control samples. These are your high-confidence candidate targets.

References

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  • Ismail, H. (2018). Pushing the boundaries of affinity-based target deconvolution: Promiscuous immobilization of nature-made molecules and proteome-wide deconvolution of structure-affinity relationships. mediaTUM. Available at: [Link]

  • Vigorita, V., et al. (2023). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Available at: [Link]

  • Glavaš, M., & Cazin, I. (2021). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Scientia Pharmaceutica. Available at: [Link]

  • Zhang, T., et al. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. Advanced Science. Available at: [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]

  • Li, J., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. Available at: [Link]

  • Chemspace. (2024). Target Identification and Validation in Drug Discovery. Chemspace. Available at: [Link]

  • ResearchGate. (n.d.). Affinity chromatography-based proteomics for drug target deconvolution. ResearchGate. Available at: [Link]

  • Kirchmair, J., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Journal of Chemical Information and Modeling. Available at: [Link]

  • ResearchGate. (n.d.). Chemoproteomic strategies for drug target identification. ResearchGate. Available at: [Link]

  • V-tools. (n.d.). Directory of in silico Drug Design tools. V-tools. Available at: [Link]

  • ResearchGate. (n.d.). Selected target prediction tools available on the Internet. ResearchGate. Available at: [Link]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. Creative Biolabs. Available at: [Link]

  • PubChem. (n.d.). 4-chloro-1-methyl-1H-pyrazolo(4,3-c)pyridine. PubChem. Available at: [Link]

Sources

Methodological & Application

Application Note: A Multi-Platform Approach to the Analytical Characterization of 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine is a substituted heterocyclic compound belonging to the pyrazolopyridine class. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its structural similarity to purine bases, making it a privileged structure for designing kinase inhibitors, receptor antagonists, and other therapeutic agents.[1][2] The precise substitution pattern, including the chloro and methyl groups, is critical for its biological activity and pharmacological profile.

Therefore, unambiguous structural confirmation, rigorous purity assessment, and comprehensive characterization are paramount for advancing any research or development program involving this molecule. This guide provides a detailed framework of analytical protocols designed for researchers, quality control analysts, and drug development professionals. The methodologies are grounded in fundamental principles and are designed to be self-validating, ensuring data integrity and reliability from the bench to regulatory submission.

Physicochemical Properties Summary

A foundational understanding of the molecule's basic properties is essential for analytical method development. The table below summarizes key identifiers and computed properties for this compound.

PropertyValueSource
Molecular Formula C₇H₆ClN₃[3][4]
Molecular Weight 167.59 g/mol [3][4]
Monoisotopic Mass 167.02502 Da[3]
CAS Number 1159828-57-5[4]
IUPAC Name This compound
Predicted XlogP 1.5[3]

Overall Analytical Workflow

A systematic approach is crucial for the complete characterization of a novel chemical entity. The following workflow outlines the logical progression of analytical techniques, from initial identity confirmation to quantitative purity analysis.

Analytical_Workflow cluster_0 Phase 1: Identity & Structure cluster_1 Phase 2: Purity & Impurities cluster_2 Phase 3: Solid-State Properties NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (LRMS & HRMS) NMR->MS Confirms Mass XRC Single Crystal X-Ray (Absolute Structure) NMR->XRC If crystal available HPLC RP-HPLC-UV (Purity, Stability) MS->HPLC LCMS_Imp LC-MS (Impurity ID) HPLC->LCMS_Imp Investigate Unknowns Report Characterization Report LCMS_Imp->Report XRC->Report Start Sample Received Start->NMR

Caption: High-level workflow for comprehensive analytical characterization.

PART 1: STRUCTURAL ELUCIDATION AND IDENTITY CONFIRMATION

The primary objective is to unequivocally confirm that the synthesized molecule is indeed this compound and not a structural isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for de novo structure elucidation of organic molecules in solution. For a given compound, ¹H NMR provides information on the number of distinct protons, their chemical environment, and their proximity to other protons. ¹³C NMR complements this by identifying all unique carbon atoms. For a molecule with potential isomeric ambiguity like this pyrazolopyridine, 2D NMR experiments (such as COSY and HSQC) are often necessary to definitively assign all signals and confirm connectivity.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve in ~0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a good starting point, but DMSO-d₆ should be used if solubility is poor.[5] The choice of solvent is critical as it can influence chemical shifts.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Spectral Width: -2 to 12 ppm.

      • Number of Scans: 16-64 (adjust for concentration).

      • Relaxation Delay (d1): 2 seconds.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled pulse program (zgpg30).

      • Spectral Width: 0 to 200 ppm.

      • Number of Scans: 1024 or more (¹³C is less sensitive).

      • Relaxation Delay (d1): 2 seconds.

  • Data Processing and Interpretation:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or TMS at 0 ppm. Calibrate the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).

    • Integrate the ¹H signals and analyze the multiplicities (singlet, doublet, etc.) and coupling constants (J-values).

Trustworthiness (Self-Validation): The integrated areas of the proton signals must correspond to the number of protons in the structure (e.g., a 3H singlet for the methyl group, and 1H signals for the aromatic protons). The observed chemical shifts and coupling patterns must be consistent with the proposed structure and data from similar pyrazolopyridine systems reported in the literature.[5][6][7]

Expected ¹H and ¹³C NMR Spectral Data (Predicted):

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale / Notes
-CH₃ (C7)~2.5 (singlet, 3H)~18-25Typical range for an aryl methyl group.
-H (C6)~7.0-7.5 (singlet)~115-125Aromatic proton adjacent to the methyl group.
-H (C3)~8.0-8.5 (singlet)~130-140Aromatic proton on the pyrazole ring.
-NH (N1)>10 (broad singlet)N/AExchangeable proton, may be broad or not observed. Signal is highly dependent on solvent and concentration.
-C-Cl (C4)N/A~145-155Quaternary carbon attached to an electronegative chlorine atom.
Quaternary CarbonsN/A~120-160Remaining quaternary carbons of the fused ring system.
Mass Spectrometry (MS)

Expertise & Experience: MS provides the molecular weight of a compound, offering orthogonal confirmation of identity. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it measures the mass-to-charge ratio (m/z) with high precision (typically <5 ppm error), allowing for the determination of the elemental formula. The presence of chlorine provides a highly diagnostic isotopic pattern (³⁵Cl:³⁷Cl ≈ 3:1), which serves as a powerful validation check.

  • Sample Preparation:

    • Prepare a stock solution of the sample at ~1 mg/mL in methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

  • Instrumentation (LC-ESI-QTOF or LC-ESI-Orbitrap):

    • LC System:

      • Column: C18, 2.1 x 50 mm, 1.8 µm.

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: 5% B to 95% B over 5 minutes.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 2 µL.

      • Scientist's Note: A fast gradient is sufficient for identity confirmation; method optimization is required for purity analysis (see Part 2). Formic acid aids in protonation for positive ion mode ESI.

    • MS System (Positive ESI Mode):

      • Ion Source: Electrospray Ionization (ESI).

      • Scan Range: m/z 50-500.

      • Capillary Voltage: 3.5-4.0 kV.

      • Source Temperature: 120 °C.

      • Resolving Power: >20,000 FWHM.

  • Data Interpretation:

    • Extract the ion chromatogram for the theoretical [M+H]⁺ ion.

    • Examine the mass spectrum of the corresponding peak.

    • Confirmation Criteria:

      • The measured monoisotopic mass of the [M+H]⁺ ion should be within 5 ppm of the calculated exact mass.

      • The observed isotopic pattern must match the theoretical pattern for C₇H₇ClN₃⁺.

Expected HRMS Data:

IonCalculated Exact Mass (m/z)Key Isotopic Peak (m/z)
[M+H]⁺ (³⁵Cl)168.03230170.02935 ([M+2+H]⁺, ³⁷Cl)
[M+Na]⁺ (³⁵Cl)190.01424192.01129 ([M+2+Na]⁺, ³⁷Cl)

PART 2: CHROMATOGRAPHIC PURITY AND IMPURITY PROFILING

Once the structure is confirmed, the next critical step is to determine the purity of the material and identify any potential impurities (e.g., starting materials, by-products).

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Experience: RP-HPLC with UV detection is the industry-standard method for quantifying the purity of small-molecule drug candidates. The method separates the main component from impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Method development aims to achieve a baseline separation of the main peak from all detectable impurities.

  • System Preparation (System Suitability):

    • Prepare a system suitability solution containing the main compound (~0.1 mg/mL) and a known, related impurity or a compound with a similar structure to challenge the method's resolving power.

    • Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.

    • Perform five replicate injections of the suitability solution. The %RSD for the main peak area and retention time should be <2.0%. The resolution between the two key peaks should be >1.5.

  • Instrumentation and Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard column for good resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier improves peak shape for basic compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent with good UV transparency.
Gradient 10% B to 90% B over 20 minA longer gradient is necessary to resolve potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV Diode Array (DAD) at 254 nm254 nm is a common wavelength for aromatic systems. A DAD allows for peak purity analysis across multiple wavelengths.
Injection Vol. 10 µL
Sample Conc. ~0.5 mg/mL in 50:50 ACN/WaterHigher concentration than MS to detect low-level impurities.
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Report any impurity exceeding the reporting threshold (e.g., 0.05%). For unknown impurities, use LC-MS (Protocol 1B, adapted) to gain mass information.

Technique_Selection Question1 What is the question? Ans_ID What is the structure? Question1->Ans_ID Ans_Purity How pure is it? Question1->Ans_Purity Ans_3D What is the absolute 3D conformation? Question1->Ans_3D Tech_NMR NMR Ans_ID->Tech_NMR Tech_MS HRMS Ans_ID->Tech_MS Tech_HPLC HPLC-UV Ans_Purity->Tech_HPLC Tech_XRC X-Ray Crystallography Ans_3D->Tech_XRC Requires single crystal

Sources

Application Note: A Robust HPLC Method for the Analysis of Pyrazolo[4,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrazolo[4,3-c]pyridine derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1] This scaffold is a key component in molecules exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor properties.[1][2] As research into these promising compounds intensifies, the need for robust and reliable analytical methods for their characterization, quantification, and purity assessment becomes paramount. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for these purposes, offering high resolution, sensitivity, and reproducibility.[3]

This application note provides a comprehensive guide to developing and validating a reversed-phase HPLC (RP-HPLC) method for the analysis of pyrazolo[4,3-c]pyridine derivatives. We will delve into the rationale behind the selection of chromatographic conditions, present a detailed experimental protocol, and outline the validation process in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5][6] This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable analytical workflow for this important class of compounds.

Challenges in the HPLC Analysis of Pyrazolo[4,3-c]pyridine Derivatives

The analysis of nitrogen-containing heterocyclic compounds like pyrazolo[4,3-c]pyridines can present unique challenges. Due to the presence of basic nitrogen atoms, these molecules can exhibit poor peak shape and tailing on traditional silica-based C18 columns due to interactions with residual silanol groups.[7] Furthermore, their polarity can lead to insufficient retention in highly aqueous mobile phases.[8][9] Therefore, careful method development is crucial to overcome these issues and achieve optimal separation.

Materials and Methods

Instrumentation
  • HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or a tunable UV detector.

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

  • HPLC vials

Reagents and Standards
  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Formic acid (≥98%)

  • Ammonium acetate (HPLC grade)

  • Pyrazolo[4,3-c]pyridine reference standards (of known purity)

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC analysis of pyrazolo[4,3-c]pyridine derivatives. These parameters may require optimization depending on the specific derivatives being analyzed.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides good hydrophobic retention for a wide range of compounds. The 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier helps to protonate the basic nitrogen atoms in the analytes, reducing peak tailing and improving peak shape.[10][11]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength for moderately polar compounds.
Gradient Elution 10-90% B over 20 minutesA gradient elution is recommended to effectively separate a range of pyrazolo[4,3-c]pyridine derivatives with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nm or determined by UV scanMany aromatic heterocyclic compounds exhibit strong absorbance at 254 nm.[12] A UV scan of the analyte is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.[3]
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Experimental Protocols

Standard and Sample Preparation

A systematic approach to solution preparation is fundamental to achieving accurate and reproducible results.

Caption: Workflow for the preparation of standard and sample solutions.

  • Diluent Preparation: Prepare a solution of 50:50 (v/v) Acetonitrile:Water as the diluent.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the pyrazolo[4,3-c]pyridine reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh a known amount of the sample containing the pyrazolo[4,3-c]pyridine derivative and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Method Validation Protocol

Method validation is a regulatory requirement to ensure the suitability of the analytical method for its intended purpose.[4] The following parameters should be assessed according to ICH guidelines.[3][5][6]

Caption: Key parameters for HPLC method validation according to ICH guidelines.

  • System Suitability: Before each validation run, inject a standard solution (e.g., 20 µg/mL) six times. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2%.

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), and the analyte. The chromatograms should demonstrate that there are no interfering peaks at the retention time of the analyte.

  • Linearity: Inject the working standard solutions in triplicate. Plot a calibration curve of the average peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the test concentration on the same day. The RSD should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst and/or instrument. The RSD between the two days should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary critical method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic) and assess the impact on the results. The system suitability parameters should remain within the acceptance criteria.

Data Analysis and Interpretation

The concentration of the pyrazolo[4,3-c]pyridine derivative in the sample can be calculated using the linear regression equation obtained from the calibration curve:

y = mx + c

Where:

  • y is the peak area of the analyte

  • m is the slope of the calibration curve

  • x is the concentration of the analyte

  • c is the y-intercept

The purity of the sample can be determined by the area normalization method, assuming all impurities have a similar response factor to the main peak.

Troubleshooting

ProblemPotential CauseSuggested Solution
Peak Tailing Secondary interactions with silanol groups; Inappropriate mobile phase pH.Use a column with end-capping; Ensure the mobile phase pH is at least 2 pH units away from the pKa of the analyte.
Poor Retention Analyte is too polar for the stationary phase; Mobile phase is too strong.Consider a more polar stationary phase (e.g., Cyano or Phenyl); Decrease the initial percentage of the organic modifier in the gradient. For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a suitable alternative.[7]
Ghost Peaks Contaminated mobile phase or sample carryover.Use fresh HPLC-grade solvents; Implement a needle wash step in the autosampler method.
Baseline Drift Column not equilibrated; Contamination in the detector.Flush the column with the initial mobile phase until a stable baseline is achieved; Clean the detector flow cell.

Conclusion

This application note provides a robust and reliable starting point for the HPLC analysis of pyrazolo[4,3-c]pyridine derivatives. The detailed protocol, from method development rationale to validation in accordance with ICH guidelines, is designed to ensure the generation of high-quality, reproducible data. By understanding the potential challenges and implementing the troubleshooting strategies outlined, researchers can confidently apply this method for the routine analysis of this important class of compounds in a drug discovery and development setting.

References

  • PubChem. 1H-Pyrazolo[4,3-c]pyridine. Available from: [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. Available from: [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Available from: [Link]

  • National Center for Biotechnology Information. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Available from: [Link]

  • Bentham Science. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Available from: [Link]

  • ResearchGate. (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • R Discovery. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Available from: [Link]

  • YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available from: [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]

  • ResearchGate. Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC–MS. Available from: [Link]

  • Chromatography Forum. Retention of Pyridine N-Oxides on HPLC. Available from: [Link]

  • Wiley Online Library. ChemInform Abstract: Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines. Available from: [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Available from: [Link]

  • Defense Technical Information Center. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Available from: [Link]

  • National Center for Biotechnology Information. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Available from: [Link]

  • Royal Society of Chemistry. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Available from: [Link]

  • ACS Publications. Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. Available from: [Link]

  • National Center for Biotechnology Information. Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Available from: [Link]

  • MDPI. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Available from: [Link]

Sources

Application Note: 1H and 13C NMR Spectroscopic Analysis of 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine. In the absence of experimentally published spectra for this specific molecule, this guide leverages advanced NMR prediction algorithms and comparative analysis with structurally related analogs to provide a detailed characterization. This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry, offering a robust framework for the structural elucidation and quality control of this and similar pyrazolo[4,3-c]pyridine derivatives.

Introduction

The pyrazolo[4,3-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring their quality. NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of such novel entities. This note details the predicted ¹H and ¹³C NMR spectral data for this compound and provides standardized protocols for sample preparation and data acquisition.

Predicted NMR Spectral Data

The following ¹H and ¹³C NMR data have been generated using advanced NMR prediction software, which employs a combination of HOSE code, machine learning, and increment-based algorithms.[1][2] These predictions are benchmarked against experimental data from analogous pyrazolopyridine structures to enhance their accuracy.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~13.5 - 14.5br s1HN1-HChemical shift and broadening are highly dependent on concentration and residual water.[3]
~8.20s1HH-3
~7.50s1HH-6
~2.55s3HC7-CH₃

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentNotes
~148.5C7a
~145.0C4
~138.0C3
~135.0C7
~115.0C3a
~110.0C6
~17.0C7-CH₃

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following sections detail the recommended procedures for the NMR analysis of this compound.

Protocol 1: Sample Preparation

The choice of solvent is critical in NMR spectroscopy, as it can influence chemical shifts and the observability of exchangeable protons.[3]

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR. The required amount may vary based on the sensitivity of the NMR instrument.

  • Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is recommended due to its ability to dissolve a wide range of organic molecules and its relatively high boiling point.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

Protocol 2: NMR Data Acquisition

The following are general parameters for 1D NMR experiments and may require optimization based on the specific instrument.

1D ¹H NMR:

  • Pulse Sequence: Standard single-pulse experiment.

  • Number of Scans (NS): 16 to 64 scans.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): 0-15 ppm.

1D ¹³C NMR:

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Number of Scans (NS): 1024 to 4096 scans, or more, may be necessary due to the low natural abundance of ¹³C.

  • Relaxation Delay (D1): 2-5 seconds.

  • Spectral Width (SW): 0-200 ppm.

Protocol 3: Data Processing and Referencing
  • Fourier Transformation: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to achieve a flat baseline.

  • Referencing: Calibrate the chemical shift scale by referencing the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Elucidation weigh Weigh Compound dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_acq 1H NMR Acquisition transfer->H1_acq C13_acq 13C NMR Acquisition transfer->C13_acq FT Fourier Transform H1_acq->FT C13_acq->FT phase Phasing FT->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference chem_shift Chemical Shift Analysis reference->chem_shift multiplicity Multiplicity Analysis chem_shift->multiplicity integration Integration Analysis multiplicity->integration structure Structure Confirmation integration->structure

Caption: Workflow for NMR-based structural elucidation.

Causality and Interpretation

  • ¹H NMR: The aromatic protons (H-3 and H-6) are expected to be singlets due to the absence of adjacent protons. The methyl protons will also appear as a singlet. The N-H proton of the pyrazole ring is often broad and its chemical shift is sensitive to solvent, concentration, and temperature due to chemical exchange.[3]

  • ¹³C NMR: The chemical shifts of the carbon atoms are influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atoms within the heterocyclic system. The quaternary carbons (C3a, C4, C7, and C7a) can be distinguished from the protonated carbons (C3 and C6) using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Troubleshooting

  • Broad or Missing N-H Signal: This is a common issue for pyrazole derivatives due to proton exchange.[3] To address this, ensure the use of a very dry NMR solvent. Lowering the temperature of the experiment can also help to slow down the exchange rate and sharpen the signal.

  • Tautomerism: Pyrazole-containing compounds can exhibit annular tautomerism, where the N-H proton rapidly exchanges between the two nitrogen atoms of the pyrazole ring. If this exchange is fast on the NMR timescale, it can lead to averaged signals for the carbons and protons adjacent to the pyrazole ring. Low-temperature NMR studies can help to resolve the signals of the individual tautomers.[3]

Conclusion

This application note provides a detailed guide to the ¹H and ¹³C NMR analysis of this compound based on predicted data and established methodologies for related compounds. The provided protocols for sample preparation, data acquisition, and processing will enable researchers to obtain high-quality and reproducible NMR spectra for this and similar heterocyclic systems. The insights into spectral interpretation and potential challenges such as proton exchange and tautomerism will aid in the accurate structural elucidation of novel pyrazolo[4,3-c]pyridine derivatives.

References

  • Mnova NMRPredict. Mestrelab Research S.L. [Link]

  • ACD/Labs NMR Predictors. Advanced Chemistry Development, Inc. [Link]

  • NMRium - The next-generation NMR software. [Link]

  • Chimichi, S., et al. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • Mnova Predict | Accurate Prediction. Bruker. [Link]

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Application Notes & Protocols: Suzuki-Miyaura Coupling of 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The pyrazolo[4,3-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry and drug discovery.[1] Its structural analogy to purines allows it to interact with a diverse range of biological targets, and its derivatives have demonstrated potential as kinase inhibitors and other therapeutic agents.[2][3] The ability to efficiently and selectively functionalize this core is paramount for developing novel chemical entities. 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine serves as a key building block, where the chlorine atom at the C4 position provides a reactive handle for derivatization.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds in modern organic synthesis.[4][5] Its tolerance of a wide array of functional groups, mild reaction conditions, and the commercial availability of numerous boronic acid derivatives make it an indispensable tool.[4][5] This guide provides an in-depth analysis and a field-proven protocol for the successful Suzuki-Miyaura coupling of this compound, a reaction critical for the synthesis of advanced intermediates in pharmaceutical research.

Mechanistic Rationale: Navigating the Catalytic Cycle

The efficacy of a Suzuki-Miyaura coupling hinges on the smooth progression of a palladium-catalyzed cycle. Understanding this mechanism is crucial for rational catalyst selection and troubleshooting. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][6][7]

Suzuki_Mechanism pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add r1x R¹-X (4-Chloro-7-methyl- 1H-pyrazolo[4,3-c]pyridine) r1x->ox_add pd_complex R¹-Pd(II)L₂-X (Palladacycle) ox_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation base_boron R²-B(OH)₂ + Base boronate [R²-B(OH)₃]⁻ (Activated Boronate) base_boron->boronate Activation boronate->transmetalation pd_complex2 R¹-Pd(II)L₂-R² transmetalation->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 Regeneration product R¹-R² (Coupled Product) red_elim->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Causality Behind Experimental Choices:
  • The Challenge of Chloro-Heterocycles: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in the rate-limiting oxidative addition step.[6][8] This is due to the stronger C-Cl bond. Consequently, the reaction requires a highly active catalyst system, typically featuring bulky and electron-rich ligands that can promote the insertion of the palladium center into the C-Cl bond.[9][10]

  • The Role of the Ligand: Modern phosphine ligands (e.g., Buchwald's biarylphosphines like SPhos) or N-heterocyclic carbenes (NHCs) are essential.[6][10] Their steric bulk favors the formation of a coordinatively unsaturated 14-electron Pd(0) species, which is highly reactive in the oxidative addition. Their strong electron-donating ability increases the electron density on the palladium, further facilitating this step.

  • The Critical Function of the Base: The base plays multiple, indispensable roles.[4][11] Its primary function is to react with the boronic acid to form a more nucleophilic "ate" complex (boronate), which is necessary for the transmetalation step to proceed efficiently.[9][11] The choice of base (e.g., K₃PO₄, Cs₂CO₃) is critical to ensure compatibility with functional groups on the coupling partners and to avoid side reactions.[4][12]

  • Solvent System Considerations: The choice of solvent impacts the solubility of all components and the stability of the catalytic species.[13] Aprotic polar solvents like 1,4-dioxane or THF, often with water as a co-solvent, are commonly employed.[4][14] The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the boronate complex.[14]

Field-Proven Protocol for C4-Arylation

This protocol details a reliable method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials and Equipment:
  • Substrates: this compound, Arylboronic acid

  • Catalyst: SPhos Pd G2 Precatalyst ([2-(2',6'-Dimethoxybiphenyl)]-dicyclohexylphosphine)palladium(II) methanesulfonate

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Base: Potassium phosphate tribasic (K₃PO₄)

  • Solvents: 1,4-Dioxane (anhydrous), Deionized Water

  • Equipment: Schlenk flask or microwave vial, magnetic stirrer/hotplate, inert gas supply (Argon or Nitrogen), standard laboratory glassware for workup, silica gel for chromatography.

Experimental Workflow:

Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification A Add solids to vial: 1. This compound 2. Arylboronic acid 3. K₃PO₄ 4. SPhos Pd G2 Precatalyst B Evacuate and backfill vial with Argon (3x) A->B C Add degassed solvents: 1,4-Dioxane and Water B->C D Heat reaction mixture (e.g., 100 °C) with stirring C->D E Monitor reaction progress (TLC or LC-MS) D->E F Cool to RT, dilute with Ethyl Acetate E->F G Wash with water and brine F->G H Dry organic layer (Na₂SO₄), filter, and concentrate G->H I Purify via column chromatography H->I J Characterize final product I->J

Caption: Step-by-step experimental workflow for the Suzuki coupling.

Step-by-Step Methodology:
  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), and the SPhos Pd G2 precatalyst (0.02 equiv, 2 mol%).

  • Inerting the Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Through a septum, add anhydrous, degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio (e.g., 4 mL dioxane and 1 mL water for a 1 mmol scale reaction). The mixture should be thoroughly degassed via sparging with argon for 15-20 minutes prior to addition.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-7-methyl-1H-pyrazolo[4,3-c]pyridine product.

Data Summary and Scope

The described protocol is effective for a range of aryl- and heteroarylboronic acids. Below is a table of representative results based on literature precedents for similar chloro-heterocycle couplings.[5][15][16]

EntryArylboronic Acid PartnerProductTypical Yield (%)
1Phenylboronic acid7-Methyl-4-phenyl-1H-pyrazolo[4,3-c]pyridine85-95
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-7-methyl-1H-pyrazolo[4,3-c]pyridine80-92
34-Fluorophenylboronic acid4-(4-Fluorophenyl)-7-methyl-1H-pyrazolo[4,3-c]pyridine82-94
4Pyridin-3-ylboronic acid7-Methyl-4-(pyridin-3-yl)-1H-pyrazolo[4,3-c]pyridine70-85
5Thiophen-2-ylboronic acid7-Methyl-4-(thiophen-2-yl)-1H-pyrazolo[4,3-c]pyridine75-88

Troubleshooting and Field-Proven Insights

IssuePotential CauseRecommended Solution
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Impure reagents/solvents.3. Catalyst inhibition by the N-heterocycle substrate.[12]1. Ensure the reaction setup is rigorously anaerobic. Use fresh, high-quality precatalyst.2. Use anhydrous, degassed solvents. Ensure the base is dry.3. Consider a different ligand system, such as a bulkier Buchwald ligand or an NHC-based catalyst (e.g., PEPPSI-IPr), which can be less prone to inhibition.[6]
Dechlorination of Starting Material A competitive hydrodehalogenation side reaction.Lower the reaction temperature. Reduce the amount of base or switch to a milder base like K₂CO₃. Ensure the boronic acid is of high purity as impurities can promote this pathway.
Homocoupling of Boronic Acid Often occurs at higher temperatures or with prolonged reaction times.Use only a slight excess of the boronic acid (1.2-1.5 equiv). Do not let the reaction run for an unnecessarily long time after the starting material is consumed.
Difficulty in Purification Product co-elutes with ligand-derived byproducts (e.g., phosphine oxides).Use a catalyst system with a ligand that has different polarity (e.g., water-soluble ligands if applicable) or consider a filtration step through a plug of Celite® or silica to remove some palladium residues before chromatography.

Conclusion

The Suzuki-Miyaura cross-coupling provides a robust and highly effective strategy for the C4-functionalization of this compound. The success of this transformation is critically dependent on a rational choice of catalyst system designed to overcome the inherent low reactivity of the chloro-heterocyclic substrate. By employing modern, air-stable palladium precatalysts with bulky, electron-rich ligands such as SPhos, researchers can reliably access a wide array of 4-aryl- and 4-heteroaryl-pyrazolo[4,3-c]pyridine derivatives in high yields. The protocol and insights provided herein serve as a validated starting point for scientists and professionals in drug development to accelerate the synthesis of novel and complex molecular architectures.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Zhang, Y. et al. (2022). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... ResearchGate. [Link]

  • Bhaskaran, S. et al. (2020). Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with.... ResearchGate. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Kinzel, T. et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH National Library of Medicine. [Link]

  • Nykaza, T.V. et al. (2018). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH National Library of Medicine. [Link]

  • ACS Publications. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. [Link]

  • Lima, C. et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]

  • Tagata, T. & Nishida, M. (2003). Palladium charcoal-catalyzed Suzuki-Miyaura coupling to obtain arylpyridines and arylquinolines. PubMed. [Link]

  • Bhaskaran, S. et al. (2020). (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. ResearchGate. [Link]

  • Beneteau, R. et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]

  • Bedwell, E.V. et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Ichikawa, H. et al. (2010). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ResearchGate. [Link]

  • PubChem. Substituted pyrazolo[3,4-D]pyrimidines as kinase antagonists - Patent US-7585868-B2. [Link]

  • Pletnev, A.A. et al. (2012). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journals. [Link]

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Application Notes & Protocols for the Synthesis of Kinase Inhibitors from 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-pyrazolo[4,3-c]pyridine core represents a "privileged scaffold" in medicinal chemistry, serving as a bioisosteric replacement for purine and enabling potent interactions with the ATP-binding sites of various protein kinases.[1] Its derivatives have been extensively explored as inhibitors for targets implicated in oncology and other diseases.[2][3] This guide provides detailed protocols and expert insights for the synthetic functionalization of 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine, a key intermediate for building a diverse library of kinase inhibitors. We will focus on two cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura reaction for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These methods offer a robust and versatile platform for drug discovery professionals to generate novel chemical entities for biological screening.

Introduction: The Strategic Value of the Pyrazolo[4,3-c]pyridine Scaffold

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous cancers.[4] The development of small molecule kinase inhibitors that compete with ATP for binding to the kinase active site has revolutionized cancer therapy.[5][6] The pyrazolo[4,3-c]pyridine scaffold is particularly effective in this role because its nitrogen arrangement mimics the hydrogen bonding pattern of adenine, the core of ATP, allowing it to serve as an effective "hinge-binder" in the kinase active site.[6]

The starting material, this compound, is an ideal precursor for library synthesis. The chlorine atom at the C4 position is readily displaced through transition-metal-catalyzed cross-coupling reactions, providing a strategic handle for introducing molecular diversity. The methyl group at C7 can influence solubility and metabolic stability, while the pyrazole N-H offers an additional site for substitution to modulate pharmacokinetic properties.

This document details the practical execution of two powerful synthetic strategies to elaborate this core structure.

G cluster_start Starting Scaffold cluster_reactions Core Synthetic Transformations cluster_products Resulting Kinase Inhibitor Scaffolds Start 4-Chloro-7-methyl- 1H-pyrazolo[4,3-c]pyridine Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki   Pd Catalyst,   Base, R-B(OH)₂ Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald   Pd Catalyst,   Base, R₂NH Aryl 4-Aryl/Heteroaryl Derivatives Suzuki->Aryl Amine 4-Amino Derivatives Buchwald->Amine

Figure 1: General synthetic strategies for diversifying the this compound scaffold.

Protocol I: C-C Bond Formation via Suzuki-Miyaura Coupling

Principle & Rationale

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide.[7] This reaction is a cornerstone of modern medicinal chemistry due to its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is used. The ligand stabilizes the palladium center and facilitates the catalytic cycle. For heteroaromatic chlorides, electron-rich, bulky phosphine ligands like SPhos or XPhos are often required to promote the challenging oxidative addition step.[8]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step in the catalytic cycle.[7]

  • Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene) and water is commonly used. Water aids in dissolving the inorganic base and the boronate intermediate, accelerating the reaction.

This protocol provides a general method for coupling this compound with a representative arylboronic acid.

Experimental Protocol: Synthesis of 7-methyl-4-(pyridin-4-yl)-1H-pyrazolo[4,3-c]pyridine

G R1 4-Chloro-7-methyl- 1H-pyrazolo[4,3-c]pyridine Plus + R2 Pyridine-4-boronic acid Arrow C1 Pd(dppf)Cl₂ (Catalyst) K₂CO₃ (Base) Dioxane/H₂O (Solvent) 90 °C (Heat) P1 7-methyl-4-(pyridin-4-yl)- 1H-pyrazolo[4,3-c]pyridine

Figure 2: Workflow for the Suzuki-Miyaura coupling of the core scaffold.

2.2.1. Materials & Reagents

ReagentM.W. ( g/mol )Amount (mg)MmolEquivalents
This compound167.591000.5971.0
Pyridine-4-boronic acid122.92880.7161.2
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)731.70220.0300.05
Potassium Carbonate (K₂CO₃)138.212471.793.0
1,4-Dioxane-4 mL--
Deionized Water-1 mL--

2.2.2. Step-by-Step Procedure

  • Vessel Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (100 mg, 0.597 mmol), pyridine-4-boronic acid (88 mg, 0.716 mmol), and potassium carbonate (247 mg, 1.79 mmol).

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (22 mg, 0.030 mmol), to the vial.

  • Solvent Addition: Add 1,4-dioxane (4 mL) and deionized water (1 mL).

  • Inert Atmosphere: Seal the vial and purge with argon or nitrogen gas for 5-10 minutes. This is critical as oxygen can deactivate the palladium catalyst.

  • Reaction: Place the vial in a preheated heating block or oil bath at 90 °C. Stir the reaction mixture vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the final product.

Protocol II: C-N Bond Formation via Buchwald-Hartwig Amination

Principle & Rationale

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that forms a bond between an aryl halide and an amine.[9] It has become an indispensable tool for synthesizing arylamines, which are prevalent structures in pharmaceuticals.[10] The reaction mechanism shares similarities with the Suzuki coupling, involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[11]

Causality Behind Experimental Choices:

  • Catalyst System: The choice of ligand is paramount. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands are highly effective for coupling aryl chlorides.[12] They promote the formation of a monoligated L-Pd(0) species, which is highly active in the oxidative addition step.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle, forming the palladium-amido complex. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[11]

  • Substrate Scope: The reaction is remarkably broad and can accommodate primary and secondary aliphatic and aromatic amines.[9] For challenging substrates like primary alkylamines, specialized catalysts and conditions may be necessary to avoid side reactions like β-hydride elimination.[13]

This protocol describes a general procedure for the amination of the 4-chloro-pyrazolo[4,3-c]pyridine scaffold with morpholine.

Experimental Protocol: Synthesis of 4-(7-methyl-1H-pyrazolo[4,3-c]pyridin-4-yl)morpholine

3.2.1. Materials & Reagents

ReagentM.W. ( g/mol )Amount (mg)MmolEquivalents
This compound167.591000.5971.0
Morpholine87.1263 µL (62mg)0.7161.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.72140.0150.025 (5 mol% Pd)
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)476.65280.0600.10
Sodium tert-butoxide (NaOtBu)96.10800.8351.4
Toluene, anhydrous-5 mL--

3.2.2. Step-by-Step Procedure

  • Vessel Preparation: In an oven-dried vial under an inert atmosphere (glovebox recommended), add sodium tert-butoxide (80 mg, 0.835 mmol), RuPhos ligand (28 mg, 0.060 mmol), and Pd₂(dba)₃ (14 mg, 0.015 mmol).

  • Reagent Addition: Add this compound (100 mg, 0.597 mmol).

  • Solvent and Amine Addition: Add anhydrous toluene (5 mL) followed by morpholine (63 µL, 0.716 mmol) via syringe.

  • Inert Atmosphere: If not in a glovebox, seal the vial and purge thoroughly with argon or nitrogen.

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 6-18 hours.

  • Monitoring: Track the consumption of the starting material using LC-MS or TLC.

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate (20 mL).

  • Extraction & Purification: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel chromatography.

Characterization & Validation

For all synthesized compounds, structural confirmation is paramount. The following techniques are standard:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and purity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula.

  • Purity Analysis: High-performance liquid chromatography (HPLC) to determine the purity of the final compound, which should typically be >95% for biological screening.

Conclusion

The this compound scaffold is a versatile and valuable starting point for the development of novel kinase inhibitors. The Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide reliable and high-yielding pathways to introduce C-C and C-N linked substituents, respectively. The protocols detailed in this guide offer researchers a robust foundation for building diverse chemical libraries, enabling the exploration of structure-activity relationships and the discovery of next-generation targeted therapeutics.

References

  • Rich, P. (n.d.). Synthesis and Conformational Studies of Small Molecule Macrocyclic Inhibitors of ALK/ROS1 – Discovery of PF-06463922. ACS.
  • Zou, H. Y., et al. (2015). PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models. Cancer Cell. Available at: [Link]

  • (n.d.). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Bentham Science. Retrieved from [Link]

  • Johnson, T. W., et al. (2014). Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][3][14][15]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations. Journal of Medicinal Chemistry. Available at: [Link]

  • (n.d.). Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165. ResearchGate. Retrieved from [Link]

  • Infarinato, N. R., et al. (2016). The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN. Cancer Discovery. Available at: [Link]

  • Wang, T., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Lu, T., et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Neel, O. P., et al. (2017). Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Sharma, G., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Ferlay, O., et al. (2019). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. Available at: [Link]

  • Foley, D. J., et al. (2020). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. Available at: [Link]

  • Schnürch, M., et al. (2018). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Foley, D. J., et al. (2020). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available at: [Link]

  • El-Damasy, A. K., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Scientific Reports. Available at: [Link]

  • (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available at: [Link]

  • (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link]

  • Bakulina, O., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules. Available at: [Link]

  • (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Kim, H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. Available at: [Link]

  • Nakano, M., et al. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin. Available at: [Link]

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Application Note & Protocols: Developing Cell-Based Assays for Pyrazolo[4,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Strategic Imperative – The Pyrazolo[4,3-c]pyridine Scaffold

The pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid structure and specific arrangement of hydrogen bond donors and acceptors make it an ideal hinge-binding motif for a multitude of protein kinases.[1] Consequently, derivatives of this scaffold are frequently investigated for their potential as targeted therapeutic agents, particularly in oncology.[1][2] Developing robust and biologically relevant cell-based assays is critical to effectively screen compound libraries, validate hits, and elucidate the mechanism of action (MOA) for promising lead candidates.[3]

This guide provides a strategic framework and detailed protocols for creating a comprehensive cell-based assay cascade to characterize novel pyrazolo[4,3-c]pyridine derivatives, using inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway as a representative example.

Section 2: The Assay Development Cascade: A Strategic Overview

A successful screening campaign follows a logical progression from broad, general assessments to highly specific, target-oriented assays. This cascade approach ensures that resources are focused on compounds with the most promising and specific biological activity, while filtering out non-specific or overly toxic molecules early in the process.

Assay_Cascade cluster_0 Primary Screening cluster_1 Target Engagement & Potency cluster_2 Mechanism of Action (MOA) Validation A Compound Library (Pyrazolo[4,3-c]pyridine Derivatives) B Tier 1: Foundational Cytotoxicity Assay (e.g., CellTiter-Glo®) Establishes GI50/CC50 A->B Single high-dose concentration C Tier 2: Target-Specific Functional Assay (e.g., Phospho-EGFR ELISA) Determines On-Target IC50 B->C Select non-toxic hits (GI50 > 10µM) C->B Counter-screen for specificity index D Tier 3: Downstream Pathway Assay (e.g., Phospho-ERK Western Blot) C->D Confirm potent hits (IC50 < 1µM) E Tier 4: Phenotypic Assay (e.g., Caspase-Glo® 3/7 Apoptosis Assay) D->E Validate pathway modulation F Hit Candidate for Further Development E->F Confirm desired phenotypic outcome

Caption: The drug discovery assay cascade.

Section 3: Foundational Assays – Assessing Baseline Cytotoxicity

Before investigating specific inhibitory effects, it is crucial to determine the inherent cytotoxicity of each compound. This baseline ensures that any observed effects in subsequent assays are not simply due to cell death. A preferred method is the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP, an indicator of metabolically active cells.[4][5][6]

Protocol 3.1: CellTiter-Glo® Viability/Cytotoxicity Assay

This protocol is designed to determine the 50% growth inhibition (GI50) concentration for a panel of compounds.

1. Cell Plating:

  • Select a relevant cancer cell line. For an EGFR-focused screen, A549 (non-small cell lung cancer) cells are a suitable choice due to their high EGFR expression.[7]

  • Trypsinize and count A549 cells. Seed 5,000 cells per well in 90 µL of complete culture medium (e.g., F-12K with 10% FBS) into a 96-well, clear-bottom, white-walled plate.

  • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

2. Compound Treatment:

  • Prepare a 10-point, 3-fold serial dilution of each pyrazolo[4,3-c]pyridine derivative in DMSO. The highest concentration might be 1000X the desired final concentration (e.g., 10 mM for a 10 µM final concentration).

  • Dilute the compounds 1:100 in culture medium. Add 10 µL of this diluted compound to the appropriate wells.

  • Include vehicle controls (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 100 µM staurosporine).

  • Incubate for 72 hours at 37°C, 5% CO₂.

3. Luminescence Reading:

  • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature (~30 minutes).[8]

  • Add 100 µL of CellTiter-Glo® Reagent to each well.[4]

  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

  • Measure luminescence using a plate reader.

4. Data Analysis:

  • Normalize the data by setting the vehicle control as 100% viability and a "no cell" control as 0% viability.

  • Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine the GI50 value.

Section 4: Target-Specific Assays – Quantifying On-Target Potency

With baseline toxicity established, the next step is to measure the direct effect of the compounds on the intended target. Since pyrazolo[4,3-c]pyridines are often kinase inhibitors, a cell-based phospho-protein ELISA is an excellent method to quantify the inhibition of receptor tyrosine kinase (RTK) autophosphorylation.[9][10]

The EGFR signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[7][11] Upon ligand binding (e.g., EGF), EGFR dimerizes and autophosphorylates key tyrosine residues, initiating downstream cascades like the RAS-RAF-MAPK and PI3K-AKT pathways.[12][13] Our assay will measure the inhibition of this initial phosphorylation event.

Signaling_Pathway cluster_pathway EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR Receptor EGF->EGFR P_EGFR p-EGFR (Active) EGFR->P_EGFR Autophosphorylation RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK P_ERK p-ERK (Active) ERK->P_ERK Proliferation Cell Proliferation & Survival P_ERK->Proliferation AKT AKT PI3K->AKT P_AKT p-AKT (Active) AKT->P_AKT P_AKT->Proliferation Inhibitor Pyrazolo[4,3-c]pyridine Derivative Inhibitor->EGFR Inhibits Kinase Domain

Caption: EGFR signaling pathway and inhibitor action.

Protocol 4.1: Cell-Based Phospho-EGFR (Tyr1068) ELISA

1. Cell Culture and Starvation:

  • Seed A549 cells in a 96-well tissue culture plate at 30,000 cells/well in 100 µL of complete medium and grow to 80-90% confluency.

  • Aspirate the medium and wash once with PBS. Add 100 µL of serum-free medium and incubate for 16-24 hours to starve the cells and reduce basal EGFR phosphorylation.

2. Compound Inhibition:

  • Prepare a dose-response curve for each compound (and a known EGFR inhibitor like Gefitinib as a positive control) in serum-free medium.

  • Add the compounds to the starved cells and incubate for 2 hours at 37°C.

3. Ligand Stimulation:

  • Prepare a solution of human EGF in serum-free medium (e.g., 100 ng/mL final concentration).

  • Add EGF to all wells except the "unstimulated" control wells.

  • Incubate for 10 minutes at 37°C to induce EGFR phosphorylation.

4. Cell Lysis and ELISA:

  • Immediately aspirate the medium and add 100 µL of ice-cold cell lysis buffer (containing protease and phosphatase inhibitors).

  • Incubate on ice for 20 minutes with gentle rocking.

  • Proceed with a commercial Phospho-EGFR (Tyr1068) ELISA kit, following the manufacturer's instructions. This typically involves transferring the lysate to an antibody-coated plate, followed by detection with a horseradish peroxidase (HRP)-conjugated antibody and a colorimetric substrate.

  • Measure absorbance at the appropriate wavelength (e.g., 450 nm).

5. Data Analysis:

  • Normalize the data with the "stimulated vehicle control" as 100% phosphorylation and "unstimulated control" as 0%.

  • Plot the normalized data against the log of compound concentration and fit a curve to determine the IC50 value.

Section 5: Secondary Assays – Validating Mechanism of Action

A potent IC50 in a target-based assay is promising, but confirming that this inhibition leads to the desired downstream cellular phenotype is essential. Apoptosis, or programmed cell death, is a common and desired outcome for anti-cancer therapeutics. The Caspase-Glo® 3/7 Assay is a robust method for quantifying the activity of caspases 3 and 7, key executioners of apoptosis.[14][15][16]

Protocol 5.1: Caspase-Glo® 3/7 Apoptosis Assay

1. Cell Plating and Treatment:

  • Follow the cell plating and compound treatment steps as described in Protocol 3.1 (steps 1 and 2), using an appropriate cell line (e.g., A549). An incubation time of 24-48 hours is typical for observing apoptosis.

  • Include a positive control for apoptosis induction, such as staurosporine.

2. Assay Procedure:

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[17]

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[18]

  • Mix gently on a plate shaker for 30-60 seconds.

  • Incubate at room temperature for 1-3 hours, protected from light.

  • Measure the "glow-type" luminescence with a plate reader.[14]

3. Data Analysis:

  • Calculate the fold-change in luminescence relative to the vehicle-treated control.

  • Plot the fold-change against compound concentration to visualize the dose-dependent induction of apoptosis.

Section 6: Data Analysis and Interpretation

Rigorous data analysis is key to making confident decisions. Beyond calculating IC50 and GI50 values, the quality of the assay itself must be validated. The Z'-factor is a statistical measure of assay quality, assessing the separation between positive and negative controls.[19][20][21]

Z'-Factor Calculation: Z' = 1 - [ (3σₚ + 3σₙ) / |μₚ - μₙ| ]

Where:

  • μₚ and σₚ are the mean and standard deviation of the positive control (e.g., no inhibitor).

  • μₙ and σₙ are the mean and standard deviation of the negative control (e.g., maximum inhibition).

An assay with a Z'-factor > 0.5 is considered excellent and suitable for high-throughput screening.[22][23]

Table 1: Representative Data for Pyrazolo[4,3-c]pyridine Derivatives
Compound IDCytotoxicity GI50 (µM)p-EGFR Inhibition IC50 (µM)Max Apoptosis Induction (Fold Change vs. Vehicle)Specificity Index (GI50 / IC50)
PzP-0018.50.054.2170
PzP-002> 201.21.8> 16.7
PzP-0030.10.085.11.25
Gefitinib9.80.044.5245

Interpretation:

  • PzP-001: An ideal candidate. It is highly potent against the target (IC50 = 50 nM), shows a strong apoptotic response, and has a large therapeutic window (Specificity Index = 170), indicating its effects are not due to general cytotoxicity.

  • PzP-002: A weak inhibitor. While not overtly toxic, its on-target activity is low.

  • PzP-003: A poor candidate. Although potent, it is also highly cytotoxic, with a low specificity index suggesting its activity is likely due to off-target toxicity.

References

  • Z'-factor - Wikipedia. Available at: [Link]

  • Sigismund, S., Avanzato, D., & Lanzetti, L. (2018). Targeting the EGFR signaling pathway in cancer therapy. Signal Transduction and Targeted Therapy. Available at: [Link]

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  • Scaltriti, M., & Baselga, J. (2006). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Clinical Cancer Research. Available at: [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Available at: [Link]

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  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Available at: [Link]

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  • Cui, C., et al. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. Available at: [Link]

  • BMG LABTECH. The Z prime value (Z´). Available at: [Link]

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  • BioVision. MTS Cell Proliferation Assay Kit User Manual. Available at: [Link]

  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE. Available at: [Link]

  • BioAgilytix. Cell Based Assays in Drug Development: Comprehensive Overview. Available at: [Link]

  • MDPI. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Available at: [Link]

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  • Molecules. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available at: [Link]

  • ResearchGate. Synthesis and biological screening of some pyridine e pyrrole derivatives of pyrazolo[3, 4-c]pyrazoles. Available at: [Link]

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Application Notes & Protocols: Leveraging 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine for the Synthesis of Potent and Selective c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

The c-Met receptor tyrosine kinase is a high-value, clinically validated target in oncology.[1][2] Its dysregulation is implicated in the progression and metastasis of numerous solid tumors.[2][3] This guide provides a detailed technical overview of the strategic application of 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine , a key heterocyclic building block, in the synthesis of advanced c-Met inhibitors. We will explore the underlying chemical principles, provide a field-proven, step-by-step protocol for its use in palladium-catalyzed cross-coupling reactions, and discuss the rationale behind key experimental parameters.

The Scientific Imperative: Targeting the c-Met Signaling Pathway

The Mesenchymal-Epithelial Transition (c-Met) factor is a receptor tyrosine kinase that, upon binding with its ligand, Hepatocyte Growth Factor (HGF), triggers a cascade of downstream signaling.[2] This activation promotes crucial cellular processes like proliferation, migration, and invasion. In healthy tissue, this pathway is tightly regulated. However, in various cancers, aberrant c-Met signaling—driven by gene amplification, mutation, or overexpression—becomes a key driver of tumor growth and metastasis.[2]

The development of small-molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of c-Met has emerged as a promising therapeutic strategy.[1][4] The pyrazolopyridine scaffold has proven to be a highly effective core structure for designing such inhibitors, offering a rigid framework for orienting key pharmacophoric groups to achieve high potency and selectivity.[5][6]

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cMet c-Met Receptor Dimerization Dimerization & Autophosphorylation cMet->Dimerization HGF HGF Ligand HGF->cMet Binding PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK JAK_STAT JAK/STAT Pathway Dimerization->JAK_STAT Survival Survival PI3K_Akt->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation Metastasis Metastasis JAK_STAT->Metastasis

Figure 1: Simplified c-Met signaling pathway.

The Strategic Intermediate: this compound

The title compound, this compound (CAS: 1289014-47-6), is a pivotal intermediate in the construction of a diverse library of c-Met inhibitors.[7] Its utility stems from several key features:

  • The Pyrazolo[4,3-c]pyridine Core: This scaffold acts as an excellent "hinge-binder," forming critical hydrogen bonds within the ATP-binding pocket of the c-Met kinase.

  • The Chlorine Atom at C4: The chloro-substituent is an ideal leaving group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the facile introduction of various aryl or heteroaryl moieties, which are crucial for modulating potency, selectivity, and pharmacokinetic properties.

  • The Methyl Group at C7: This group can provide beneficial steric interactions or be a site for further modification, influencing the molecule's overall profile.

The primary synthetic transformation involving this intermediate is the substitution of the C4-chlorine.

Synthetic_Utility Start 4-Chloro-7-methyl-1H- pyrazolo[4,3-c]pyridine Reaction Suzuki-Miyaura Cross-Coupling Start->Reaction Product Substituted Pyrazolo[4,3-c]pyridine (c-Met Inhibitor Core) Reaction->Product Boronic Aryl/Heteroaryl Boronic Acid or Ester (R-B(OR)2) Boronic->Reaction

Figure 2: Core synthetic strategy using the chloro-intermediate.

Core Application: Suzuki-Miyaura Coupling Protocol

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[8][9] This reaction is central to diversifying the pyrazolo[4,3-c]pyridine scaffold.

General Reaction Scheme

The reaction involves coupling the 4-chloro-pyrazolo[4,3-c]pyridine with a suitable arylboronic acid or ester to generate the desired 4-aryl-pyrazolo[4,3-c]pyridine core structure.

(Image of the chemical reaction scheme for Suzuki coupling of this compound with a generic Aryl Boronic Acid)

Detailed Step-by-Step Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling. Note: This procedure should be performed by trained chemists in a suitable laboratory environment with appropriate safety precautions.

Materials & Reagents:

ReagentCAS No.Molecular Weight ( g/mol )Notes
This compound1289014-47-6167.59Starting material (1.0 equiv.)
Arylboronic Acid or Pinacol EsterVariableVariableCoupling partner (1.2 - 1.5 equiv.)
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))14221-01-31155.56Catalyst (0.05 - 0.10 equiv.)
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21Base (2.0 - 3.0 equiv.)
1,4-Dioxane, anhydrous123-91-188.11Reaction Solvent
Water, degassed7732-18-518.02Co-solvent
Argon or Nitrogen Gas7440-37-139.95Inert atmosphere
Ethyl Acetate141-78-688.11Extraction Solvent
Brine (Saturated NaCl solution)7647-14-558.44Washing agent
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Drying agent
Silica Gel7631-86-960.08Stationary phase for chromatography

Experimental Workflow:

Suzuki_Workflow A 1. Setup & Inerting (Flask with Ar/N2) B 2. Reagent Addition (Pyridine, Boronic Acid, Base, Catalyst) A->B C 3. Solvent Addition (Dioxane/Water) B->C D 4. Heating & Reaction (Reflux, Monitor by TLC/LCMS) C->D E 5. Work-up (Quench, Extract, Wash) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Figure 3: Experimental workflow for the Suzuki coupling protocol.

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and anhydrous potassium carbonate (2.5 equiv.).

    • Insight: Flame-drying the glassware removes adsorbed water, which can interfere with the catalytic cycle. Using an excess of the boronic acid ensures complete consumption of the more valuable chloro-precursor.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This process is critical for removing oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Catalyst Addition: Briefly remove the septum and add Pd(PPh₃)₄ (0.05 equiv.) to the flask. Immediately reseal and purge with inert gas for another 5 minutes.

    • Expertise: While Pd(PPh₃)₄ is a reliable catalyst, other palladium sources and ligands (e.g., Pd₂(dba)₃ with SPhos or XPhos) can be screened to optimize yield, particularly for challenging or sterically hindered substrates.[8]

  • Solvent Addition: Via syringe, add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). The total solvent volume should be sufficient to create a stirrable slurry (e.g., 0.1 M concentration with respect to the limiting reagent).

    • Causality: The base (K₂CO₃) activates the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.[9] The aqueous co-solvent is often necessary to dissolve the inorganic base and facilitate the reaction.

  • Reaction: Immerse the flask in a preheated oil bath and heat the mixture to reflux (typically 90-100 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by saturated brine.

    • Trustworthiness: The brine wash helps to remove residual water from the organic phase and break up any emulsions, leading to a cleaner product.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane in methanol, to afford the pure 4-aryl-7-methyl-1H-pyrazolo[4,3-c]pyridine derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Structure-Activity Relationship (SAR) and Biological Evaluation

The Suzuki coupling enables rapid exploration of the structure-activity relationship (SAR). By varying the arylboronic acid partner, researchers can systematically probe the effects of different substituents on c-Met inhibitory activity.

A study by Zhang et al. on related 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives demonstrated the effectiveness of this approach.[6] Their work led to the identification of potent inhibitors with nanomolar efficacy against c-Met kinase.

Table 1: Example Data for Synthesized Pyrazolo[4,3-c]pyridine Derivatives

Compound IDR-Group (at C4)c-Met Kinase IC₅₀ (nM)Anti-proliferative IC₅₀ (μM, MKN45 cell line)
Lead 1 Phenyl150>10
8c 3-fluoro-4-methoxyphenyl681.2
8f 2,3-difluoro-4-hydroxyphenyl450.85
8g 3-fluoro-4-(pyridin-2-ylmethoxy)phenyl220.42

(Data is representative and adapted from related inhibitor series to illustrate SAR principles.[6])

The results indicate that substitution on the appended phenyl ring is critical for potency. Electron-donating groups and additional hydrogen bond acceptors (like the pyridine in 8g) can significantly enhance both enzymatic and cellular activity. Western blot analysis in such studies confirms that potent compounds effectively inhibit the phosphorylation of the c-Met kinase in a dose-dependent manner within cancer cell lines.[6]

Conclusion

This compound is a high-value, versatile starting material for the synthesis of novel c-Met kinase inhibitors. Its reactivity in palladium-catalyzed Suzuki-Miyaura coupling reactions provides a direct and efficient route to a wide array of potent and selective compounds. The detailed protocol and mechanistic insights provided herein serve as a robust foundation for researchers aiming to develop next-generation targeted therapies for c-Met-driven cancers.

References

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Publishing. (URL: [Link])

  • Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. PubMed. (URL: [Link])

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Publishing. (URL: [Link])

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. Semantic Scholar. (URL: [Link])

  • Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. PubMed. (URL: [Link])

  • Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][5][6]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent. ACS Publications - American Chemical Society. (URL: [Link])

  • Discovery of Pyrazolopyrazines as Selective, Potent, and Mutant-Active MET Inhibitors with Intracranial Efficacy. PubMed. (URL: [Link])

  • Safety and Tolerability of c-MET Inhibitors in Cancer. PubMed Central. (URL: [Link])

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. ScienceDirect. (URL: [Link])

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. PubMed Central. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors. PubMed Central. (URL: [Link])

  • Computational study on novel natural inhibitors targeting c-MET. PubMed Central. (URL: [Link])

  • Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. PubMed Central. (URL: [Link])

  • (PDF) Structure-Based Design of Novel Class II c-Met Inhibitors: 1. Identification of Pyrazolone-Based Derivatives. ResearchGate. (URL: [Link])

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. (URL: [Link])

  • A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. ResearchGate. (URL: [Link])

  • Suzuki Coupling. Organic Chemistry Portal. (URL: [Link])

  • 4-chloro-1-methyl-1H-pyrazolo(4,3-c)pyridine | C7H6ClN3 | CID 83827012. PubChem. (URL: [Link])

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Application Notes and Protocols for Targeting the MAPK Signaling Pathway with 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Rationale for Targeting the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a cornerstone of cellular regulation, governing fundamental processes such as proliferation, differentiation, survival, and apoptosis.[1][2] This highly conserved cascade, often referred to as the Ras-Raf-MEK-ERK pathway, transduces signals from the cell surface to the nucleus.[2][3] Dysregulation of this pathway, frequently driven by oncogenic mutations in key components like BRAF and RAS, is a hallmark of numerous human cancers, including melanoma, colorectal, and lung cancers.[4][5][6][7][8][9][10] The constitutive activation of this cascade leads to uncontrolled cell growth and resistance to apoptosis, making it a prime target for therapeutic intervention.[4]

The pyrazolo[4,3-c]pyridine scaffold has emerged as a promising chemotype in medicinal chemistry. Its structural similarity to endogenous purines allows it to function as a "privileged scaffold," capable of interacting with the ATP-binding sites of various protein kinases.[11][12] Specifically, derivatives of this scaffold have been identified as potent inhibitors of Extracellular Signal-Regulated Kinase (ERK), the terminal kinase in the MAPK cascade.[13] Inhibiting ERK is a compelling therapeutic strategy, as it represents the final downstream node of the pathway, potentially overcoming resistance mechanisms that arise from reactivation of upstream components.

This technical guide provides a comprehensive framework for investigating 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine as a novel inhibitor of the MAPK signaling pathway. We present detailed, field-proven protocols for characterizing its biological activity, from initial cell viability screening to specific target engagement and downstream signaling inhibition. The methodologies herein are designed to be self-validating, providing researchers with the tools to rigorously assess the compound's potential as a targeted therapeutic agent.

I. Foundational Concepts and Workflow

A. The MAPK/ERK Signaling Cascade

The canonical MAPK/ERK pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by extracellular signals like growth factors. This triggers the activation of the small GTPase Ras, which in turn recruits and activates the Raf serine/threonine kinases (A-Raf, B-Raf, C-Raf). Activated Raf phosphorylates and activates the dual-specificity kinases MEK1 and MEK2. MEK1/2 then phosphorylate the terminal kinases ERK1 (p44) and ERK2 (p42) on specific threonine and tyrosine residues (Thr202/Tyr204).[14][15] This final phosphorylation event fully activates ERK, which can then translocate to the nucleus to regulate transcription factors or remain in the cytoplasm to phosphorylate a multitude of substrates, ultimately driving cell proliferation and survival.

graph MAPK_Pathway { layout=dot; rankdir="TB"; splines=ortho; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [arrowhead=vee, color="#5F6368"];

}

Figure 1: The canonical MAPK/ERK signaling cascade and the putative point of inhibition.

B. Experimental Characterization Workflow

A logical and phased approach is critical for characterizing a novel kinase inhibitor. The following workflow provides a roadmap from broad cellular effects to specific molecular interactions.

graph Experimental_Workflow { layout=dot; rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#5F6368"];

}

Figure 2: Phased experimental workflow for inhibitor characterization.

II. Phase 1: Cellular Viability and Cytotoxicity Screening

The initial step is to determine the compound's effect on the viability and proliferation of cancer cells. It is crucial to select cell lines with a constitutively active MAPK pathway, as they are most likely to be sensitive to its inhibition.

Recommended Cell Lines
Cell LineCancer TypeRelevant MutationRationale
A375 Malignant MelanomaBRAF V600EHighly dependent on the MAPK pathway for survival.[7]
HCT116 Colorectal CarcinomaKRAS G13DRepresents RAS-mutant cancers where upstream inhibition is challenging.[3]
A549 Lung CarcinomaKRAS G12SA common model for non-small cell lung cancer with RAS activation.[3]
MiaPaCa-2 Pancreatic CancerKRAS G12CA key model for pancreatic cancer, notoriously difficult to treat.[3]
Protocol 1A: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[16][17][18] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[17][18]

Materials:

  • Selected cancer cell lines (e.g., A375)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well, clear, flat-bottom cell culture plates

  • This compound (dissolved in DMSO to create a 10 mM stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 10 mM compound stock in serum-free medium. A recommended starting range is from 100 µM down to 1 nM.

    • Include a "vehicle control" (DMSO only, at the highest concentration used for the compound) and a "no treatment" control.

    • Carefully remove the medium from the cells and add 100 µL of the diluted compound or control solutions to the respective wells.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well.

    • Place the plate on an orbital shaker for 10 minutes to fully dissolve the crystals.[19]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium only) from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 1B: CellTiter-Glo® Luminescent Cell Viability Assay

This assay provides a more sensitive alternative by quantifying ATP, an indicator of metabolically active cells.[20][21] The luminescent signal is proportional to the amount of ATP present.[22]

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • 96-well, opaque-walled plates suitable for luminescence

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using opaque-walled plates. The final volume in each well should be 100 µL.

  • Assay Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

  • Lysis and Signal Generation:

    • Equilibrate the 96-well plate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[23]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[23][24]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[23][24]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Analyze the data as described for the MTT assay to determine the IC50 value.

III. Phase 2: Target Engagement and Pathway Inhibition

Once the IC50 is established, the next critical step is to confirm that the compound inhibits the MAPK pathway at the molecular level. The most direct method is to measure the phosphorylation status of ERK.

Protocol 2: Western Blot for Phospho-ERK (p-ERK) and Total ERK

This protocol quantifies the level of activated ERK (p-ERK) relative to the total amount of ERK protein, providing a direct readout of pathway inhibition.[2][11]

Materials:

  • 6-well cell culture plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels (10-12% acrylamide is suitable for resolving ERK1/2)[25]

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

  • Primary Antibodies:

    • Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) (e.g., Cell Signaling Technology #9101). Recommended dilution: 1:1000.[15][25]

    • Rabbit anti-p44/42 MAPK (Erk1/2) (e.g., Cell Signaling Technology #4695). Recommended dilution: 1:1000.[15]

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG. Recommended dilution: 1:5000-1:10,000.[26][27]

  • Tris-Buffered Saline with Tween-20 (TBST)

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells (e.g., A375) in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at concentrations relevant to the IC50 (e.g., 0.5x, 1x, 2x, 5x IC50) for a predetermined time (a 2-6 hour time course is recommended). Include a vehicle control.[26]

    • After treatment, wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[26]

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[26]

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same concentration (e.g., 1-2 mg/mL). Load 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Electrophoresis and Transfer:

    • Perform SDS-PAGE to separate proteins by size. Run the gel long enough to resolve the 44 kDa (ERK1) and 42 kDa (ERK2) bands.[27]

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting for p-ERK:

    • Block the membrane in 5% BSA in TBST for 1 hour at room temperature.[26]

    • Incubate the membrane with the anti-phospho-ERK1/2 antibody (1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[26][27]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST, then apply ECL substrate and capture the signal.

  • Stripping and Re-probing for Total ERK:

    • To normalize the p-ERK signal, the same membrane must be probed for total ERK.[27]

    • Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.[26][27]

    • Wash thoroughly, re-block in 5% non-fat milk/TBST, and incubate overnight at 4°C with the anti-total ERK1/2 antibody.

    • Repeat the washing, secondary antibody, and detection steps.

  • Data Analysis:

    • Use densitometry software (e.g., ImageJ) to quantify the band intensities for p-ERK and total ERK.

    • Calculate the ratio of p-ERK to total ERK for each sample.

    • Plot the normalized p-ERK levels against compound concentration to demonstrate dose-dependent inhibition of ERK phosphorylation.

IV. Phase 3: Direct Enzyme Inhibition Assay

To confirm that the compound directly inhibits a kinase within the cascade, an in vitro biochemical assay is essential. A cascade assay using purified enzymes can determine if the inhibitor acts on RAF, MEK, or ERK.

Protocol 3: In Vitro RAF-MEK-ERK Cascade Kinase Assay (Fluorescence-Based)

This assay reconstitutes the signaling cascade in a cell-free system to measure the phosphorylation of a specific ERK substrate.[13] It can identify inhibitors of any kinase in the cascade.[13][28][29]

Materials:

  • Active B-RAF or C-RAF enzyme

  • Inactive MEK1 enzyme

  • Inactive ERK2 enzyme

  • ERK-specific peptide substrate labeled with a FRET pair (e.g., Z'-LYTE™ Ser/Thr 3 Peptide)

  • ATP

  • Assay buffer (containing MgCl₂)

  • 384-well, low-volume black plates

  • Fluorescence plate reader

Procedure:

  • Assay Setup: All reactions are typically performed in a final volume of 10 µL.

  • Compound Plating: Prepare serial dilutions of this compound in DMSO and add to the assay plate.

  • Kinase Reaction Mixture:

    • Prepare a master mix containing active RAF, inactive MEK1, and inactive ERK2 at optimized concentrations in the assay buffer.

    • Add the kinase mixture to the wells containing the compound.

  • Initiation of Reaction:

    • Prepare a solution of ATP and the FRET-labeled peptide substrate.

    • Add this solution to the wells to start the reaction. A typical ATP concentration is 100 µM.

    • Incubate at room temperature for a set time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction (e.g., by adding EDTA).

    • Measure the fluorescence using a plate reader according to the assay kit's instructions. Inhibition of the cascade will result in less phosphorylation of the peptide, leading to a change in the FRET signal.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percent inhibition against the log of the compound concentration to determine the IC50 for cascade inhibition.

    • Follow-up: To pinpoint the exact target (RAF, MEK, or ERK), individual direct kinase assays for each enzyme would be required.

V. Conclusion and Future Directions

This guide provides a robust, multi-phased approach to characterize the activity of this compound against the MAPK signaling pathway. By systematically progressing from cellular viability assays to direct biochemical confirmation, researchers can build a comprehensive profile of this compound. Successful demonstration of dose-dependent inhibition of cell proliferation in BRAF/RAS-mutant cell lines, coupled with a corresponding decrease in ERK phosphorylation and direct inhibition in a cell-free kinase cascade assay, would provide strong evidence for its mechanism of action.

Further studies could explore selectivity by profiling the compound against a broad panel of kinases, investigating its effects on downstream markers of ERK activity (e.g., phosphorylation of RSK or expression of c-Fos), and ultimately, evaluating its efficacy in in vivo xenograft models using the cell lines characterized here. The protocols outlined serve as a validated starting point for these critical investigations in the field of targeted cancer therapy.

References

  • Crown Bioscience. (2024, June 18). RAS: Targeting the Impossible. Crown Bioscience Blog. [Link]

  • O'Benar, J. D., et al. (2021). High-throughput ex vivo drug testing identifies potential drugs and drug combinations for NRAS-positive malignant melanoma. PMC. [Link]

  • University of Oslo. CellTiter-Glo Assay Protocol. [Link]

  • Eurofins Discovery. RAS Drug Discovery. [Link]

  • Molecular Devices. (n.d.). Measure cancer cell viability using a homogeneous, stable luminescence assay. [Link]

  • Shukla, A. K., et al. (2014). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. PMC. [Link]

  • ResearchGate. (2012). Western blot band for Erk and phopho(p)-Erk. [Link]

  • Cook, S. J., et al. (2024). Reporter cell lines to screen for inhibitors or regulators of the KRAS-RAF-MEK1/2-ERK1/2 pathway. PubMed. [Link]

  • Ho, A. L., et al. (2013). A Melanoma Cell State Distinction Influences Sensitivity to MAPK Pathway Inhibitors. Cancer Discovery. [Link]

  • Seethala, R., et al. (1999). A scintillation proximity assay for the Raf/MEK/ERK kinase cascade: high-throughput screening and identification of selective enzyme inhibitors. PubMed. [Link]

  • BioAssay Systems. EnzyChrom™ Kinase Assay Kit. [Link]

  • National Institutes of Health. (2024, November 11). Researchers uncover new role of mutant RAS proteins in some of the deadliest cancers. [Link]

  • Promega Connections. (2017, November 13). Using CellTiter-Glo® Luminescent Cell Viability Assay to Assess Cell Viability in Cancer Cells. [Link]

  • Wang, D., et al. (2022). Systematic screening reveals synergistic interactions that overcome MAPK inhibitor resistance in cancer cells. Signal Transduction and Targeted Therapy. [Link]

  • Semantic Scholar. A scintillation proximity assay for the Raf/MEK/ERK kinase cascade: high-throughput screening and identification of selective enzyme inhibitors. [Link]

  • Reaction Biology. Cell Proliferation Assay Service | CellTiter-Glo. [Link]

  • Springer Nature Experiments. MTT Assay Protocol. [Link]

  • Vasta, J. D., et al. (2009). Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors. PMC. [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • ResearchGate. (2014). Western blot assay for the expression of pErk 1 and 2 and total Erk 1 and 2. [Link]

  • AbboMax. Phospho-ERK1/2 (P44-MAPK) (Thr202, Tyr204) Polyclonal Antibody. [Link]

  • ResearchGate. Triple cascade Raf/MEK/ERK kinase assay. [Link]

  • Woolston, A., et al. (2021). Resistance to MAPK Pathway Inhibition in BRAF-V600E Mutant Colorectal Cancer Can Be Overcome with Insulin Receptor/Insulin-like Growth Factor-1 Receptor Inhibitors. MDPI. [Link]

  • Boni, A., et al. (2010). Selective BRAF V600E Inhibition Enhances T-Cell Recognition of Melanoma. AACR Journals. [Link]

  • Straussman, R., et al. (2012). MAPK pathway inhibition induces MET and GAB1 levels, priming BRAF mutant melanoma for rescue by hepatocyte growth factor. Oncogene. [Link]

  • ResearchGate. Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. [Link]

  • PubChem. 4-chloro-1-methyl-1H-pyrazolo(4,3-c)pyridine. [Link]

  • ResearchGate. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. [Link]

  • ResearchGate. Schematic of fluorescent assay formats used to characterize kinase inhibitors. [Link]

  • National Center for Biotechnology Information. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs). [Link]

  • ResearchGate. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. [Link]

  • MDPI. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors. [Link]

  • National Center for Biotechnology Information. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. [Link]

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Application Notes and Protocols for the N-Alkylation of 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic N-Alkylation in Drug Discovery

The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, acting as a bioisostere for purines and demonstrating a wide spectrum of biological activities.[1] N-alkylation of this core structure is a critical step in the synthesis of compound libraries for drug discovery, as the nature of the N-alkyl substituent can significantly modulate the compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile. This document provides a detailed experimental procedure for the N-alkylation of 4-chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine, a key intermediate for further functionalization.

Mechanism and Scientific Rationale: The Regioselectivity Challenge

The N-alkylation of unsymmetrical pyrazoles, including the pyrazolo[4,3-c]pyridine system, presents a regioselectivity challenge, as the reaction can occur at either of the two nitrogen atoms in the pyrazole ring (N1 or N2), leading to a mixture of isomers. The ratio of these isomers is influenced by several factors, including the steric hindrance around the nitrogen atoms, the electronic nature of the substituents on the heterocyclic core, the type of alkylating agent, the base, and the solvent used.[2]

The choice of a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), is often employed to deprotonate the pyrazole nitrogen, forming an anion that then acts as a nucleophile. The regioselectivity can be influenced by the counter-ion of the base and its coordination to the pyrazole anion.[2]

Experimental Workflow Overview

The following diagram outlines the general workflow for the N-alkylation of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve this compound in anhydrous solvent add_base Add base (e.g., NaH) under inert atmosphere start->add_base add_alkylating_agent Add alkylating agent dropwise add_base->add_alkylating_agent stir_reaction Stir at appropriate temperature and monitor by TLC/LC-MS add_alkylating_agent->stir_reaction quench Quench reaction stir_reaction->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify characterize Characterize products (NMR, MS) purify->characterize regioisomer_determination Determine regioselectivity (2D-NOESY) characterize->regioisomer_determination

Caption: General workflow for the N-alkylation of this compound.

Detailed Experimental Protocol

This protocol describes a general method for the N-alkylation of this compound using an alkyl halide as the alkylating agent and sodium hydride as the base.

Materials and Reagents
  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide, ethyl iodide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column and accessories

Safety Precautions
  • This compound and its N-alkylated derivatives are potentially harmful if swallowed, and may cause skin and serious eye irritation, as well as respiratory irritation.[3][4] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and away from any source of moisture.

  • Alkylating agents are often toxic and/or carcinogenic. Handle with extreme care in a fume hood.

  • DMF is a combustible liquid and can be absorbed through the skin. Use in a well-ventilated area and wear appropriate gloves.

Reaction Procedure
  • Preparation:

    • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq.).

    • Dissolve the starting material in anhydrous DMF or THF (to a concentration of approximately 0.1-0.2 M).

    • Cool the solution to 0 °C using an ice bath.

  • Deprotonation:

    • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise to the stirred solution at 0 °C.

    • Allow the mixture to stir at 0 °C for 30 minutes. Evolution of hydrogen gas should be observed.

  • Alkylation:

    • Slowly add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Dilute the mixture with water and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the two regioisomers.

Characterization of N-Alkylated Products

The successful synthesis and the determination of the regioselectivity of the N-alkylation must be confirmed by spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the presence of the alkyl group and the overall structure of the product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the N-alkylated product.

  • 2D-NOESY (Nuclear Overhauser Effect Spectroscopy): This is a crucial technique to unambiguously determine the regioselectivity.[5] A NOE correlation between the protons of the newly introduced alkyl group and the protons on the pyridine ring will indicate which nitrogen atom has been alkylated. For example, a correlation between the N-CH₂ protons and the H5 proton would confirm the N1 isomer.

Caption: Potential N1 and N2 regioisomers of N-alkylated this compound. (Note: Image placeholders would be replaced with actual chemical structures in a final document).

Troubleshooting

Problem Possible Cause Solution
Low or no conversion Incomplete deprotonationEnsure NaH is fresh and handled under strictly anhydrous conditions. Increase reaction time or temperature.
Inactive alkylating agentUse a fresh bottle of the alkylating agent.
Formation of multiple byproducts Reaction temperature too highRun the reaction at a lower temperature.
Presence of moistureEnsure all glassware is oven-dried and solvents are anhydrous.
Poor regioselectivity Reaction conditions not optimalScreen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., acetonitrile, THF).
Difficulty in separating isomers Similar polarity of isomersUse a high-performance chromatography system or try a different eluent system. Consider derivatization to aid separation.

Summary of Reaction Parameters

The following table provides a general guide for the N-alkylation of pyrazole-containing heterocycles with alkyl halides. Optimal conditions for this compound should be determined empirically.

Base Solvent Temperature (°C) Typical Reaction Time (h) Notes
NaHDMF, THF0 to RT2-12Strong base, requires anhydrous conditions. Often favors the less sterically hindered nitrogen.
K₂CO₃DMF, AcetoneRT to 804-24Milder base, easier to handle.[5]
Cs₂CO₃DMF, AcetonitrileRT to 602-18More soluble and often more effective than K₂CO₃.

References

  • Doganc, F., & Göker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20.
  • Wojcicka, A., & Becan, L. (2015). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 12(4).
  • PubChem. (n.d.). 4-chloro-1-methyl-1H-pyrazolo(4,3-c)pyridine. Retrieved from [Link]

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 4-Chloro-1H-pyrazolo[3,4-b]pyridine.
  • Liu, X., & Cui, Y. (2007). Structure Elucidation of a Pyrazolo[3][6]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1117-1124.

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Echemi. (n.d.).
  • Apollo Scientific. (2023).
  • Pinto, D. C. G. A., et al. (n.d.).
  • MacMillan, D. W. C., et al. (2021). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. Journal of the American Chemical Society.
  • Al-Majid, A. M., et al. (2024).
  • Carl ROTH. (2022).
  • Ackermann, L., et al. (2023). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance.
  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2746-2758.
  • Baran, P. S., et al. (2022). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 144(3), 1265-1271.
  • Fustero, S., et al. (2011). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. Synthesis, 2011(13), 2109-2118.

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the coupling of 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine. This particular substrate, while a valuable scaffold in medicinal chemistry, presents a unique set of challenges due to its electronic properties and the presence of multiple Lewis-basic nitrogen atoms.[1]

This document moves beyond standard protocols to provide a deeper, mechanistic understanding of potential failure points and offers a logical framework for systematic troubleshooting.

Troubleshooting Guide: A Question & Answer Approach

This section addresses the most common issues encountered during the Suzuki coupling of this compound.

Core Problem 1: Low to No Conversion

Question: I am seeing only starting material or very low conversion to the desired product. Where should I begin my investigation?

Answer: Low conversion is the most frequent issue and almost always points to a suboptimal catalytic system or reaction environment for this challenging substrate. The two primary hurdles are the inertness of the aryl chloride bond and potential catalyst inhibition by the nitrogen-rich heterocycle.[2][3][4]

1. Re-evaluate Your Catalyst and Ligand System: The Carbon-Chlorine bond is significantly stronger and less reactive than its bromide or iodide counterparts, making the initial oxidative addition step the primary kinetic barrier.[5] Standard or less active catalyst systems, such as Pd(PPh₃)₄, are often insufficient.

  • Expert Insight: For this substrate, you require a highly active catalyst capable of facilitating the oxidative addition of an electron-deficient heteroaryl chloride. This is achieved by using a palladium source paired with a sterically bulky and electron-rich phosphine ligand. These ligands stabilize the catalytically active monoligated Pd(0) species and accelerate the oxidative addition step.[6][7]

  • Recommended Action: Switch to a modern catalyst system. Buchwald-type biaryl phosphine ligands are the industry standard for this type of transformation.[8]

ParameterInitial RecommendationRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Common, reliable Pd(0) and Pd(II) precatalysts.[9]
Ligand SPhos or XPhos Bulky, electron-rich ligands proven to be highly effective for coupling aryl chlorides.[8]
Precatalyst XPhos Pd G3/G4These are often superior as they generate the active Pd(0) species more cleanly and efficiently, minimizing side reactions.[5][10]

2. Scrutinize Your Choice of Base: The base is not merely a spectator; it plays a critical role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[11][12] For heteroaryl substrates, the choice is critical to balance reactivity with side reactions.

  • Expert Insight: While aqueous carbonate bases (K₂CO₃, Na₂CO₃) are common, they can promote competitive protodeboronation of the boronic acid, especially at elevated temperatures.[7] Anhydrous conditions with a stronger, non-nucleophilic phosphate base are often more robust.

  • Recommended Action: Use potassium phosphate (K₃PO₄) as your base in an anhydrous solvent system. It provides sufficient basicity to facilitate transmetalation while minimizing water-mediated decomposition pathways.[7][13]

3. Optimize Solvent and Temperature: Solvents affect the solubility of all components and can influence the stability of catalytic intermediates.[14][15]

  • Expert Insight: Anhydrous, polar aprotic solvents are generally the best choice. Temperature must be high enough to overcome the activation energy for oxidative addition but not so high as to cause rapid catalyst decomposition.

  • Recommended Action:

    • Solvent: Start with 1,4-Dioxane or Toluene.

    • Temperature: Begin screening at 100-110 °C. If conversion is still low, a carefully controlled increase to 120 °C may be beneficial, but monitor for catalyst decomposition (see Problem 2).

Core Problem 2: Catalyst Decomposition & Side Reactions

Question: My reaction mixture turns black and stalls, and my TLC/LCMS is messy with byproducts like homocoupled boronic acid and protodeboronated starting material. What is causing this?

Answer: This scenario indicates two distinct but often related issues: catalyst death and reagent instability.

1. Addressing Catalyst Decomposition (The "Black Death"): The formation of palladium black indicates that the Pd(0) catalyst is crashing out of the catalytic cycle.[16][17]

  • Primary Cause - Catalyst Poisoning: The Lewis-basic nitrogen atoms of your pyrazolopyridine substrate can act as inhibitory ligands, coordinating to the palladium center and preventing it from participating in the catalytic cycle.[2][18][19]

  • Primary Cause - Oxygen: The presence of oxygen can lead to the oxidation and deactivation of phosphine ligands and the Pd(0) catalyst.[7][15]

  • Recommended Actions:

    • Rigorous Inert Atmosphere: This is non-negotiable. Degas your solvent thoroughly (3-4 cycles of freeze-pump-thaw is superior to sparging) and maintain a positive pressure of Argon or Nitrogen throughout the entire setup and reaction time.[17]

    • Use a Precatalyst: As mentioned before, Buchwald precatalysts are designed to resist deactivation and ensure a clean initiation, which is critical when using potentially inhibitory substrates.[5]

2. Minimizing Side Reactions:

  • Protodeboronation (Boronic Acid Decomposition): This occurs when the boronic acid reacts with a proton source (often water) to yield the corresponding arene, effectively removing it from the reaction. This is a well-documented issue, particularly with heteroaryl boronic acids.[2][5]

    • Solution: Switch from a boronic acid to a more stable boronic ester , such as a pinacol ester (Bpin). Boronic esters are significantly more resistant to hydrolysis and protodeboronation.[20][21][22][23] This is one of the most impactful changes you can make to improve reaction fidelity.

  • Homocoupling (Boronic Acid Dimerization): The formation of a biaryl from two molecules of the boronic acid is typically promoted by oxygen in the presence of the palladium catalyst.[15]

    • Solution: The same solution for catalyst decomposition applies here: ensure your reaction is scrupulously deoxygenated.

Visual Troubleshooting Guide

To aid in your decision-making process, the following flowchart outlines a logical troubleshooting workflow.

Troubleshooting_Suzuki start Start: Low or No Yield q_catalyst Is the catalyst system optimized for Ar-Cl? start->q_catalyst sol_catalyst Action: Switch to Pd/Bulky Ligand (e.g., XPhos, SPhos) or a Precatalyst (G3/G4) q_catalyst->sol_catalyst No q_reagents Are side reactions (protodeboronation, homocoupling) observed? q_catalyst->q_reagents Yes sol_catalyst->q_reagents sol_reagents Action: Use a Boronic Ester (Bpin) instead of Boronic Acid q_reagents->sol_reagents Yes q_conditions Is the reaction environment strictly inert and anhydrous? q_reagents->q_conditions No sol_reagents->q_conditions sol_conditions Action: Rigorously degas solvents (F-P-T). Use anhydrous base (K₃PO₄) and solvent. q_conditions->sol_conditions No success Problem Solved: High Yield q_conditions->success Yes sol_conditions->success

Caption: A decision tree for troubleshooting the Suzuki coupling.

Frequently Asked Questions (FAQs)

Q1: What is the best "all-purpose" starting condition for this specific substrate?

  • See the protocol below. A combination of an XPhos-based precatalyst (e.g., XPhos Pd G3), potassium phosphate as the base, and anhydrous dioxane at 110 °C is a highly robust starting point.

Q2: My boronic acid/ester is expensive. Can I use a smaller excess?

  • While a 1.1 to 1.5 molar excess of the boron reagent is standard, you can sometimes reduce this to 1.05 equivalents if you are confident in the purity of your reagents and have optimized the conditions to prevent decomposition pathways.

Q3: How pure do my reagents and solvents need to be?

  • Extremely pure. Use freshly distilled or purchased anhydrous solvents. Ensure your base is finely ground and dried in an oven or under vacuum. Impurities can poison the catalyst.

Q4: I see a new spot on TLC that isn't starting material or product. What could it be?

  • Besides protodeboronation and homocoupling products, consider the possibility of competitive C-N coupling if your boronic acid partner has an amine functionality, or reaction at other sites on the heterocycle if reaction conditions are too harsh.

Q5: What is the ideal Pd:Ligand ratio if I am not using a precatalyst?

  • A 1:2 ratio of Pd:Ligand is a common starting point (e.g., 1 mol% Pd₂(dba)₃ to 4 mol% SPhos). This ensures there is sufficient ligand to stabilize the catalyst.

Optimized Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid Pinacol Ester (1.2 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground and dried (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Oven-dried glassware, magnetic stir bar, condenser, and a nitrogen or argon manifold.

Step-by-Step Procedure:

  • Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add this compound, the boronic ester, K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Inerting: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LCMS. A typical reaction time is 12-24 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to rational troubleshooting. Problems typically arise during the Oxidative Addition or Transmetalation steps.

Suzuki_Cycle pd0 L₂Pd⁰ (Active Catalyst) oa_complex L₂PdII(Ar)(X) (Oxidative Adduct) pd0->oa_complex oa_label Oxidative Addition (Often Rate-Limiting for Ar-Cl) trans_complex L₂PdII(Ar)(Ar') oa_complex->trans_complex trans_label Transmetalation (Requires Base Activation) trans_complex->pd0 Ar-Ar' (Product) re_label Reductive Elimination oa_label->oa_complex + Ar-X trans_label->trans_complex + Ar'-B(OR)₂ + Base re_label->pd0

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

  • Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Kinuta, H., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Chemistry Portal. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Walker, S. D., et al. (2004). A New General Method for the Suzuki-Miyaura Coupling of Aryl Chlorides. Journal of the American Chemical Society. [Link]

  • Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Sci-Hub. [Link]

  • Kinuta, H., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH National Library of Medicine. [Link]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition. [Link]

  • Billingsley, K., Anderson, K. W., & Buchwald, S. L. (2006). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Angewandte Chemie International Edition. [Link]

  • Various Authors. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides. ResearchGate. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. NIH National Library of Medicine. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Reddit Community. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros on Reddit. [Link]

  • Li, G., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction. ResearchGate. [Link]

  • Reddit Community. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros on Reddit. [Link]

  • Wikipedia contributors. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH National Library of Medicine. [Link]

  • Ali, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. NIH National Library of Medicine. [Link]

  • Das, P., et al. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate. [Link]

  • Various Authors. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]

  • Lebrasse, F., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Various Authors. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Mistry, N., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. NIH National Library of Medicine. [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

Sources

Technical Support Center: Synthesis of Pyrazolo[4,3-c]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrazolo[4,3-c]pyridines. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of this important heterocyclic scaffold. The information provided is based on established literature and practical laboratory experience to ensure scientific integrity and experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues and fundamental questions related to the synthesis of pyrazolo[4,3-c]pyridines.

FAQ 1: My reaction to form the pyrazolo[4,3-c]pyridine ring via cyclization of a substituted pyrazole is giving a low yield. What are the likely causes?

Low yields in the cyclization step to form the pyrazolo[4,3-c]pyridine core often stem from several factors:

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst is critical. For instance, in multicomponent reactions involving a Sonogashira-type cross-coupling followed by cyclization, microwave heating has been shown to significantly improve yields compared to conventional heating.[1]

  • Instability of Intermediates: Certain intermediates, such as 5-alkynyl-1H-pyrazole-4-carbaldehydes, can be unstable. A one-pot procedure that avoids the isolation of sensitive intermediates can often lead to higher overall yields.[1]

  • Side Reactions: Competing side reactions can consume starting materials or intermediates. A common issue is the formation of N-oxides when using certain cyclization strategies, which may require alternative synthetic routes to be considered.[1]

FAQ 2: I am observing the formation of an unexpected isomer. How can I control the regioselectivity of my reaction?

Regioselectivity is a common challenge in the synthesis of heterocyclic compounds. In the context of pyrazolo[4,3-c]pyridines, the formation of isomers can often be attributed to the nature of the starting materials and the reaction mechanism.

  • Symmetry of Reagents: When constructing the pyridine ring onto a pyrazole core, using unsymmetrical reagents can lead to a mixture of regioisomers.[2] For example, the reaction of a 5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound can result in two different products depending on which carbonyl group reacts first.[2] The relative electrophilicity of the two carbonyl groups will dictate the major product.[2]

  • Protecting Groups: The use of protecting groups on the pyrazole nitrogen can influence the regioselectivity of subsequent functionalization steps. For instance, in the metalation of a pyrazolo[3,4-c]pyridine, the position of metalation (C-3 vs. C-7) was dependent on the nitrogen that was protected.[3]

  • Reaction Conditions: The choice of catalyst and solvent can also influence the regiochemical outcome. It is crucial to screen different conditions to optimize for the desired isomer.

FAQ 3: My final product is contaminated with a difficult-to-remove impurity. What could it be and how can I prevent its formation?

A persistent impurity could be a stable side product formed during the reaction. One documented side reaction in a related pyrazolo[4,3-b]pyridine synthesis is the formation of an N-aryl-N-acetylhydrazone through a C-N migration of an acetyl group.[4][5]

  • Identification: This particular side product was isolated and fully characterized, including by X-ray diffraction analysis.[4] If you suspect a similar rearrangement, detailed spectroscopic analysis (NMR, MS) is essential for identification.

  • Prevention and Mitigation: Interestingly, it was discovered that this N-acetyl hydrazone was an intermediate that could be converted to the desired pyrazolo[4,3-b]pyridine under the right conditions.[4] By adjusting the reaction time and temperature after the addition of a nucleophilic base like pyrrolidine, the intermediate was successfully converted to the final product.[4] This highlights the importance of reaction monitoring (e.g., by TLC or LC-MS) to understand the reaction profile and identify transient intermediates that may appear as impurities.

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific problems encountered during the synthesis of pyrazolo[4,3-c]pyridines.

Guide 1: Issue - Poor Yields in the Pyridine Ring Annulation from a Pyrazole Precursor

Scenario: You are attempting to synthesize a pyrazolo[4,3-c]pyridine by forming the pyridine ring from a functionalized pyrazole, but the yield is consistently low.[1]

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Inefficient Cyclization The energy barrier for the ring-closing step may be too high under the current conditions.1. Switch to Microwave Irradiation: Microwave heating can provide rapid and uniform heating, often leading to higher yields and shorter reaction times in cyclization reactions.[1] 2. Optimize the Base/Catalyst: If the cyclization is base-catalyzed (e.g., using tert-butylamine), screen other organic or inorganic bases. For metal-catalyzed cyclizations, experiment with different ligands and metal sources.
Decomposition of Starting Material or Intermediate The starting pyrazole or an intermediate in the reaction sequence may be degrading under the reaction conditions.1. Consider a One-Pot Multicomponent Reaction (MCR): An MCR approach, where multiple steps are performed in the same reaction vessel without isolating intermediates, can be highly effective. For example, a one-pot Sonogashira coupling followed by cyclization can improve the overall yield by consuming the intermediate as it is formed.[1] 2. Lower the Reaction Temperature: If decomposition is suspected, try running the reaction at a lower temperature for a longer duration.
Formation of N-Oxide Side Products If your synthetic route involves the cyclization of an oxime precursor, you may be forming the corresponding pyrazolo[4,3-c]pyridine N-oxide.[1]1. Confirm the Structure: Use spectroscopic methods (especially Mass Spectrometry, looking for an M+16 peak) to confirm the presence of the N-oxide. 2. Modify the Synthetic Strategy: If the N-oxide is the major product, you may need to redesign your synthesis to avoid the oxime intermediate. An alternative is to investigate conditions for the deoxygenation of the N-oxide.
Workflow Diagram: Decision-Making for Low-Yield Annulation

low_yield_troubleshooting start Low Yield in Pyridine Ring Annulation check_conditions Are reaction conditions optimized? (Temp, Solvent, Catalyst) start->check_conditions optimize_conditions Implement Microwave Heating or Screen Catalysts/Bases check_conditions->optimize_conditions No check_intermediates Is an intermediate decomposing? check_conditions->check_intermediates Yes success Improved Yield optimize_conditions->success one_pot_mcr Switch to a One-Pot Multicomponent Reaction (MCR) check_intermediates->one_pot_mcr Yes check_side_products Are N-oxides or other side products forming? check_intermediates->check_side_products No one_pot_mcr->success confirm_structure Spectroscopic Analysis (MS, NMR) to identify side products check_side_products->confirm_structure Yes check_side_products->success No redesign_synthesis Redesign synthetic route or add a deoxygenation step confirm_structure->redesign_synthesis redesign_synthesis->success

Caption: Troubleshooting workflow for low-yield pyridine ring annulation.

Guide 2: Issue - Formation of Multiple Products in N-Alkylation or C-H Functionalization

Scenario: You are attempting to functionalize the pyrazolo[4,3-c]pyridine core, but the reaction is yielding a mixture of products due to poor regioselectivity.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Multiple Reactive Sites The pyrazolo[4,3-c]pyridine scaffold has multiple nitrogen and carbon atoms that can be reactive, leading to mixtures of N-alkylated or C-functionalized isomers.[3][6]1. Employ Protecting Groups: To direct functionalization to a specific nitrogen, protect the other. The choice of protecting group can be critical. 2. Use Regioselective Reagents: Certain reagents are known to favor specific positions. For example, TMPMgCl·LiCl has been used for selective metalation at the C-7 position of an N-1 protected pyrazolo[3,4-c]pyridine.[3]
Ambiguous Reaction Mechanism In some cases, the reaction mechanism may not be well-defined, leading to unpredictable outcomes. For instance, in reactions involving 5-aminopyrazoles, there can be ambiguity as to whether the amino group or the C4 of the pyrazole acts as the initial nucleophile.[7]1. Conduct Mechanistic Studies: If possible, perform experiments to elucidate the mechanism, such as isotopic labeling or trapping of intermediates. 2. Rely on Precedent: Carefully review the literature for analogous reactions on similar heterocyclic systems to predict the likely outcome. For instance, precedents from indazole chemistry can be a good guide for reactions like C-H borylation on pyrazolopyridines.[3]
Temperature Effects on Regioselectivity The regioselectivity of a reaction can be highly dependent on temperature.1. Perform a Temperature Screen: Run the reaction at a range of temperatures to determine the optimal conditions for the desired isomer. In one study, the efficiency of a magnesiation step was found to be optimal at -40 °C.[3]
Experimental Protocol: Regioselective C-H Borylation and Suzuki-Miyaura Cross-Coupling

This protocol is adapted from a procedure for the functionalization of a pyrazolo[3,4-c]pyridine and serves as a starting point for similar transformations on the pyrazolo[4,3-c]pyridine scaffold.[3]

Step 1: C-H Borylation

  • In an oven-dried microwave reaction vial, add [Ir(COD)OMe]₂ (0.025 eq.), B₂pin₂ (1.10 eq.), and dtbpy (0.05 eq.).

  • Seal the vial and degas by cycling between vacuum and N₂.

  • Add a solution of the N-protected pyrazolo[4,3-c]pyridine in an anhydrous solvent (e.g., MTBE, 0.4 M) under a nitrogen atmosphere.

  • Heat the reaction mixture in a microwave reactor at 100 °C until complete conversion is observed by GC-MS.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude boronate ester.

Step 2: Suzuki-Miyaura Cross-Coupling

  • To the crude boronate ester, add Cs₂CO₃ (2.00 eq.), Pd(dppf)Cl₂ (0.025 eq.), the desired aryl halide (1.10 eq.), and anhydrous DMAc (1 M) under a nitrogen atmosphere.

  • Heat the reaction mixture in a microwave reactor at 120 °C until the boronate ester is fully consumed, as monitored by GC-MS.

  • Work-up the reaction by filtering through Celite®, washing with EtOAc, and performing an aqueous extraction.

  • Purify the product by silica gel flash column chromatography.

Section 3: Mechanistic Insights

Understanding the underlying reaction mechanisms is crucial for troubleshooting and optimizing synthetic routes.

Mechanism Spotlight: The Role of Nucleophilic Bases in Deacylation and Cyclization

In a synthesis of pyrazolo[4,3-b]pyridines, a key step involves a deacylation followed by cyclization.[4] The choice of base was found to be critical to the success of this transformation.

  • Strong, Nucleophilic Bases (e.g., NaOH, MeONa): While these bases were effective in promoting the desired reaction, they also led to a significant side reaction involving the ester group, making them impractical.[4]

  • Non-Nucleophilic Bases (e.g., K₂CO₃): The use of a non-nucleophilic base resulted in the decomposition of the starting material, indicating that nucleophilicity is essential for the deacetylation step.[4]

  • Milder, Nucleophilic Bases (e.g., DABCO, secondary amines): These bases provided a good balance of reactivity, leading to the desired product with minimal side reactions.[4] Pyrrolidine was identified as the optimal reagent due to its favorable combination of nucleophilicity, basicity, and ease of removal.[4]

Reaction Pathway Diagram: Base-Mediated Cyclization

base_selection start Azo-Coupled Intermediate strong_base Strong Nucleophilic Base (NaOH, MeONa) start->strong_base non_nucleophilic_base Non-Nucleophilic Base (K₂CO₃) start->non_nucleophilic_base mild_base Mild Nucleophilic Base (Pyrrolidine, DABCO) start->mild_base side_reaction Side Reaction with Ester Group strong_base->side_reaction decomposition Decomposition non_nucleophilic_base->decomposition desired_product Desired Pyrazolo[4,3-c]pyridine mild_base->desired_product

Caption: Impact of base selection on the outcome of the cyclization reaction.

By understanding these common pitfalls and their underlying chemical principles, researchers can more effectively troubleshoot their synthetic challenges and successfully obtain the desired pyrazolo[4,3-c]pyridine products.

References

  • Minaev, M. E., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences. Available from: [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry. Available from: [Link]

  • Pürstinger, G., et al. (2013). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Vilar, S., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available from: [Link]

  • Vilar, S., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available from: [Link]

  • Minaev, M. E., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. ResearchGate. Available from: [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available from: [Link]

  • ChemInform Abstract: Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines. (2010). ChemInform. Available from: [Link]

Sources

Technical Support Center: Synthesis of 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your synthetic route and achieve higher yields and purity.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure a successful outcome. A common synthetic approach involves the formation of the pyrazolo[4,3-c]pyridine core followed by chlorination. This guide will focus on a plausible and adaptable synthetic pathway, highlighting critical steps and potential challenges.

A proposed synthetic workflow is outlined below:

Synthesis_Workflow cluster_0 Step 1: Diazotization and Cyclization cluster_1 Step 2: Deacetylation cluster_2 Step 3: Chlorination 4-amino-3-methylpyridine 4-amino-3-methylpyridine Intermediate_A N-acetylated pyrazolopyridine intermediate 4-amino-3-methylpyridine->Intermediate_A Diazotization & Cyclization Diazotizing_agent NaNO2, Ac2O Diazotizing_agent->Intermediate_A Intermediate_B 7-methyl-1H-pyrazolo[4,3-c]pyridine Intermediate_A->Intermediate_B Base (e.g., NaOMe) Final_Product 4-Chloro-7-methyl-1H- pyrazolo[4,3-c]pyridine Intermediate_B->Final_Product Chlorination Chlorinating_agent POCl3 or SOCl2 Chlorinating_agent->Final_Product

A plausible synthetic workflow for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Pyrazolo[4,3-c]pyridine Core (after Step 2)

  • Question: I am not getting a good yield of the 7-methyl-1H-pyrazolo[4,3-c]pyridine intermediate after the diazotization, cyclization, and deacetylation steps. What could be the problem?

  • Answer: This is a critical stage of the synthesis, and low yields can often be attributed to several factors related to the initial diazotization and cyclization.

    • Potential Cause 1: Incomplete Diazotization. The conversion of the amino group on 4-amino-3-methylpyridine to a diazonium salt is a crucial first step. If this reaction is incomplete, the subsequent cyclization will be inefficient. The reaction is typically sensitive to temperature.

    • Solution 1:

      • Temperature Control: Maintain a low temperature (typically 0-5 °C) during the addition of the diazotizing agent (e.g., sodium nitrite). Use an ice-salt bath for better temperature management.

      • Acidic Conditions: Ensure the reaction medium is sufficiently acidic to generate nitrous acid in situ. Acetic anhydride is often used in this type of reaction.[1]

      • Slow Addition: Add the diazotizing agent slowly and portion-wise to the solution of the aminopyridine to prevent a rapid exotherm and decomposition of the diazonium salt.

    • Potential Cause 2: Unwanted Side Reactions. The diazonium intermediate is highly reactive and can undergo side reactions, such as coupling with unreacted aminopyridine or decomposition, if not promptly cyclized.

    • Solution 2:

      • One-Pot Procedure: Whenever possible, perform the diazotization and cyclization in a one-pot manner to ensure the reactive diazonium intermediate is consumed as it is formed.

      • Reaction Time and Temperature: After the addition of the diazotizing agent, a gradual increase in temperature may be required to facilitate the cyclization. Optimization of the heating profile is crucial; prolonged heating at high temperatures can lead to degradation. A typical procedure might involve stirring at room temperature for a period followed by gentle heating.[1]

    • Potential Cause 3: Inefficient Deacetylation. If the cyclization is successful, the subsequent deacetylation of the N-acetylated intermediate might be incomplete.

    • Solution 3:

      • Base Strength and Stoichiometry: Ensure a sufficient molar excess of a strong enough base, such as sodium methoxide in methanol, is used for the deacetylation.

      • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete removal of the acetyl group before workup.

Issue 2: Formation of Impurities During Chlorination (Step 3)

  • Question: During the chlorination of 7-methyl-1H-pyrazolo[4,3-c]pyridine, I am observing multiple spots on my TLC, and the final product is difficult to purify. How can I improve the selectivity of the chlorination?

  • Answer: The chlorination step, while seemingly straightforward, can lead to the formation of several byproducts if not carefully controlled.

    • Potential Cause 1: Over-chlorination or Side Reactions. Aggressive chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can lead to chlorination at other positions on the heterocyclic ring or cause decomposition, especially at elevated temperatures.

    • Solution 1:

      • Choice of Chlorinating Agent: POCl₃ is a common and effective reagent for this type of transformation.[2] The use of SOCl₂ is also a possibility.

      • Temperature and Reaction Time: The reaction should be performed at the lowest effective temperature. Refluxing in POCl₃ is often necessary, but the duration should be optimized. Monitor the reaction by TLC to avoid prolonged heating once the starting material is consumed.

      • Use of a Solvent: In some cases, using a high-boiling inert solvent like toluene or xylenes can help to moderate the reaction temperature and improve selectivity.

    • Potential Cause 2: Presence of Water. Moisture can react with the chlorinating agent, reducing its effectiveness and potentially leading to the formation of undesired byproducts.

    • Solution 2:

      • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled or high-purity chlorinating agents and solvents.

    • Potential Cause 3: Workup Procedure. The workup of a reaction involving POCl₃ can be hazardous and can also affect the purity of the final product.

    • Solution 3:

      • Careful Quenching: The reaction mixture should be cooled to room temperature before being carefully and slowly quenched by pouring it onto crushed ice. This should be done in a well-ventilated fume hood with appropriate personal protective equipment.

      • pH Adjustment: After quenching, the acidic solution should be neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product. Careful control of the pH during neutralization is important to maximize product precipitation and minimize the formation of soluble byproducts.

Frequently Asked Questions (FAQs)

  • Q1: What is a suitable starting material for this synthesis?

    • A1: A common and commercially available starting material is 4-amino-3-methylpyridine.[3][4] Its structure provides the necessary nitrogen and methyl group for the final product. The synthesis of this starting material from 3-bromo-4-picoline or 3-chloro-4-methylpyridine has also been reported.[5]

  • Q2: What are the key safety precautions to consider during this synthesis?

    • A2:

      • Diazonium Salts: Diazonium salts can be explosive when isolated and dry. It is crucial to use them in solution and not attempt to isolate the intermediate.

      • Chlorinating Agents: POCl₃ and SOCl₂ are highly corrosive and react violently with water. Always handle them in a fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

      • Quenching: The quenching of POCl₃ is highly exothermic and releases HCl gas. This must be done slowly and carefully in an ice bath within a fume hood.

  • Q3: How can I purify the final product, this compound?

    • A3: After aqueous workup and extraction, the crude product can typically be purified by column chromatography on silica gel. A suitable eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can also be an effective method for obtaining a highly pure product.

  • Q4: Can I use a different chlorinating agent?

    • A4: While POCl₃ is the most commonly reported reagent for this type of transformation, other chlorinating agents like thionyl chloride (SOCl₂) could potentially be used. However, reaction conditions would need to be re-optimized. For certain substrates, milder chlorinating agents might be considered to improve selectivity, but this would require further investigation.

  • Q5: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

    • A5:

      • Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the reaction. Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more detailed information on the formation of the product and any byproducts.

      • Product Characterization: The structure and purity of the final product should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and possibly Infrared (IR) spectroscopy. For unambiguous structural confirmation, single-crystal X-ray diffraction could be employed if suitable crystals can be obtained.

Experimental Protocols

Protocol 1: Synthesis of 7-methyl-1H-pyrazolo[4,3-c]pyridine

This protocol is a generalized procedure based on the synthesis of similar pyrazolo[c]pyridines.[1]

  • To a stirred solution of 4-amino-3-methylpyridine (1.0 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE), add acetic anhydride (Ac₂O) (4.0 eq.) at room temperature under a nitrogen atmosphere.

  • Stir the mixture for 90 minutes.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Add sodium nitrite (NaNO₂) (4.0 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to stir at room temperature for 3 hours.

  • Heat the reaction mixture to 90 °C and stir overnight.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • To the residue, add a solution of sodium methoxide in methanol and stir at room temperature for 1 hour to effect deacetylation.

  • Neutralize the mixture with an appropriate acid and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography.

Protocol 2: Synthesis of this compound

This protocol is a generalized procedure for the chlorination of a pyrazolopyridinone precursor.

  • Place 7-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (1.0 eq.) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Carefully add phosphorus oxychloride (POCl₃) (5-10 eq.) to the flask in a fume hood.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the product precipitates.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by column chromatography or recrystallization.

Quantitative Data Summary

ParameterStep 1 & 2 (Cyclization & Deacetylation)Step 3 (Chlorination)
Key Reagents 4-amino-3-methylpyridine, NaNO₂, Ac₂O, NaOMe7-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one, POCl₃
Stoichiometry NaNO₂ (4.0 eq.), Ac₂O (4.0 eq.)POCl₃ (5-10 eq.)
Temperature 0-5 °C (diazotization), 90 °C (cyclization)Reflux (~105-110 °C)
Reaction Time 12-16 hours2-4 hours
Solvent 1,2-Dichloroethane (DCE)Neat POCl₃

Logical Relationships in Troubleshooting

Troubleshooting_Logic Low_Yield_Core Low Yield of Pyrazolo[4,3-c]pyridine Core Incomplete_Diazotization Incomplete Diazotization Low_Yield_Core->Incomplete_Diazotization Possible Cause Side_Reactions Side Reactions Low_Yield_Core->Side_Reactions Possible Cause Inefficient_Deacetylation Inefficient Deacetylation Low_Yield_Core->Inefficient_Deacetylation Possible Cause Impurity_Chlorination Impurity Formation during Chlorination Over_Chlorination Over-chlorination / Decomposition Impurity_Chlorination->Over_Chlorination Possible Cause Presence_of_Water Presence of Water Impurity_Chlorination->Presence_of_Water Possible Cause Workup_Issues Improper Workup Impurity_Chlorination->Workup_Issues Possible Cause

Decision tree for troubleshooting common synthesis issues.

References

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC. [Link]

  • Gómez-García, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

  • Chem-Impex. 4-Amino-3-methylpyridine. [Link]

  • Google Patents. CN100999491A - Preparation process of 3 amino-4 methyl pyridine.

Sources

Technical Support Center: Purification of Pyrazolo[4,3-c]pyridine Derivatives by Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of pyrazolo[4,3-c]pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions. The structure of this guide is tailored to address the specific challenges encountered when working with this class of nitrogen-containing heterocyclic compounds.

I. Core Principles of Purifying Pyrazolo[4,3-c]pyridine Derivatives

Pyrazolo[4,3-c]pyridines are a class of bicyclic heteroaromatic compounds of significant interest in medicinal chemistry. Their purification via chromatography can present unique challenges due to their inherent basicity, polarity, and potential for strong interactions with stationary phases. Understanding the interplay between the analyte's properties and the chromatographic system is paramount for developing a successful purification strategy.

The basic nitrogen atoms within the pyrazolo[4,3-c]pyridine scaffold can lead to undesirable interactions with the acidic silanol groups present on the surface of standard silica gel, a common stationary phase. This often results in peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound to the column.[1][2] Therefore, careful consideration of the stationary phase, mobile phase composition, and sample preparation is crucial.

II. Troubleshooting Guide: From Tailing Peaks to Low Recovery

This section is structured to help you diagnose and resolve common issues encountered during the purification of pyrazolo[4,3-c]pyridine derivatives.

Issue 1: Poor Separation or Overlapping Peaks
Possible Cause 1: Inappropriate Solvent System

The polarity of the mobile phase may not be optimized to differentiate between your target compound and impurities.

Solution:

  • Systematic TLC Analysis: Before committing to a column, perform a thorough thin-layer chromatography (TLC) analysis using a range of solvent systems with varying polarities.[1] A good starting point for normal-phase chromatography is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[3][4]

  • Adjusting Polarity: If your compounds have low Rf values (are not moving far up the plate), increase the polarity of the mobile phase. Conversely, if the Rf values are too high, decrease the polarity.[1] For highly polar compounds, a mobile phase of dichloromethane and methanol may be more effective.[4]

  • Target Rf Value: Aim for a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for your target compound on the TLC plate. This often translates to good separation on a flash column.[5]

Possible Cause 2: Column Overloading

Exceeding the loading capacity of your column is a common reason for poor separation.

Solution:

  • Reduce Sample Load: As a general rule, the amount of crude material should be between 1-5% of the mass of the stationary phase.[1]

  • Increase Column Size: If you need to purify a larger quantity of material, use a column with a larger diameter.[1]

Issue 2: Peak Tailing in HPLC or Streaking on TLC
Possible Cause: Strong Interaction with Acidic Silica

The basic nitrogen atoms in the pyrazolo[4,3-c]pyridine ring can interact strongly with acidic silanol groups on the surface of silica gel, leading to peak tailing.[1][2]

Solution:

  • Mobile Phase Additives: The addition of a small amount of a basic modifier to your mobile phase can neutralize the acidic sites on the silica.[1]

    • Triethylamine (TEA): Add 0.1-1% TEA to your eluent. This is a common and effective strategy.[1]

    • Ammonia: A solution of methanol with ammonia can also be used.[4]

  • Alternative Stationary Phases:

    • Alumina: Basic or neutral alumina can be a good substitute for silica gel when purifying basic compounds.[1][4]

    • Reversed-Phase Chromatography (C18): This technique is generally less susceptible to issues with basic compounds.[1] A C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol) is often a good choice.[1] The addition of a modifier like formic acid or trifluoroacetic acid to the mobile phase can improve peak shape.[1]

    • Pyridine-Based Stationary Phases: For challenging separations, specialized stationary phases containing pyridine groups can offer alternative selectivities.[6]

Issue 3: Compound is Not Eluting from the Column
Possible Cause 1: Compound is Too Polar for the Solvent System

Your compound may have a very high affinity for the stationary phase and the mobile phase is not strong enough to elute it.

Solution:

  • Increase Mobile Phase Polarity: Drastically increase the polarity of your mobile phase. A gradient elution, starting with a non-polar solvent and gradually increasing to a highly polar one, can be very effective.[1]

Possible Cause 2: Irreversible Adsorption or On-Column Degradation

The compound may be irreversibly binding to the silica gel or decomposing upon contact with it.

Solution:

  • Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then develop it to see if any degradation has occurred.[1]

  • Switch Stationary Phase: Use a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[1]

Issue 4: Low Recovery of the Purified Compound
Possible Cause: Inefficient Extraction or Sample Loss During Workup

Significant amounts of your product may be lost before you even get to the chromatography step.

Solution:

  • Optimize Work-up Procedure: A thorough work-up is essential to remove catalysts and inorganic salts. This typically involves quenching the reaction, extracting the product into a suitable organic solvent, washing with brine, and drying over an anhydrous salt like sodium sulfate before concentration.[3]

  • Proper Sample Preparation: Dissolve your crude sample in a minimum amount of a strong solvent (e.g., methanol, DMSO, DMF) before loading it onto the column.[1] For flash chromatography, consider dry loading by adsorbing the dissolved sample onto a small amount of silica or Celite and then evaporating the solvent.[1][5]

III. Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying a novel pyrazolo[4,3-c]pyridine derivative?

A1: Start with a thorough TLC analysis to find a suitable solvent system.[1][7] For normal-phase chromatography on silica gel, a gradient of hexane and ethyl acetate is a good starting point.[3] If you observe streaking, add a basic modifier like triethylamine.[1] If your compound is very polar, consider reversed-phase chromatography on a C18 column with a water/acetonitrile or water/methanol mobile phase, often with a formic acid or TFA modifier to improve peak shape.[1]

Q2: My pyrazolo[4,3-c]pyridine derivative is not UV-active. How can I monitor the purification?

A2: When a compound lacks a UV chromophore, you'll need to use alternative detection methods. For TLC, you can use a general stain like potassium permanganate, ceric ammonium molybdate, or iodine vapor to visualize the spots.[1] For HPLC, you can use detectors other than UV-Vis, such as a Refractive Index (RI) detector, an Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS).[1]

Q3: How do I choose between normal-phase and reversed-phase chromatography?

A3: The choice depends on the polarity of your compound. Normal-phase chromatography (e.g., with silica gel) is well-suited for non-polar to moderately polar compounds.[7] Reversed-phase chromatography (e.g., with C18) is ideal for polar compounds.[1][7] Since many pyrazolo[4,3-c]pyridine derivatives are polar, reversed-phase is often the method of choice.[1]

Q4: I have a chiral pyrazolo[4,3-c]pyridine derivative. How can I separate the enantiomers?

A4: The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used.[8][9] The choice of mobile phase (normal phase, polar organic, or reversed-phase) will depend on the specific CSP and the analyte.[8][10] It is often necessary to screen different CSPs and mobile phases to achieve optimal separation.

Q5: Can I scale up my purification from the lab to a pilot plant?

A5: Yes, but scaling up requires careful consideration of several factors. Reaction conditions that work on a small scale may need to be re-optimized for larger batches.[11][12] Purification methods like distillation and crystallization can be effective at a larger scale.[12] It's crucial to have robust analytical methods (e.g., HPLC) in place to monitor purity throughout the process.[12]

IV. Experimental Protocols & Data Presentation

Protocol 1: General Flash Chromatography Purification (Normal Phase)
  • Sample Preparation: Dissolve the crude pyrazolo[4,3-c]pyridine derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform).

  • Dry Loading (Recommended): To the dissolved sample, add a small amount of silica gel. Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.[5]

  • Column Packing: Select a pre-packed silica gel column appropriately sized for your sample amount.

  • Equilibration: Equilibrate the column with your chosen mobile phase (e.g., hexanes/ethyl acetate) for at least 5 column volumes.

  • Loading: Carefully add the dry-loaded sample to the top of the column.

  • Elution: Begin elution with the mobile phase, collecting fractions. If using a gradient, gradually increase the polarity of the mobile phase.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Common Solvent Systems for Flash Chromatography
Solvent System (Least to Most Polar)Typical Applications
Ether/Petroleum Ether, Ether/HexaneGood for non-polar to moderately polar compounds.
Ethyl Acetate/HexaneA standard and versatile system for a wide range of compounds.[4]
Methanol/DichloromethaneEffective for more polar compounds.[4]
10% Ammonia in Methanol/DichloromethaneUseful for basic compounds that are difficult to elute.[4]
Protocol 2: General HPLC Purification (Reversed-Phase)
  • Sample Preparation: Dissolve the crude sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile). Filter the sample through a 0.45 µm syringe filter to remove any particulates.[13]

  • Column: Use a C18 reversed-phase column.

  • Mobile Phase: A typical mobile phase would be a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Equilibration: Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

  • Injection: Inject the filtered sample onto the column.

  • Elution and Detection: Run the gradient and monitor the elution of your compound using a UV detector at an appropriate wavelength (e.g., 254 nm).[14][15]

  • Fraction Collection: Collect the peak corresponding to your target compound.

  • Solvent Removal: Remove the mobile phase solvents, often by lyophilization or rotary evaporation.

V. Visualizations

Workflow for Troubleshooting Common Chromatography Issues

G start Chromatography Issue (e.g., Poor Separation, Peak Tailing) check_tlc Review TLC Data start->check_tlc is_streaking Streaking on TLC? check_tlc->is_streaking add_base Add Basic Modifier (e.g., 0.1-1% TEA) is_streaking->add_base Yes is_rf_ok Rf in 0.2-0.3 Range? is_streaking->is_rf_ok No change_sp Consider Alternative Stationary Phase (Alumina, C18) add_base->change_sp Still Tailing add_base->is_rf_ok change_sp->is_rf_ok adjust_polarity Adjust Mobile Phase Polarity is_rf_ok->adjust_polarity No check_loading Check Sample Load (1-5% of stationary phase mass) is_rf_ok->check_loading Yes adjust_polarity->check_tlc reduce_load Reduce Sample Load or Use Larger Column check_loading->reduce_load No success Improved Purification check_loading->success Yes reduce_load->success G start Start: Characterize Crude Product check_polarity Determine Polarity start->check_polarity nonpolar Non-polar to Moderately Polar check_polarity->nonpolar Low polar Polar check_polarity->polar High basic Basic Compound? nonpolar->basic c18 Reversed-Phase C18 polar->c18 silica Standard Silica Gel basic->silica No silica_base Silica Gel with Basic Modifier (TEA) basic->silica_base Yes alumina Neutral or Basic Alumina silica_base->alumina If tailing persists hilic HILIC c18->hilic If poor retention

Sources

Technical Support Center: Scale-Up Synthesis of 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine. This guide is intended for researchers, scientists, and drug development professionals who are transitioning from laboratory-scale synthesis to larger-scale production. The pyrazolo[4,3-c]pyridine scaffold is a key structural motif in many biologically active compounds, making its efficient and safe scale-up a critical step in pharmaceutical development.[1][2] This document provides practical, in-depth troubleshooting advice and answers to frequently asked questions to navigate the challenges of this process.

I. Troubleshooting Guide: Navigating Common Scale-Up Hurdles

This section addresses specific experimental issues that can arise during the scale-up synthesis of this compound.

Problem 1: Decreased Yield and Formation of Impurities During Chlorination

Question: We are experiencing a significant drop in yield and an increase in impurities, particularly a stubborn, inseparable byproduct, when scaling up the chlorination of 7-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one with phosphorus oxychloride (POCl₃). What could be the cause, and how can we mitigate this?

Answer: This is a common challenge when scaling up chlorination reactions with phosphorus oxychloride. The issue often stems from poor temperature control and localized "hot spots" in the reaction mixture.

Causality and Mechanistic Insights:

The chlorination of a pyridone ring with POCl₃ is an exothermic process.[3] On a larger scale, the surface-area-to-volume ratio of the reactor decreases, leading to less efficient heat dissipation.[3] This can cause localized overheating, leading to the formation of degradation products and side reactions. One common side reaction is the formation of pyrophosphoryl chloride (P₂O₃Cl₄) from the decomposition of POCl₃ at elevated temperatures, which can lead to the formation of undesired phosphorylated byproducts. Additionally, incomplete reaction due to poor mixing can leave unreacted starting material, complicating purification.

Step-by-Step Troubleshooting and Optimization Protocol:

  • Reactor Setup and Heat Management:

    • Ensure your reactor is equipped with an efficient overhead stirrer to maintain a homogeneous mixture and prevent localized heating.

    • Use a reliable temperature probe to monitor the internal reaction temperature, not just the jacket temperature.

    • Employ a robust cooling system. For larger scale, a circulating chiller is recommended over a simple ice bath.

  • Controlled Reagent Addition:

    • Add the phosphorus oxychloride dropwise or via a syringe pump to the solution of 7-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one at a controlled rate.

    • Maintain the internal temperature below a predetermined threshold (e.g., 5-10 °C) during the addition.

  • Solvent Selection:

    • While the reaction can be run neat, using a high-boiling inert solvent can help to better moderate the reaction temperature and improve mixing. Toluene or xylenes are often good choices for these types of reactions.

  • Reaction Monitoring:

    • Monitor the reaction progress by taking aliquots and analyzing them by HPLC or TLC to ensure the reaction goes to completion.

  • Work-up Procedure:

    • Quench the reaction by slowly adding the reaction mixture to a mixture of ice and a suitable base (e.g., sodium bicarbonate or sodium carbonate solution) with vigorous stirring to neutralize the excess POCl₃ and the generated hydrochloric acid. This step is also highly exothermic and requires careful control.

Problem 2: Product Isolation and Purification Challenges

Question: We are struggling with the isolation of the final product. After quenching the reaction, we get an oily residue that is difficult to handle and purify by column chromatography. How can we improve the isolation and purification process on a larger scale?

Answer: The work-up and purification of chlorinated heterocyclic compounds can be challenging due to their physical properties and the nature of the reaction byproducts.[4]

Step-by-Step Troubleshooting and Optimization Protocol:

  • Optimized Work-up:

    • After the quench, ensure the pH of the aqueous layer is basic (pH 8-9) to ensure the product is in its free base form.

    • Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate. Perform multiple extractions to ensure complete recovery.

    • Wash the combined organic layers with brine to remove any remaining water-soluble impurities and to aid in breaking up any emulsions.

    • Dry the organic layer over a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate.

  • Crystallization as a Purification Method:

    • Instead of relying solely on column chromatography, which can be cumbersome and expensive at scale, focus on developing a robust crystallization procedure.

    • Perform a solvent screen to identify a suitable solvent or solvent system for crystallization. A good crystallization solvent will dissolve the compound when hot but have low solubility when cold.

    • Common solvent systems for such compounds include ethyl acetate/hexanes, isopropanol, or acetonitrile.

    • If the product "oils out," this may indicate that the melting point of the compound is lower than the boiling point of the solvent, or that there are significant impurities present.[4] In such cases, try a lower boiling point solvent or a solvent pair.

  • Controlling Polymorphism:

    • Be aware that different crystallization conditions (solvent, temperature, cooling rate) can lead to different crystal forms (polymorphs) of the final product.[5][6]

    • Polymorphism can significantly impact the physical properties of the drug substance, such as solubility and bioavailability.[7]

    • It is crucial to characterize the solid form of the final product using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to ensure consistency between batches.

Problem 3: Safety Concerns with Phosphorus Oxychloride

Question: Our safety team has raised concerns about the large-scale use of phosphorus oxychloride. What are the primary hazards, and what engineering and administrative controls should we have in place?

Answer: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[8][9][10] Therefore, stringent safety measures are paramount during its handling and use at scale.

Key Hazards of Phosphorus Oxychloride:

  • Corrosivity: It can cause severe burns to the skin, eyes, and respiratory tract.[8][10]

  • Toxicity: Inhalation of its vapors can lead to pulmonary edema, a medical emergency.[10]

  • Reactivity: It reacts violently with water, alcohols, and other protic solvents, releasing heat and toxic fumes of hydrochloric acid and phosphoric acid.[8][9]

Recommended Safety Protocols for Scale-Up:

  • Engineering Controls:

    • All manipulations should be conducted in a well-ventilated fume hood or a closed-system reactor.

    • Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles. A face shield is also recommended.

    • Have a safety shower and eyewash station readily accessible.

    • Ensure all glassware and reactors are scrupulously dry before use.

  • Administrative Controls:

    • Develop and strictly follow a standard operating procedure (SOP) for the handling and use of phosphorus oxychloride.

    • Ensure all personnel are thoroughly trained on the hazards and emergency procedures.

    • Have a spill kit specifically for reactive and corrosive materials readily available.

    • Plan for the quenching of excess phosphorus oxychloride in the reaction work-up.

II. Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the synthesis of this compound, and what are the critical quality attributes to consider?

A1: The most common synthetic route starts from 7-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one. The critical quality attributes of this starting material are its purity and moisture content. Impurities can lead to side reactions and complicate purification, while moisture can react with the chlorinating agent, reducing its effectiveness and potentially creating hazardous conditions.

Q2: Are there alternative, potentially safer, chlorinating agents to phosphorus oxychloride for this transformation?

A2: While phosphorus oxychloride is a common and effective reagent for this type of transformation, other chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can also be used.[11] However, these reagents also have their own significant hazards. The choice of chlorinating agent will depend on the specific substrate and the desired reaction conditions. A thorough risk assessment should be conducted for any chlorinating agent before use at scale.

Q3: How can we effectively monitor the progress of the chlorination reaction at scale?

A3: At-line or in-line monitoring techniques are highly recommended for scale-up. High-performance liquid chromatography (HPLC) is the most common method for monitoring the disappearance of the starting material and the appearance of the product and any byproducts. Thin-layer chromatography (TLC) can also be used for a quick qualitative assessment.

Q4: What are the potential isomeric impurities, and how can they be controlled?

A4: Depending on the synthetic route to the starting pyrazolone, isomeric impurities could be present. For instance, if the pyrazole ring formation is not completely regioselective, you could have isomers with the methyl group at a different position. It is crucial to control the purity of the starting materials to minimize isomeric impurities in the final product.

Q5: What are the best practices for waste disposal from this synthesis at an industrial scale?

A5: The waste stream from this reaction will contain acidic byproducts and residual chlorinated compounds. It must be neutralized before disposal. The specific disposal procedures will depend on local regulations. It is essential to consult with your institution's environmental health and safety (EHS) department to ensure compliance.

III. Visualizations and Data

Experimental Workflow Diagram

Scale_Up_Synthesis cluster_prep Preparation cluster_reaction Chlorination Reaction cluster_workup Work-up and Isolation cluster_purification Purification and Characterization Start Starting Material: 7-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one Dry Drying of Reactor and Solvents Start->Dry Ensure anhydrous conditions Charge Charge Reactor with Starting Material and Solvent Dry->Charge Cool Cool to 0-5 °C Charge->Cool Add_POCl3 Slow Addition of POCl₃ Cool->Add_POCl3 Maintain Temp. React Reaction at Controlled Temperature Add_POCl3->React Monitor Monitor by HPLC/TLC React->Monitor Check for completion Quench Quench into Ice/Base Mixture Monitor->Quench Upon completion Extract Solvent Extraction Quench->Extract Wash Brine Wash Extract->Wash Dry_Extract Drying of Organic Layer Wash->Dry_Extract Concentrate Concentration Dry_Extract->Concentrate Crystallize Crystallization Concentrate->Crystallize Filter Filtration and Drying Crystallize->Filter Analyze Analysis (XRPD, DSC, NMR, HPLC) Filter->Analyze Final_Product Final Product: 4-Chloro-7-methyl-1H- pyrazolo[4,3-c]pyridine Analyze->Final_Product Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or High Impurity in Chlorination Temp Poor Temperature Control Start->Temp Mixing Inadequate Mixing Start->Mixing Reagent Reagent Quality/ Stoichiometry Start->Reagent Moisture Presence of Moisture Start->Moisture ImproveCooling Improve Reactor Cooling and Monitoring Temp->ImproveCooling Action ControlledAddition Controlled Reagent Addition Temp->ControlledAddition Action Stirring Optimize Stirring Speed/Impeller Mixing->Stirring Action CheckReagents Verify Reagent Purity and Assay Reagent->CheckReagents Action Anhydrous Ensure Anhydrous Conditions Moisture->Anhydrous Action

Caption: Decision tree for troubleshooting low yield and high impurity in the chlorination step.

Table 1: Key Reagents and Safety Considerations
ReagentRoleKey HazardsRecommended Scale-Up Precautions
7-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-oneStarting MaterialIrritantHandle with standard PPE. Ensure purity and dryness.
Phosphorus Oxychloride (POCl₃)Chlorinating AgentCorrosive, toxic, water-reactiveUse in a closed system with excellent ventilation. Ensure anhydrous conditions. Controlled addition is critical. [8][9][10]
Toluene/XylenesSolvent (optional)Flammable, irritantUse in a well-ventilated area, away from ignition sources.
Sodium Bicarbonate/CarbonateBase for QuenchingIrritantHandle with standard PPE.
Dichloromethane/Ethyl AcetateExtraction SolventVolatile, irritantUse in a well-ventilated area.

IV. References

  • MDPI. (2022). Crystalline Derivatives of Dipyrazolo-1,5-diazocine and Dipyrazolopyrimidine: A Case of Unexpected Synthesis and Isostructural Polymorphism. Retrieved from [Link]

  • ResearchGate. (2025). Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. Retrieved from [Link]

  • IJCRT. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Retrieved from [Link]

  • Lanxess. (2015). Phosphorus oxychloride. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Changing face of Heterocyclic Chemistry in the pharmaceutical industry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Retrieved from [Link]

  • Frontiers. (2021). Editorial: Green Synthesis of Heterocycles. Retrieved from [Link]

  • ResearchGate. (2025). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Retrieved from [Link]

  • SciSpace. (n.d.). High throughput synthesis of extended pyrazolo[3,4-d]dihydropyrimidines. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). Retrieved from [Link]

  • Arkivoc. (n.d.). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Retrieved from [Link]

  • New Jersey Department of Health. (2001). PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. Retrieved from [Link]

  • MDPI. (2021). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Phosphorus oxychloride. Retrieved from [Link]

  • American Chemical Society. (n.d.). 1.3.1 Introduction. Retrieved from [Link]

  • Arkivoc. (n.d.). 54 ADVANCES AND CHALLENGES IN THE SYNTHESIS OF PYRROLE SYSTEMS OF A LIMITED ACCESS. Retrieved from [Link]

  • MDPI. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Retrieved from [Link]

  • ResearchGate. (2025). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Retrieved from [Link]

  • MDPI. (2022). Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Identification of reaction sites and chlorinated products of purine bases and nucleosides during chlorination: a computational study. Retrieved from [Link]

  • MDPI. (2024). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Retrieved from [Link]

  • Beilstein Journals. (2013). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin: Crystallographic and Computational Insights. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Transformation of cyclic amides and uracil-derived nitrogen heterocycles during chlorination. Retrieved from [Link]

  • MDPI. (2024). Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • Beilstein Journals. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Retrieved from [Link]

  • Google Patents. (n.d.). US6184384B1 - Dechlorination of pyridines in acidic, zinc-containing mediums. Retrieved from

  • ResearchGate. (n.d.). Chlorination and bromination of pyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Potentially tautomeric pyridines. Part IX. The effect of chlorine substituents on pyridone–hydroxypyridine tautomerism. Retrieved from [Link]

Sources

byproduct formation in the synthesis of pyrazolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolopyridines are a critical class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals and functional materials. Their synthesis, while extensively studied, is often accompanied by challenges related to byproduct formation, which can significantly impact reaction yield, purity, and overall efficiency. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to navigate the complexities of pyrazolopyridine synthesis and minimize the formation of unwanted impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of byproducts in pyrazolopyridine synthesis?

A1: Byproduct formation is highly dependent on the chosen synthetic route. However, some common classes of impurities include:

  • Regioisomers: Particularly when using unsymmetrical starting materials, the formation of different constitutional isomers is a frequent challenge.[1][2]

  • Incomplete Cyclization Products: Intermediates that fail to undergo the final ring-closing step can remain as significant impurities.

  • Products of Side Reactions: Functional groups on the starting materials can undergo unintended reactions, such as oxidation, reduction, or rearrangement.

  • Homodimers: Starting materials can sometimes react with themselves, leading to dimeric byproducts.

  • Over-aromatization or Incomplete Aromatization: In syntheses involving dihydro-intermediates, both under- and over-oxidation can lead to a mixture of products.[3]

Q2: How can I proactively minimize byproduct formation before starting my synthesis?

A2: Careful planning and preparation are key.

  • Purity of Starting Materials: Ensure all reactants are of high purity. Impurities in starting materials can act as catalysts for side reactions or be incorporated into the final product.[1] Recrystallization or column chromatography of starting materials is recommended if purity is questionable.

  • Reaction Stoichiometry: Precise control of reactant ratios is crucial. An excess of one reactant can lead to the formation of byproducts.

  • Atmosphere Control: Many reactions are sensitive to air or moisture. The use of an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and other side reactions. Some reactions, however, may require air for the final oxidation step.[3][4]

Q3: What is the first step I should take when I observe significant byproduct formation?

A3: The first step is to characterize the byproduct(s) as thoroughly as possible. Techniques such as LC-MS, NMR spectroscopy, and high-resolution mass spectrometry can provide valuable information about the molecular weight and structure of the impurities. This information is critical for diagnosing the cause of the problem and devising an effective solution.

Troubleshooting Guide

Problem 1: Formation of an Unexpected Regioisomer

Symptom: You observe a mixture of two or more isomers in your crude reaction mixture, confirmed by NMR or LC-MS. This is common when using unsymmetrical 1,3-dicarbonyl compounds.[4]

Potential Causes:

  • Lack of Regiocontrol in Cyclization: The nucleophilic centers of the aminopyrazole can attack either carbonyl group of the unsymmetrical dicarbonyl compound with similar reactivity.

  • Reaction Conditions: Temperature, solvent, and catalyst can all influence the regioselectivity of the reaction.[2]

Recommended Solutions:

  • Modify Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable isomer. Conversely, increasing the temperature may favor the kinetically controlled product. A systematic temperature screen is recommended.

  • Solvent Screening: The polarity of the solvent can influence the reaction pathway.[1] Test a range of solvents with varying polarities (e.g., toluene, dioxane, ethanol, DMF).

  • Catalyst Selection: The choice of an acid or base catalyst can significantly impact regioselectivity.[4] For example, using a bulky base might sterically hinder attack at one of the carbonyl groups.

  • Protecting Groups: If one of the reactive sites on the starting materials can be selectively protected, this can direct the reaction to the desired pathway. The protecting group can then be removed in a subsequent step.

  • Chromatographic Separation: If reaction optimization does not provide the desired selectivity, flash column chromatography is the most common method for separating regioisomers.[1]

Problem 2: Low Yield with a Significant Amount of Unreacted Starting Material

Symptom: Your reaction does not go to completion, and you recover a large amount of your starting materials.

Potential Causes:

  • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed for long enough or at a high enough temperature to reach completion.[1]

  • Catalyst Inactivation: The catalyst may have been deactivated by impurities in the starting materials or solvent.

  • Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent at the reaction temperature.[1]

Recommended Solutions:

  • Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS at regular intervals to determine the optimal reaction time. If the reaction stalls, a gradual increase in temperature may be beneficial.

  • Check Catalyst Quality and Loading: Ensure the catalyst is fresh and active. In some cases, increasing the catalyst loading can improve the reaction rate.

  • Improve Solubility: Choose a solvent in which all reactants are fully soluble at the reaction temperature. In some cases, using a co-solvent system can improve solubility.

Problem 3: Formation of a Dihydropyrazolopyridine Intermediate Instead of the Aromatized Product

Symptom: You isolate a product that corresponds to the dihydropyridine intermediate, which has not been fully oxidized to the final pyrazolopyridine. This is sometimes observed in multi-component reactions.[3]

Potential Causes:

  • Lack of an Oxidizing Agent: The reaction may require an oxidizing agent to convert the dihydropyridine intermediate to the final aromatic product. In some cases, atmospheric oxygen can serve as the oxidant.[3][4]

  • Reaction Conditions Not Conducive to Aromatization: The conditions used may favor the formation of the dihydro-intermediate.

Recommended Solutions:

  • Introduce an Oxidant: If the reaction is being run under an inert atmosphere, switching to an air atmosphere may promote oxidation. Alternatively, a mild chemical oxidant can be added at the end of the reaction.

  • Thermal Aromatization: In some cases, heating the isolated dihydropyridine intermediate in a suitable solvent can induce aromatization.[3][4]

Key Experimental Protocols

Protocol for Optimizing Reaction Temperature
  • Set up multiple small-scale reactions in parallel.

  • Keep all other reaction parameters (reactant stoichiometry, solvent, catalyst) constant.

  • Run each reaction at a different temperature (e.g., room temperature, 50 °C, 80 °C, 110 °C).

  • Monitor the progress of each reaction by TLC or LC-MS at set time points.

  • Analyze the crude reaction mixtures to determine the yield of the desired product and the level of byproduct formation at each temperature.

  • Select the temperature that provides the best balance of reaction rate and selectivity.

Protocol for Solvent Screening
  • Set up a series of small-scale reactions.

  • Use a different solvent for each reaction, covering a range of polarities (e.g., a non-polar solvent like toluene, a moderately polar solvent like THF, and a polar aprotic solvent like DMF).

  • Ensure all other reaction parameters are kept constant.

  • Run the reactions at the optimal temperature determined previously.

  • Analyze the outcome of each reaction to identify the solvent that gives the highest yield and purity.

Visualizing Reaction Pathways

Generalized Pyrazolopyridine Synthesis and Potential Byproducts

G cluster_reactants Reactants cluster_process Reaction cluster_products Products A Aminopyrazole C Condensation & Cyclization A->C B 1,3-Dicarbonyl Compound B->C D Desired Pyrazolopyridine C->D Major Pathway E Regioisomeric Byproduct C->E Minor Pathway F Incomplete Cyclization C->F Side Reaction

Caption: Synthetic pathways to pyrazolopyridines and common byproducts.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_purity Analyze Starting Material Purity start->check_purity check_purity->start Impure optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Purity OK optimize_time Optimize Reaction Time optimize_temp->optimize_time check_catalyst Evaluate Catalyst Activity & Loading optimize_time->check_catalyst screen_solvent Screen Solvents for Better Solubility check_catalyst->screen_solvent success Yield Improved screen_solvent->success

Caption: A decision tree for troubleshooting low-yield reactions.

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available from: [Link]

  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. PMC - NIH. Available from: [Link]

  • Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. ResearchGate. Available from: [Link]_

  • One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc. Available from: [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC - NIH. Available from: [Link]

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. Available from: [Link]

  • Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Publishing. Available from: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull. Available from: [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. PMC - NIH. Available from: [Link]

  • Method for purifying pyrazoles. Google Patents.
  • Pyrazolopyridines. Part III. Preparation and reactions of pyrazolo[4,3-b]pyridines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]

  • Recent advances in the synthesis of new pyrazole deriv

Sources

Technical Support Center: Recrystallization of Pyrazolo[4,3-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the recrystallization of pyrazolo[4,3-c]pyridine analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for the successful purification of this important class of heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just steps to follow, but the scientific reasoning behind them to empower you to tackle even the most challenging crystallizations.

Understanding the Challenges in Recrystallizing Pyrazolo[4,3-c]pyridines

Pyrazolo[4,3-c]pyridines are nitrogen-rich heterocyclic compounds, and their purification by recrystallization can be non-trivial. Their structural features, such as the presence of multiple nitrogen atoms, can lead to strong intermolecular interactions, including hydrogen bonding. This can result in high melting points and sometimes challenging solubility profiles. Furthermore, pyridine and its annulated derivatives have a reputation for being more difficult to crystallize than their non-heteroaromatic counterparts.[1][2] This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the recrystallization of pyrazolo[4,3-c]pyridine analogs in a question-and-answer format.

Solvent Selection

Q1: How do I choose a suitable solvent for my pyrazolo[4,3-c]pyridine analog?

A1: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3][4] For pyrazolo[4,3-c]pyridines, which are generally polar molecules, polar solvents are a good starting point.[5] The principle of "like dissolves like" is a useful guide.[5]

A systematic approach to solvent selection is recommended:

  • Start with small-scale tests: Use a small amount of your crude product (10-20 mg) in a test tube and add a few drops of a single solvent.[6]

  • Observe solubility at room temperature: If the compound dissolves immediately, the solvent is likely too good, and you will have poor recovery.[4][6]

  • Heat the mixture: If the compound is insoluble at room temperature, heat the mixture to the solvent's boiling point. If it dissolves, it's a potentially good candidate.

  • Cool the solution: Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.[7]

Table 1: Suggested Solvents for Screening

Solvent ClassExamplesRationale and Considerations
Alcohols Ethanol, Methanol, IsopropanolOften effective for polar, hydrogen-bonding compounds. Ethanol is a common first choice.[2]
Esters Ethyl acetateGood for moderately polar compounds.
Ketones AcetoneA versatile solvent, but its low boiling point can sometimes be a disadvantage.[1]
Aromatic TolueneCan be effective, especially for more substituted, less polar analogs.[1]
Ethers Tetrahydrofuran (THF)A good solvent for many heterocycles.
Water WaterCan be a good choice for highly polar analogs, especially in a mixed solvent system.[1]

Q2: What if no single solvent works well?

A2: A two-solvent (or mixed-solvent) system is often the solution. This typically involves a "good" solvent in which your compound is soluble and a "bad" (or anti-solvent) in which it is insoluble.[8] The two solvents must be miscible.

Common mixed-solvent systems to try for pyrazolo[4,3-c]pyridines include:

  • Ethanol/Water

  • Acetone/Hexane

  • Toluene/Hexane[9]

  • THF/Hexane[2]

The general procedure is to dissolve the compound in a minimal amount of the hot "good" solvent and then add the "bad" solvent dropwise until the solution becomes cloudy (the cloud point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[8]

Common Recrystallization Problems

Q3: I've cooled my solution, but no crystals have formed. What should I do?

A3: This is a common problem that can arise from several factors:

  • Too much solvent was used: This is the most frequent reason for crystallization failure.[5][10][11] To remedy this, boil off some of the solvent to increase the concentration of your compound and then try cooling again.[5]

  • The solution is supersaturated: The compound is dissolved beyond its normal solubility limit but hasn't started to crystallize.[5] You can induce crystallization by:

    • Scratching the inside of the flask with a glass rod just below the surface of the liquid. The tiny scratches on the glass provide nucleation sites for crystal growth.[5][9]

    • Adding a seed crystal of your pure compound, if you have one. This provides a template for further crystallization.[5][9]

  • The cooling process was too rapid: Slow cooling generally affords larger and purer crystals.[6] Try insulating the flask to slow down the cooling rate.[6]

Q4: My compound has "oiled out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[7] This often happens if the boiling point of the solvent is higher than the melting point of your compound or if the solution is highly impure.[11]

Here are some strategies to overcome oiling out:

  • Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[9][11]

  • Lower the temperature at which saturation occurs by adding more of the "good" solvent in a mixed-solvent system.

  • Try a different solvent or solvent system with a lower boiling point.[4]

Q5: My recrystallization yielded very little product. What went wrong?

A5: Low recovery can be frustrating. The following are common causes and their solutions:

  • Using too much solvent: As mentioned before, this keeps a significant amount of your product in the mother liquor.[9][10] Use the minimum amount of hot solvent necessary for dissolution.[10]

  • Premature crystallization: If crystals form during a hot filtration step (to remove insoluble impurities), product will be lost.[9] Ensure your filtration apparatus is pre-heated.[8]

  • Incomplete cooling: Make sure to cool your solution sufficiently, typically in an ice bath, to maximize crystal formation.[4][7]

  • Excessive washing of crystals: While washing is necessary to remove adhering impurities, using too much or warm solvent will redissolve some of your product.[10] Always use a minimal amount of ice-cold solvent for washing.[10]

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol will help you efficiently identify a suitable solvent or solvent system for your pyrazolo[4,3-c]pyridine analog.

  • Place approximately 10-20 mg of your crude compound into a small test tube.

  • Add a potential solvent dropwise at room temperature, vortexing after each addition. Note if the compound dissolves readily.

  • If the compound is insoluble at room temperature, heat the test tube carefully in a sand bath or with a heat gun until the solvent boils. Continue adding solvent dropwise until the solid just dissolves.

  • Allow the solution to cool to room temperature. If crystals do not form, try scratching the inside of the test tube.

  • If crystals form, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal yield.

  • Estimate the quantity of crystals to determine if the solvent is suitable. A good recovery of solid material indicates a promising solvent.

  • Repeat this process with a range of solvents to find the optimal one.

Protocol 2: Standard Single-Solvent Recrystallization
  • Place the crude pyrazolo[4,3-c]pyridine analog in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent, enough to create a slurry.

  • Heat the flask on a hot plate with stirring. Add more solvent in small portions until the compound is completely dissolved at the boiling point. Avoid adding an excess of solvent.

  • If there are insoluble impurities, perform a hot gravity filtration.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to complete the crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Allow the crystals to dry completely under vacuum.

Visualizing the Process

Troubleshooting Logic for Recrystallization

G start Start Recrystallization dissolve Dissolve compound in minimal hot solvent start->dissolve cool Cool solution dissolve->cool oiling_out Does the compound oil out? cool->oiling_out crystals_form Do crystals form? collect Collect and dry crystals crystals_form->collect Yes troubleshoot_no_crystals Troubleshoot: - Add seed crystal - Scratch flask - Reduce solvent volume crystals_form->troubleshoot_no_crystals No oiling_out->crystals_form No troubleshoot_oil Troubleshoot: - Reheat and add more solvent - Cool more slowly - Change solvent oiling_out->troubleshoot_oil Yes troubleshoot_no_crystals->cool troubleshoot_oil->dissolve

Caption: A flowchart for troubleshooting common recrystallization issues.

Two-Solvent Recrystallization Workflow

G start Start dissolve_good Dissolve compound in minimal hot 'good' solvent start->dissolve_good add_bad Add 'bad' solvent dropwise to hot solution until cloudy dissolve_good->add_bad clear_solution Add a few drops of 'good' solvent to clarify add_bad->clear_solution cool Cool solution slowly clear_solution->cool collect Collect and dry crystals cool->collect

Caption: A workflow for the two-solvent recrystallization method.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization1. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of Florida, Center for Xray Crystallography. (2015). Crystal Growing Tips. [Link]

  • wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • University of Angers. (n.d.). Guide for crystallization. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. [Link]

  • Swarthmore College, Department of Chemistry & Biochemistry. (n.d.). Recrystallization-1.pdf. [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. [Link]

  • Royal Society of Chemistry. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. [Link]

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Technical Support Center: Palladium Catalyst Removal in Pyrazolo[4,3-c]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the critical challenge of palladium removal from reactions involving the pyrazolo[4,3-c]pyridine scaffold. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting guides. The unique electronic properties and coordinating ability of the pyrazolo[4,3-c]pyridine core, a privileged scaffold in medicinal chemistry, present specific challenges in reducing palladium contamination to the stringent levels required for active pharmaceutical ingredients (APIs).[1] This guide offers a structured approach to diagnosing and solving these purification issues.

Understanding the Challenge: The Pyrazolo[4,3-c]pyridine Core

Palladium-catalyzed cross-coupling reactions are indispensable for the synthesis and functionalization of the pyrazolo[4,3-c]pyridine system.[1][2] However, the nitrogen atoms within the heterocyclic structure can act as strong ligands for palladium, forming stable complexes that are often difficult to break apart.[3] This strong coordination can lead to catalyst poisoning during the reaction and complicates the removal of residual palladium from the final product.[4] Inefficient removal can compromise the biological activity of the compound and introduce toxicity.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the palladium removal process in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Issue 1: High Palladium Levels After Standard Work-up

Q: I've performed a standard aqueous work-up and filtration, but my ICP analysis shows palladium levels are still unacceptably high. Why is this happening and what should I do next?

A: This is a common scenario. The issue often lies in the form of the residual palladium. It may not be present as an insoluble metal that can be simply filtered off. Instead, it likely exists as soluble or colloidal palladium species complexed with your pyrazolo[4,3-c]pyridine product.[3][5]

Initial Troubleshooting Steps:

  • Celite Filtration: While often insufficient on its own for soluble palladium, a thorough filtration through a pad of Celite can remove any larger, insoluble palladium particles.[3][5]

  • Scavenger Treatment: The most effective next step is to employ a palladium scavenger. These are materials designed to bind selectively to palladium, facilitating its removal.[3] Common choices include activated carbon, silica-based scavengers, and polymer-bound scavengers.[3][6][7]

Issue 2: Significant Product Loss During Purification

Q: I've tried using activated carbon to remove the palladium, but I'm losing a significant amount of my desired product. What's causing this and are there alternatives?

A: This is a known drawback of some adsorbents, particularly activated carbon.[8] The porous nature of activated carbon can lead to the non-selective adsorption of your product along with the palladium.[8]

Optimization Strategies:

  • Optimize Scavenger Loading: Perform a screening experiment to determine the minimum effective amount of scavenger required. This can significantly reduce product loss.

  • Alternative Scavengers: Switch to a scavenger with higher selectivity for palladium. Silica-based scavengers, such as those functionalized with thiol or thiourea groups, often exhibit better selectivity over the product compared to activated carbon.[3][9]

  • Solvent Washes: After treating with the scavenger, wash the solid scavenger with a solvent in which your product is highly soluble. This can help recover adsorbed product without re-introducing significant amounts of palladium.[8]

Issue 3: Palladium Levels Remain High Even After Scavenger Treatment

Q: I've used a silica-based scavenger, but the palladium levels are still above the acceptable limit. What factors could be hindering the scavenger's effectiveness?

A: The strong coordination between the palladium and the nitrogen atoms of your pyrazolo[4,3-c]pyridine can prevent the scavenger from effectively binding to the metal.[3]

Advanced Troubleshooting:

  • Increase Scavenger Equivalents and/or Reaction Time: A higher concentration of the scavenger or a longer treatment time may be necessary to overcome the strong product-palladium interaction.[3]

  • Elevate the Temperature: Gently heating the mixture during scavenger treatment can sometimes facilitate the displacement of the product from the palladium, allowing the scavenger to bind.

  • Solvent Selection: The choice of solvent can influence the equilibrium of the scavenging process. Experiment with different solvents to find one that promotes the interaction between the scavenger and the palladium.

Selecting the Right Palladium Scavenger

The choice of scavenger is critical for efficient palladium removal. Below is a comparison of common scavenger types to guide your selection process.

Scavenger TypeMechanism of ActionAdvantagesDisadvantagesBest For
Activated Carbon Adsorption (Physisorption & Chemisorption)[8]Low cost, effective for various palladium species.[8][10][11]Can cause significant product loss due to non-selective binding.[8]Initial, large-scale purification where cost is a major factor.
Silica-Based Scavengers (e.g., SiliaMetS® Thiol, QuadraSil™ MP) Chemisorption via functional groups (e.g., thiol, thiourea)[9]High selectivity for palladium, leading to lower product loss.[3]Higher cost compared to activated carbon.Purifying highly valuable compounds or when product loss is a major concern.
Polymer-Bound Scavengers (e.g., QuadraPure™ TU) Chemisorption via functional groups on a polymer backbone[12]High capacity, suitable for flow chemistry applications.[12]May swell in certain organic solvents.Continuous processing and large-scale applications.

Experimental Protocols

Here are detailed, step-by-step protocols for two common palladium removal techniques.

Protocol 1: Activated Carbon Treatment

This protocol is a cost-effective first approach for palladium removal.

  • Dissolve Crude Product: Dissolve the crude product from your pyrazolo[4,3-c]pyridine reaction in a suitable organic solvent (e.g., THF, EtOAc, DCM).

  • Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.

  • Stir: Stir the mixture at room temperature for 2-4 hours. For more stubborn cases, heating to 40-50 °C may improve efficiency.[8]

  • Filter: Filter the mixture through a pad of Celite to remove the activated carbon.

  • Wash: Wash the Celite pad with fresh solvent to recover any adsorbed product.

  • Analyze: Concentrate the filtrate and analyze the palladium content using ICP-MS or a similar technique.

Protocol 2: Silica-Based Scavenger Treatment (e.g., SiliaMetS® Thiol)

This protocol offers higher selectivity and is ideal for valuable or sensitive compounds.

  • Dissolve Crude Product: Dissolve the crude product in an appropriate solvent.

  • Add Scavenger: Add the silica-based scavenger (typically 3-5 equivalents relative to the residual palladium).

  • Stir: Stir the suspension at room temperature for 4-16 hours.[13] The optimal time should be determined experimentally.

  • Filter: Filter off the scavenger resin.

  • Wash: Wash the resin with fresh solvent to ensure complete recovery of the product.

  • Analyze: Concentrate the filtrate and determine the residual palladium concentration.

Visualizing the Workflow

The following diagram illustrates a typical decision-making workflow for palladium removal.

Palladium_Removal_Workflow Start Crude Reaction Mixture (High Pd Content) Workup Aqueous Work-up & Celite Filtration Start->Workup ICP_Analysis1 ICP Analysis Workup->ICP_Analysis1 Scavenger_Screen Select Scavenger: - Activated Carbon - Silica-Based - Polymer-Bound ICP_Analysis1->Scavenger_Screen Pd > 10 ppm Final_Product Final Product (<10 ppm Pd) ICP_Analysis1->Final_Product Pd < 10 ppm Treatment Scavenger Treatment (Batch or Flow) Scavenger_Screen->Treatment Filter_Scavenger Filter and Wash Scavenger Treatment->Filter_Scavenger ICP_Analysis2 ICP Analysis Filter_Scavenger->ICP_Analysis2 ICP_Analysis2->Final_Product Pd < 10 ppm Optimize Optimize Conditions: - Scavenger Loading - Time / Temperature - Solvent ICP_Analysis2->Optimize Pd > 10 ppm Optimize->Treatment

Caption: Decision workflow for palladium catalyst removal.

Concluding Remarks

The effective removal of palladium catalysts from pyrazolo[4,3-c]pyridine reactions is a critical step in the synthesis of high-purity pharmaceutical compounds. A systematic and informed approach to troubleshooting, beginning with an understanding of the underlying coordination chemistry, is essential for success. This guide provides a framework for diagnosing and resolving common purification challenges. By carefully selecting the appropriate scavenging method and optimizing the experimental conditions, researchers can consistently achieve the stringent purity requirements of the pharmaceutical industry.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Public
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  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.
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  • Quickly and Easily Remove Residual Metals
  • Remove a range of metal impurities from reaction intermediates and active pharmaceutical ingredients - ResearchG
  • SiliaMetS® Metal Scavengers : an Efficient Tool to Remove - Technology Networks.
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  • Palladium-Catalyzed Synthesis of 1H-Pyrazolo[4,3-c]quinolines and 4-Anilinoquinoline-3-carbonitriles from 4-Chloroquinoline-3-carbaldehydes | Request PDF - ResearchG
  • Scavenging Technologies
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF - ResearchG
  • Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification - ResearchG
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  • Metal Scavengers - Sigma-Aldrich.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture - Frontiers.
  • RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLIC
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing.
  • Bypassing the Limitations of Directed C–H Functionaliz
  • Corrigendum: Palladium-catalysed C–H activation of aliphatic amines to give strained nitrogen heterocycles - ResearchG
  • Single Step Separation And Recovery Of Palladium Using Nitrogen Species Catalyzed Pressure Leaching And Silica Polyamine Composites - ResearchG

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Technical Support Center: Dehalogenation Side Reactions in Pyrazolo[4,alvo]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting dehalogenation side reactions during the synthesis of pyrazolo[4,3-c]pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying, understanding, and mitigating this common synthetic challenge.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of pyrazolo[4,3-c]pyridine synthesis?

A: Dehalogenation is an undesired side reaction where the halogen atom (Cl, Br, I) on your pyrazolo[4,3-c]pyridine core or its precursor is replaced by a hydrogen atom.[1][2] This leads to the formation of a hydrodehalogenated byproduct, which reduces the yield of your desired functionalized product and complicates purification. This is a particularly common issue in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, which are frequently employed for the functionalization of the pyrazolo[4,3-c]pyridine scaffold.[3][4][5]

Q2: How can I identify if dehalogenation is occurring in my reaction?

A: The presence of the dehalogenated byproduct can be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to your starting halide.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the dehalogenated pyrazolo[4,3-c]pyridine.[1][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product will show a new aromatic proton signal in the place where the halogen was located.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides an accurate mass measurement, which can definitively confirm the presence of the dehalogenated impurity.[7][8]

Q3: What are the primary mechanistic causes of dehalogenation in palladium-catalyzed cross-coupling reactions?

A: Dehalogenation typically proceeds through two main pathways involving the formation of a palladium-hydride species (Pd-H):

  • From the Base: Certain bases or their decomposition products can act as hydride donors. For instance, the use of strong bases like sodium tert-butoxide can sometimes promote side reactions.[9]

  • From the Solvent: Protic solvents like alcohols or residual water can serve as a source of hydrides.[2][10] Aprotic solvents like DMF and dioxane have also been observed to promote dehalogenation more than solvents like toluene.[2]

  • From β-Hydride Elimination: In some cases, a competing pathway to the desired reductive elimination is β-hydride elimination from an organopalladium intermediate, which can lead to the formation of a Pd-H species.[11][12]

Once the Pd-H species is formed, it can undergo reductive elimination with the aryl halide to produce the dehalogenated byproduct and regenerate the active Pd(0) catalyst.

Troubleshooting Guide: Minimizing Dehalogenation

This section provides a structured approach to troubleshooting and mitigating dehalogenation in your pyrazolo[4,3-c]pyridine synthesis.

Troubleshooting Dehalogenation Workflow

G cluster_0 Problem Identification cluster_1 Initial Optimization Steps cluster_2 Advanced Optimization cluster_3 Outcome start Significant Dehalogenation Observed (>5% by LCMS/NMR) base Optimize Base (Weaker, Non-nucleophilic) start->base Is the base strong and/or nucleophilic? solvent Change Solvent (Anhydrous, Aprotic) base->solvent Is the solvent protic or contains water? temp Lower Temperature solvent->temp Is the reaction run at high temp? ligand Screen Ligands (Bulky, Electron-rich) temp->ligand If issue persists catalyst Change Pd Precursor ligand->catalyst success Dehalogenation Minimized (<5%) catalyst->success Successful Optimization fail Persistent Issue catalyst->fail Re-evaluate Strategy

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine for Unambiguous Structural Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's structure is the bedrock of reliable and reproducible science. In the synthesis of novel chemical entities, particularly complex heterocyclic systems like 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine, a multi-faceted analytical approach is not just recommended—it is imperative. This guide provides an in-depth comparison of core spectroscopic techniques, grounded in experimental data and first principles, to ensure the confident structural elucidation of this important pyrazolopyridine scaffold.

The pyrazolopyridine core is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] The specific substitution pattern of this compound imparts unique chemical properties that necessitate a rigorous and systematic characterization strategy. We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide a unique piece of the structural puzzle, and how their combined data constitutes a self-validating system for confirmation.

The Analytical Workflow: A Multi-Technique Approach

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Integration & Confirmation synth Synthesized Compound (this compound) nmr NMR Spectroscopy (¹H, ¹³C) synth->nmr Sample ms Mass Spectrometry (MS) synth->ms Sample ir Infrared Spectroscopy (IR) synth->ir Sample data Synthesize Data: - Connectivity (NMR) - Molecular Weight (MS) - Isotopic Pattern (MS) - Functional Groups (IR) nmr->data ms->data ir->data confirm Structure Confirmed data->confirm Consistent?

Caption: Workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Molecular Structure and Atom Numbering

For clarity in our NMR discussion, the atoms of this compound are numbered as follows. This non-standard numbering is for spectral assignment purposes only.

Caption: Structure with atom numbering for NMR.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons. For heterocyclic systems, proton chemical shifts are influenced by the electronic effects of the heteroatoms and ring currents.[3][4]

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
N-H (Pyrazole, N8-H)10.0 - 13.0Broad Singlet (br s)1HThe acidic proton on the pyrazole ring is typically broad and significantly downfield. Its chemical shift can be highly dependent on solvent and concentration.[5]
C9-H 8.0 - 8.5Singlet (s)1HThis proton is on the pyrazole ring, adjacent to two nitrogen atoms, leading to a downfield shift.
C6-H 7.0 - 7.5Singlet (s)1HThis proton is on the pyridine ring. Its position is influenced by the adjacent nitrogen and the methyl group.
C7-CH₃ 2.4 - 2.8Singlet (s)3HMethyl group attached to an aromatic ring. Expected to be a sharp singlet as there are no adjacent protons to couple with.
¹³C NMR Spectroscopy: The Carbon Framework

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom, providing a "carbon count" and information about their electronic environment.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C7a 150 - 155Quaternary carbon in the pyridine ring, adjacent to nitrogen.
C7 148 - 152Carbon bearing the methyl group.
C4 145 - 150Carbon bearing the chlorine atom; its shift is significantly influenced by the electronegative halogen.
C3a 135 - 140Quaternary carbon at the fusion of the two rings.
C9 130 - 135Methine carbon in the pyrazole ring.
C6 115 - 120Methine carbon in the pyridine ring.
C7-CH₃ 20 - 25Typical chemical shift for a methyl group attached to an sp² carbon.

Mass Spectrometry (MS): Molecular Weight and Isotopic Signature

Mass spectrometry provides the exact molecular weight of the compound, which is one of the most definitive pieces of structural evidence. For halogenated compounds, MS offers a unique and powerful confirmatory tool through the analysis of isotopic patterns.

The molecular formula for this compound is C₇H₆ClN₃. Its monoisotopic mass is approximately 167.0250 Da.[6][7]

The Chlorine Isotope Pattern: A Definitive Fingerprint

A key feature for confirming the presence of a single chlorine atom is the characteristic isotopic pattern of the molecular ion peak. Chlorine has two stable isotopes: ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance).[8] This results in two distinct peaks in the mass spectrum for the molecular ion and any chlorine-containing fragments.

  • Molecular Ion (M⁺·): A peak corresponding to the molecule with the ³⁵Cl isotope.

  • M+2 Peak: A peak at two mass units higher, corresponding to the molecule with the ³⁷Cl isotope.

The relative intensity of the M⁺· peak to the M+2 peak will be approximately 3:1 .[9][10] Observing this ratio is exceptionally strong evidence for the presence of one chlorine atom in the molecule.

Ion Predicted m/z Relative Intensity Notes
[M(³⁷Cl)]⁺· 169~33%The M+2 peak.
[M(³⁵Cl)]⁺· 167100%The molecular ion peak (base peak in this region).
[M-Cl]⁺ 132VariableLoss of the chlorine atom.
[M-CH₃]⁺ 152VariableLoss of the methyl group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[11][12] While the "fingerprint region" (<1500 cm⁻¹) is complex, several key stretches in the diagnostic region provide valuable, corroborating evidence.[13][14]

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity Functional Group
N-H Stretch 3100 - 3300Medium, BroadPyrazole N-H
Aromatic C-H Stretch 3000 - 3100MediumPyrazole & Pyridine C-H
Aliphatic C-H Stretch 2850 - 3000MediumMethyl C-H
C=N and C=C Stretch 1500 - 1650Medium-StrongAromatic Ring Vibrations[15][16]
C-Cl Stretch 600 - 800StrongChloro-Aromatic[17]

Comparative Analysis: Alternative & Complementary Techniques

While NMR, MS, and IR form the core of structural analysis, other techniques can provide further validation, especially in regulatory filings or when spectroscopic data is ambiguous.

Technique Information Provided Advantages Disadvantages
Elemental Analysis Provides the percentage composition of C, H, and N.Confirms the empirical formula. High accuracy.Does not provide structural/connectivity information. Requires a highly pure sample.
X-ray Crystallography Provides the exact three-dimensional arrangement of atoms in a crystal lattice.The "gold standard" for unambiguous structural determination.Requires a suitable, high-quality single crystal, which can be difficult or impossible to grow.

Standard Experimental Protocols

The following are generalized protocols. Instrument parameters should be optimized for the specific sample and available equipment.

Protocol 1: NMR Spectrum Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak. Integrate the ¹H NMR signals.

Protocol 2: Mass Spectrum Acquisition (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Bombard the sample with high-energy electrons (~70 eV) in the ionization chamber to generate the molecular ion and fragment ions.

  • Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate the mass spectrum, plotting relative abundance versus m/z.

Protocol 3: IR Spectrum Acquisition (ATR)
  • Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Presentation: The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Conclusion

The structural confirmation of this compound is achieved not by a single piece of evidence, but by the overwhelming consensus of multiple, independent spectroscopic analyses. ¹H and ¹³C NMR define the carbon-hydrogen framework and atom connectivity. Mass spectrometry confirms the molecular weight and, critically, the presence of a single chlorine atom through its distinct 3:1 isotopic pattern.[8][9][10] Finally, IR spectroscopy verifies the presence of the expected functional groups. When the data from these disparate techniques converge to tell the same structural story, the researcher can have the utmost confidence in the identity and purity of their compound, paving the way for further research and development.

References

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The Isomeric Advantage: A Comparative Guide to the Biological Activity of Pyrazolo[4,3-c]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyrazolopyridine scaffold is a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] Among its five constitutional isomers, the pyrazolo[4,3-c]pyridine core is of significant interest for its demonstrated role in anticancer research and beyond. However, the biological activity of these compounds is not merely dictated by the substituents appended to the ring system; the very arrangement of the atoms within the core—the isomerism—plays a pivotal role in target engagement and cellular efficacy.

This guide provides an in-depth comparison of pyrazolo[4,3-c]pyridine isomers, focusing on how the position of the pyrazole nitrogen (N1 vs. N2) fundamentally influences their biological activity. We will dissect experimental data from comparative studies, provide detailed protocols for key biological assays, and explore the underlying structure-activity relationships (SAR) that govern their function as potent inhibitors of critical cellular targets.

Isomerism: The Decisive Factor in Target Engagement

The orientation of the pyrazole ring fused to the pyridine core gives rise to different isomers, most notably the 1H- and 2H-pyrazolo[4,3-c]pyridines. This subtle structural change dramatically alters the molecule's electronic distribution and hydrogen bonding capabilities, which are critical for specific and high-affinity binding to protein targets.

A compelling demonstration of this principle is found in the development of inhibitors for the PEX14–PEX5 protein–protein interaction (PPI), a target for trypanocidal agents. In a head-to-head comparison, the N-1 regioisomer of a pyrazolo[4,3-c]pyridine derivative was identified as a potent hit. In stark contrast, the corresponding N-2 regioisomer exhibited only modest inhibitory activity and failed to show significant binding to the target protein in NMR experiments.[2] This finding underscores that the correct placement of the nitrogen atom is a fundamental prerequisite for biological activity in this context.

While direct comparative studies across a wide range of targets are still emerging, the existing body of research consistently points to the N1- and N2-positions as critical determinants of activity. For instance, a series of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones were investigated as potential checkpoint kinase 1 (Chk1) inhibitors, highlighting the therapeutic potential of the 2H scaffold in different contexts.[3]

Key Takeaway for Drug Development:

The choice of the pyrazolo[4,3-c]pyridine isomeric core is a critical initial step in the design of new inhibitors. Synthetic strategies must be carefully planned to ensure the desired regioisomer is produced, as an alternative isomer may be completely inactive.

Comparative Biological Activity: A Data-Driven Analysis

To quantitatively assess the impact of isomerism, we will examine data from studies targeting key regulators of cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs). While many studies focus on the pyrazolo[3,4-b]pyridine scaffold as a potent CDK2 inhibitor, the principles of kinase inhibition are broadly applicable to the [4,3-c] isomer.[4][5][6]

The following table summarizes hypothetical but representative data based on published findings for pyrazolopyridine derivatives, illustrating how a change in the core scaffold or substituent placement can drastically alter inhibitory potency.

Compound IDIsomeric CoreKey Substituent (R)Target KinaseIC₅₀ (nM)Reference Cell LineGI₅₀ (µM)
Compound A 1H-Pyrazolo[4,3-c]pyridine4-FluorophenylCDK285HCT-116 (Colon)1.2
Compound B 2H-Pyrazolo[4,3-c]pyridine4-FluorophenylCDK2>10,000HCT-116 (Colon)>50
Compound C 1H-Pyrazolo[4,3-c]pyridine3-FluorophenylCDK2450HCT-116 (Colon)8.5
Compound D 1H-Pyrazolo[3,4-b]pyridine4-FluorophenylCDK268HCT-116 (Colon)1.1

Note: Data is illustrative. IC₅₀ is the half-maximal inhibitory concentration for the target enzyme. GI₅₀ is the half-maximal growth inhibition concentration in a cellular context.

This data illustrates two critical points:

  • Isomeric Core Potency: The switch from a 1H- (Compound A) to a 2H- (Compound B) isomer can lead to a complete loss of activity against the target kinase.

  • Substituent Sensitivity: Even within the active 1H-scaffold, the position of a substituent on an appended phenyl ring (Compound A vs. Compound C) can significantly impact potency.

This highlights the intricate interplay between the core scaffold and its decorations in defining the overall biological profile.

Mechanism of Action: Inhibition of the Cell Cycle Engine

Pyrazolopyridine derivatives frequently exert their anticancer effects by inhibiting CDKs, the master regulators of the cell cycle.[7] CDK2, in complex with Cyclin E or Cyclin A, is essential for the transition from the G1 (growth) phase to the S (DNA synthesis) phase. Inhibition of CDK2 leads to cell cycle arrest, preventing cancer cells from replicating their DNA and ultimately triggering apoptosis (programmed cell death).

The logical workflow for evaluating a novel pyrazolo[4,3-c]pyridine isomer as a potential CDK2 inhibitor is outlined below.

CDK2_Pathway S_Phase S Phase (DNA Synthesis) G2_M_Phase G2/M Phase (Mitosis) S_Phase->G2_M_Phase CDK2_CyclinE CDK2 / Cyclin E Complex Rb_Protein pRb Phosphorylation CDK2_CyclinE->Rb_Protein Phosphorylates Arrest G1/S Arrest (Apoptosis) CDK2_CyclinE->Arrest E2F E2F Release Rb_Protein->E2F Leads to E2F->S_Phase Drives Transition Inhibitor Pyrazolo[4,3-c]pyridine Isomer (Inhibitor) Inhibitor->CDK2_CyclinE INHIBITS Inhibitor->Arrest

Caption: Simplified signaling pathway of CDK2 inhibition by pyrazolo[4,3-c]pyridines.

Experimental Protocols: A Self-Validating System

The trustworthiness of comparative data hinges on robust and well-controlled experimental design. Below are detailed, step-by-step methodologies for the core assays used to evaluate pyrazolo[4,3-c]pyridine isomers.

Protocol 1: In Vitro CDK2/Cyclin A2 Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the enzymatic activity of CDK2 by measuring ATP consumption. A decrease in signal in the presence of an inhibitor indicates its potency.

Principle: The Kinase-Glo® assay measures the amount of ATP remaining in solution after a kinase reaction. [8]Luminescence is inversely proportional to kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1x Kinase Assay Buffer.

    • Reconstitute recombinant human CDK2/CyclinA2 enzyme in Kinase Assay Buffer to a working concentration (e.g., ~2.5 ng/µL). [8]Keep on ice.

    • Prepare a substrate/ATP mix containing CDK substrate peptide (e.g., Histone H1) and ATP (e.g., 100 µM final concentration) in Kinase Assay Buffer. [9][10] * Prepare a serial dilution of the pyrazolo[4,3-c]pyridine isomer test compounds in 1x Kinase Assay Buffer with a final DMSO concentration ≤1%.

  • Assay Plate Setup (384-well, low volume):

    • Add 1 µL of each test compound dilution or vehicle control (DMSO) to appropriate wells.

    • Add 2 µL of diluted CDK2/CyclinA2 enzyme to all wells except for the "no enzyme" control.

    • Add 2 µL of the substrate/ATP mix to initiate the reaction. [10]3. Kinase Reaction:

    • Incubate the plate at room temperature (or 30°C) for 60 minutes. [10]4. Signal Detection:

    • Add 5 µL of ADP-Glo™/Kinase-Glo® Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes. [11] * Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes in the dark. [11]5. Data Acquisition:

    • Record luminescence using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Cell Viability/Cytotoxicity MTT Assay

This colorimetric assay assesses the impact of the test compounds on the metabolic activity of cancer cell lines, serving as an indicator of cell viability and proliferation. Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Plating:

    • Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight. [12]2. Compound Treatment:

    • Treat the cells with a serial dilution of the pyrazolo[4,3-c]pyridine isomers for a specified period (e.g., 48-72 hours). [13]Include a vehicle control (DMSO).

  • MTT Incubation:

    • Remove the treatment media and add 100 µL of fresh, serum-free media containing MTT reagent (final concentration 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible. [12]4. Formazan Solubilization:

    • Carefully discard the MTT solution.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals. [12] * Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. 5. Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. [12] * Calculate the percentage of growth inhibition for each concentration relative to the vehicle control and determine the GI₅₀ value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M) after treatment with a test compound. [14] Principle: A fluorescent dye, such as Propidium Iodide (PI), stoichiometrically binds to DNA. [14]The fluorescence intensity of stained cells is directly proportional to their DNA content, allowing for differentiation of cell cycle phases. Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1. [15] Step-by-Step Methodology:

  • Cell Treatment:

    • Culture cells in 6-well plates and treat with the test compound at its GI₅₀ concentration for 24-48 hours.

  • Cell Harvesting:

    • Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Fixation:

    • Resuspend the cell pellet (1x10⁶ cells) and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. [16] * Fix the cells for at least 30 minutes on ice or at 4°C. [16]4. Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining buffer containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA. [17] * Incubate in the dark for at least 30 minutes at room temperature or overnight at 4°C. [17]5. Data Acquisition and Analysis:

    • Analyze the samples using a flow cytometer, exciting with a blue or green laser and collecting the red fluorescence signal.

    • Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.

Conclusion and Future Directions

The evidence strongly indicates that the isomeric form of the pyrazolo[4,3-c]pyridine scaffold is a critical design element that dictates biological activity. The N-1 and N-2 positions are not interchangeable, and their selection can mean the difference between a potent, on-target inhibitor and an inactive molecule. Structure-activity relationship studies consistently show that successful target engagement relies on the precise presentation of hydrogen bond donors and acceptors, a feature directly controlled by the core's isomerism.

Future research should focus on systematic, parallel synthesis and screening of different pyrazolo[4,3-c]pyridine isomers against a broad panel of kinases and other relevant targets. This approach will provide a more comprehensive understanding of the "rules of engagement" for each isomer, accelerating the development of next-generation therapeutics with enhanced potency and selectivity. By leveraging the insights from robust comparative studies and validated experimental protocols, the full potential of this versatile scaffold can be realized.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. Available at: [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. PubMed Central. Available at: [Link]

  • Structures of some pyrazolo[3,4‐b]pyridine derivatives with CDK2... ResearchGate. Available at: [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. Available at: [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI. Available at: [Link]

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[11][18][19]riazolo[1,5-c]pyrimidine scaffold with apoptotic activity. PubMed Central. Available at: [Link]

  • CDK2 Assay Kit. BPS Bioscience. Available at: [Link]

  • Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. Available at: [Link]

  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available at: [Link]

  • Cell Cycle Analysis. Flow Cytometry Core Facility. Available at: [Link]

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Validating 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine as a Novel c-Met Inhibitor: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is a well-documented proto-oncogene, whose aberrant activation is implicated in a multitude of human cancers.[1][2][3] Dysregulated c-Met signaling, often driven by gene amplification, mutations, or overexpression, promotes tumor cell proliferation, survival, migration, and invasion, making it a compelling target for therapeutic intervention.[1][2][4] This guide provides a comprehensive framework for the validation of a novel small molecule, 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine, as a potential c-Met inhibitor. We will objectively compare its hypothetical performance with established c-Met inhibitors, supported by a detailed exposition of requisite experimental data and protocols.

The journey of a kinase inhibitor from a promising chemical entity to a clinical candidate is a rigorous multi-step process.[5] It begins with robust biochemical and cellular characterization to establish potency, selectivity, and mechanism of action. This guide will delineate these critical validation phases, providing a logical workflow for researchers, scientists, and drug development professionals.

The c-Met Signaling Axis: A Critical Oncogenic Driver

Upon binding its only known ligand, hepatocyte growth factor (HGF), the c-Met receptor dimerizes and undergoes autophosphorylation, triggering a cascade of downstream signaling events.[1][4] These pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, are crucial for normal cellular processes but are frequently hijacked in cancer to drive tumorigenesis.[1][4]

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization P_cMet Phosphorylated c-Met cMet->P_cMet Autophosphorylation GAB1 GAB1 P_cMet->GAB1 Recruitment GRB2 GRB2 P_cMet->GRB2 STAT3 STAT3 P_cMet->STAT3 Gene Transcription PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS Proliferation, Survival RAS RAS SOS->RAS Proliferation, Survival RAF RAF RAS->RAF Proliferation, Survival MEK MEK RAF->MEK Proliferation, Survival ERK ERK MEK->ERK Proliferation, Survival Nucleus Nucleus ERK->Nucleus Proliferation, Survival PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Survival, Growth mTOR mTOR AKT->mTOR Survival, Growth mTOR->Nucleus Survival, Growth STAT3->Nucleus Gene Transcription

Caption: The c-Met signaling pathway initiated by HGF binding.

A Structured Approach to Inhibitor Validation

The validation of this compound necessitates a multi-tiered experimental approach, progressing from in vitro biochemical assays to cell-based functional screens and finally to in vivo models. This phased approach ensures a thorough characterization of the compound's efficacy and selectivity.

Validation_Workflow cluster_phase1 Phase 1: Biochemical Characterization cluster_phase2 Phase 2: Cellular Activity cluster_phase3 Phase 3: In Vivo Efficacy biochem_assay Biochemical Kinase Assay (IC50 Determination) selectivity Kinase Selectivity Profiling biochem_assay->selectivity phospho_assay Cellular c-Met Phosphorylation Assay selectivity->phospho_assay proliferation_assay Cell Proliferation Assay (GI50 Determination) phospho_assay->proliferation_assay migration_assay Cell Migration/Invasion Assay proliferation_assay->migration_assay xenograft Xenograft Tumor Models migration_assay->xenograft

Caption: A phased workflow for the validation of a novel c-Met inhibitor.

Phase 1: Biochemical Characterization

The initial step in validating a novel kinase inhibitor is to determine its direct inhibitory effect on the target enzyme in a purified system.[5]

Biochemical Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the c-Met kinase.

Methodology: A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[5][6] A common and robust approach is a luminescence-based assay that measures ATP consumption, such as the ADP-Glo™ Kinase Assay.[7]

Protocol:

  • Reagents: Recombinant human c-Met kinase domain, poly(Glu, Tyr) 4:1 substrate, ATP, ADP-Glo™ reagents, and the test compound (this compound) serially diluted in DMSO.

  • Procedure:

    • Add c-Met kinase, substrate, and the test compound to a 384-well plate and pre-incubate.

    • Initiate the kinase reaction by adding ATP and incubate at room temperature.

    • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Convert the generated ADP to ATP and measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Comparative Data (Hypothetical):

Compoundc-Met IC50 (nM)
4-Chloro-7-methyl-1H-pyrazolo[3,4-c]pyridine 1.5
Capmatinib0.6[8]
Crizotinib11[9]
Cabozantinib7.8[8]
Tepotinib3.0[8]
Savolitinib2.1[8]

Interpretation: A low nanomolar IC50 value for this compound would indicate potent direct inhibition of the c-Met kinase, comparable to or exceeding the potency of established inhibitors.

Kinase Selectivity Profiling

Objective: To assess the selectivity of this compound against a broad panel of human kinases. High selectivity is crucial to minimize off-target effects and potential toxicity.

Methodology: This is typically performed by specialized contract research organizations using large kinase panels. The compound is tested at a fixed concentration (e.g., 1 µM) against hundreds of kinases, and the percent inhibition is determined.

Interpretation: Ideally, this compound would show high inhibition of c-Met and minimal inhibition of other kinases. A high degree of selectivity is a key differentiator for novel inhibitors. For instance, Capmatinib is noted for its high selectivity for MET.[10]

Phase 2: Cellular Activity

Demonstrating potent biochemical inhibition is a critical first step, but it is essential to confirm that the compound can effectively inhibit c-Met within a cellular context.[11]

Cellular c-Met Phosphorylation Assay

Objective: To measure the inhibition of HGF-induced c-Met phosphorylation in a relevant cancer cell line.

Methodology: An in-cell Western blot or a sandwich ELISA can be used to quantify the levels of phosphorylated c-Met (p-cMet) relative to total c-Met.

Protocol (In-Cell Western):

  • Cell Line: A cancer cell line with high c-Met expression, such as MKN-45 (gastric cancer) or EBC-1 (lung cancer), is suitable.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Starve the cells in a serum-free medium.

    • Pre-treat the cells with a serial dilution of this compound.

    • Stimulate the cells with HGF to induce c-Met phosphorylation.

    • Fix, permeabilize, and block the cells.

    • Incubate with primary antibodies against p-cMet and total c-Met.

    • Incubate with fluorescently labeled secondary antibodies.

    • Quantify the fluorescence intensity using an imaging system.

  • Data Analysis: The ratio of p-cMet to total c-Met is calculated, and the IC50 for the inhibition of phosphorylation is determined.

Comparative Data (Hypothetical Cellular IC50):

CompoundCellular p-cMet IC50 (nM)
4-Chloro-7-methyl-1H-pyrazolo[3,4-c]pyridine 10
Crizotinib24[9]
Savolitinib2.14 - 4.20[12]
Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of c-Met-dependent cancer cells.

Methodology: A standard colorimetric assay such as the MTT or a luminescence-based assay like CellTiter-Glo® can be used to measure cell viability.

Protocol (CellTiter-Glo®):

  • Cell Lines: Use a panel of cell lines, including those with c-Met amplification (e.g., MKN-45, EBC-1) and those without (as a negative control).

  • Procedure:

    • Seed cells in a 96-well plate.

    • Treat with a serial dilution of the test compound for 72 hours.

    • Add CellTiter-Glo® reagent and measure luminescence.

  • Data Analysis: Calculate the half-maximal growth inhibition (GI50) from the dose-response curve.

Comparative Data (Hypothetical GI50):

CompoundCell Line (c-Met amplified)GI50 (nM)
4-Chloro-7-methyl-1H-pyrazolo[3,4-c]pyridine MKN-4525
CabozantinibE98NT89[13]
SavolitinibEBC-12.14[12]
SavolitinibNCI-H19934.20[12]
Cell Migration and Invasion Assays

Objective: To assess the ability of this compound to inhibit HGF-induced cell migration and invasion, key processes in metastasis.

Methodology: A Boyden chamber assay (transwell assay) is commonly used. For invasion assays, the transwell membrane is coated with a basement membrane extract like Matrigel.

Protocol:

  • Procedure:

    • Place cells in the upper chamber of the transwell insert in a serum-free medium containing the test compound.

    • The lower chamber contains a medium with HGF as a chemoattractant.

    • After incubation, non-migrated cells on the upper surface of the membrane are removed.

    • Migrated/invaded cells on the lower surface are fixed, stained, and counted.

  • Data Analysis: Quantify the number of migrated/invaded cells and determine the concentration of the compound that causes 50% inhibition.

Phase 3: In Vivo Efficacy

The final preclinical validation step involves evaluating the anti-tumor activity of the compound in animal models.[14]

Xenograft Tumor Models

Objective: To determine the in vivo anti-tumor efficacy of this compound in a mouse xenograft model.

Methodology: Immunocompromised mice are subcutaneously implanted with a c-Met-dependent human tumor cell line.

Protocol:

  • Model: Use a cell line that demonstrated sensitivity in vitro, such as MKN-45 or a patient-derived xenograft (PDX) model with MET amplification.[15]

  • Procedure:

    • Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups.

    • Administer this compound orally at various doses.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., p-cMet levels).

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Comparative In Vivo Data:

CompoundModelDoseOutcome
CabozantinibColorectal Cancer Xenograft-Significant tumor growth inhibition[16]
Crizotinibc-Met amplified NSCLC250 mg BIDAntitumor activity observed[17]
CapmatinibMET-driven xenografts-Tumor growth inhibition[18]
Tepotinibc-Met overexpressing models-Tumor growth inhibition[19]
SavolitinibNCI-H1993 xenografts3.0 mg/kg once dailySignificant slowing of tumor growth[12]
SavolitinibEBC-1 xenografts30.0 mg/kgTumor stasis[12]

Conclusion

The validation of this compound as a c-Met inhibitor requires a systematic and rigorous evaluation of its biochemical potency, cellular activity, and in vivo efficacy. By following the outlined experimental framework and comparing the results to established c-Met inhibitors, researchers can build a comprehensive data package to support its further development as a potential cancer therapeutic. The hypothetical data presented in this guide suggest that if this compound demonstrates potent and selective inhibition of c-Met both in vitro and in vivo, it would represent a promising candidate for clinical investigation. The ultimate success of any c-Met inhibitor in the clinic will likely depend on the careful selection of patient populations with tumors that are genuinely dependent on c-Met signaling.[4][20]

References

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  • Final results of a phase II study of cabozantinib in patients with MET-altered lung cancers. [Link]

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  • Tepotinib Induces Durable Responses in MET exon 14 Skipping NSCLC | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. [Link]

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  • Abstract LB-C22: Acquired resistance to the cMET inhibitor savolitinib in lung cancer models through EGFR/mTOR/MYC deregulation and adoption of PIM signaling - AACR Journals. [Link]

  • FDA Approves Tepotinib for Metastatic NSCLC Harboring MET Exon 14 Skipping Alterations. [Link]

  • In vitro effects of Cabozantinib on c-MET and VEGFR2 signaling. Panel A... - ResearchGate. [Link]

  • Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - NIH. [Link]

  • Tepotinib Generates Superior Responses in Adenocarcinoma vs Non-Adenocarcinoma MET Exon 14 Skipping NSCLC | OncLive. [Link]

  • Long-term outcomes of tepotinib in patients with MET exon 14 skipping NSCLC from the VISION study. - ASCO Publications. [Link]

  • Inhibitory effects of cabozantinib and compound 4 on c-MET expression... - ResearchGate. [Link]

  • Savolitinib/Osimertinib Extends PFS in MET-Amplified EGFR-Mutated NSCLC | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. [Link]

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  • Capmatinib selectively targets MET on NSCLC tumor cells, inhibiting... - ResearchGate. [Link]

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A Comparative Analysis of 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine and Other Notable Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Quest for Kinase Inhibitor Specificity

Protein kinases, as central regulators of cellular signaling, remain a primary focus of modern drug discovery, particularly in oncology.[1][2] The development of small molecule inhibitors that target the ATP-binding site of these enzymes has led to significant therapeutic breakthroughs.[1] Within the vast chemical space of potential inhibitors, the pyrazolopyridine scaffold has emerged as a "privileged" structure, capable of forming key interactions within the kinase hinge region, a critical determinant of binding affinity.[1][3] This guide provides a comparative analysis of 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine, a representative of this promising class, against established kinase inhibitors. Due to the limited publicly available data on this specific molecule, we will extrapolate its potential profile based on the known structure-activity relationships (SAR) of the broader pyrazolo[4,3-c]pyridine class and provide a framework for its experimental validation.

The Pyrazolo[4,3-c]pyridine Scaffold: A Foundation for Potent Kinase Inhibition

The pyrazolo[4,3-c]pyridine core is a bicyclic heteroaromatic system that acts as a bioisostere of adenine, the core component of ATP.[1] This structural mimicry allows it to effectively compete with endogenous ATP for binding to the kinase active site. The nitrogen atoms within the pyrazole and pyridine rings are strategically positioned to act as hydrogen bond donors and acceptors, forming critical interactions with the backbone residues of the kinase hinge region.[1] The various substitution points on this scaffold allow for fine-tuning of potency, selectivity, and pharmacokinetic properties.[4][5]

Based on extensive research into related pyrazolopyrimidine and pyrazolopyridine derivatives, compounds bearing this core structure have shown inhibitory activity against a range of kinases, including Src family kinases (SFKs), Cyclin-Dependent Kinases (CDKs), and Fibroblast Growth Factor Receptors (FGFRs).[1][4][6] The specific substitutions, such as the chloro and methyl groups on this compound, will ultimately determine its unique target profile and potency.

Comparative Analysis with Established Kinase Inhibitors

To contextualize the potential of this compound, we will compare its anticipated target classes with three well-characterized inhibitors: Dasatinib (a broad-spectrum inhibitor with prominent Src/Abl activity), Palbociclib (a highly selective CDK4/6 inhibitor), and Erdafitinib (a potent FGFR inhibitor).

Dasatinib: The Broad-Spectrum Powerhouse

Dasatinib is a potent, multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). It is a prime example of a Type I inhibitor, binding to the active conformation of its target kinases.

  • Mechanism of Action: Dasatinib targets a wide range of kinases, with particularly high affinity for BCR-ABL and Src family kinases. Its broad activity is a double-edged sword, contributing to its efficacy but also to its off-target side effects.

  • Structural Features: Dasatinib features a 2-chloro-6-methylphenyl ring and a hydroxyethylpiperazine side chain, which contribute to its potent and broad-spectrum activity.

Palbociclib: The Archetype of High Selectivity

Palbociclib is a highly selective inhibitor of CDK4 and CDK6, approved for the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer. Its development marked a significant step forward in achieving kinase inhibitor selectivity.

  • Mechanism of Action: Palbociclib binds to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma protein (Rb) and thereby inducing G1 cell cycle arrest.

  • Structural Features: The aminopyrimidine core of Palbociclib is crucial for its interaction with the kinase hinge, while the piperazinyl-pyridopyrimidine moiety contributes to its high selectivity for CDK4/6 over other CDKs and the wider kinome.

Erdafitinib: Targeting a Specific Oncogenic Driver

Erdafitinib is a potent and selective pan-FGFR inhibitor approved for the treatment of metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations.

  • Mechanism of Action: Erdafitinib inhibits the kinase activity of FGFR1, FGFR2, FGFR3, and FGFR4, blocking the downstream signaling pathways (e.g., MAPK/ERK) that drive tumor cell proliferation and survival in FGFR-dependent cancers.

  • Structural Features: The pyrazolo[3,4-b]pyridine core of Erdafitinib is a key feature, highlighting the versatility of the broader pyrazolopyridine family in targeting different kinase subfamilies.

Quantitative Comparison of Inhibitory Profiles

The following table summarizes the inhibitory profiles of the comparator drugs. A hypothetical entry for this compound is included to illustrate where its potential activities might lie, based on the known targets of the broader pyrazolopyridine scaffold.

Compound Primary Target(s) Biochemical IC50 (nM) Cellular Potency (Cell Line) Key References
This compound Predicted: SFKs, CDKs, or FGFRsData Not AvailableData Not Available-
Dasatinib BCR-ABL, SRC, c-KIT, PDGFRβ, EphA2<1 (for most targets)Varies by cell line and target[2]
Palbociclib CDK4, CDK611 (CDK4/CycD1), 15 (CDK6/CycD3)66 (MCF-7, Rb phosphorylation)[7]
Erdafitinib FGFR1, FGFR2, FGFR3, FGFR41.2 (FGFR1), 2.5 (FGFR2), 4.6 (FGFR3), 3.0 (FGFR4)2.9 (NCI-H1581, p-FGFR)[8]

Experimental Protocols for Comparative Evaluation

To empirically determine the kinase inhibitory profile of this compound and directly compare it to other inhibitors, a series of standardized assays are required.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase using a luminescence-based ADP detection assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a 2X substrate/ATP solution in kinase buffer. The ATP concentration should be at or near the Km for the specific kinase.

    • Prepare serial dilutions of the test compound (e.g., this compound, Dasatinib) in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the compound dilution to the wells of a 384-well plate.

    • Add 5 µL of the 2X kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the amount of ADP produced by adding a commercial ADP detection reagent (e.g., ADP-Glo™).

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to high (no inhibitor) and low (no kinase) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[9]

Protocol 2: Cellular Assay for Downstream Target Inhibition

This protocol describes a method to assess the ability of an inhibitor to block the phosphorylation of a downstream substrate in a cellular context, using Western blotting.

Methodology:

  • Cell Culture and Treatment:

    • Plate a relevant cell line (e.g., a cancer cell line with known activation of the target kinase) and allow cells to adhere overnight.

    • Treat the cells with serial dilutions of the test inhibitor for a specified time (e.g., 2 hours).

    • If the pathway is not basally active, stimulate the cells with an appropriate growth factor for a short period (e.g., 10 minutes) before harvesting.

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for the phosphorylated form of the downstream target protein (e.g., p-Src, p-Rb, p-ERK).

    • Probe a separate blot or strip and re-probe the same blot with an antibody for the total form of the target protein as a loading control.

    • Detect the proteins using a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal for each sample.

    • Plot the normalized signal versus inhibitor concentration to determine the cellular IC50.

Visualizing Key Concepts

Kinase_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., FGFR) Receptor Tyrosine Kinase (e.g., FGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., FGFR) Src Family Kinase Src Family Kinase Receptor Tyrosine Kinase (e.g., FGFR)->Src Family Kinase Downstream Effectors (e.g., Ras/Raf/MEK/ERK) Downstream Effectors (e.g., Ras/Raf/MEK/ERK) Src Family Kinase->Downstream Effectors (e.g., Ras/Raf/MEK/ERK) Cell Proliferation & Survival Cell Proliferation & Survival Downstream Effectors (e.g., Ras/Raf/MEK/ERK)->Cell Proliferation & Survival Inhibitor_A (e.g., Erdafitinib) Inhibitor_A (e.g., Erdafitinib) Inhibitor_A (e.g., Erdafitinib)->Receptor Tyrosine Kinase (e.g., FGFR) Inhibitor_B (e.g., Dasatinib) Inhibitor_B (e.g., Dasatinib) Inhibitor_B (e.g., Dasatinib)->Src Family Kinase

Caption: A simplified signaling pathway showing potential points of intervention for kinase inhibitors.

Experimental_Workflow cluster_Biochemical Biochemical Assay cluster_Cellular Cellular Assay Compound Dilution Compound Dilution Kinase Reaction Kinase Reaction Compound Dilution->Kinase Reaction ADP Detection ADP Detection Kinase Reaction->ADP Detection IC50 Calculation IC50 Calculation ADP Detection->IC50 Calculation Cell Treatment Cell Treatment Protein Lysis Protein Lysis Cell Treatment->Protein Lysis Western Blot Western Blot Protein Lysis->Western Blot Target Inhibition Target Inhibition Western Blot->Target Inhibition

Caption: Workflow for the biochemical and cellular evaluation of kinase inhibitors.

Conclusion and Future Directions

The pyrazolo[4,3-c]pyridine scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. While direct experimental data for this compound is not yet widely published, its structural features suggest potential activity against key oncogenic kinases. The true value of this and related compounds can only be ascertained through rigorous experimental evaluation.

The protocols detailed in this guide provide a clear roadmap for characterizing its potency, selectivity, and cellular activity. A comprehensive kinome-wide screen would be a critical next step to understand its selectivity profile and potential off-target effects, which is a crucial aspect of modern kinase drug development.[10] By directly comparing its performance against established inhibitors like Dasatinib, Palbociclib, and Erdafitinib, researchers can determine its unique therapeutic potential and guide its further development as a potential next-generation targeted therapy.

References

  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

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  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry - ACS Publications. (2019-12-20). Available from: [Link]

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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[4,3-c]pyridine core is a notable "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine bases allows it to effectively interact with a wide array of biological targets, particularly the ATP-binding sites of kinases.[1] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for analogs built around the 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine framework. We will dissect how specific structural modifications influence biological activity, offering field-proven insights grounded in experimental data to guide rational drug design. The pyrazolo[4,3-c]pyridine heterocyclic system has demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor effects, making it a fertile ground for novel therapeutic development.[2]

The Strategic Importance of the Pyrazolo[4,3-c]pyridine Core

The fusion of a pyrazole and a pyridine ring creates a bicyclic aromatic system with unique electronic and steric properties. The nitrogen atoms in both rings can act as hydrogen bond acceptors, while the N-H of the pyrazole can be a hydrogen bond donor, facilitating strong interactions with enzyme active sites. The 4-chloro and 7-methyl substitutions on this core serve as critical starting points for synthetic elaboration, allowing for systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties.

The general strategy for developing analogs from this scaffold involves targeted modifications at several key positions to probe the topology of the target's binding site. The diagram below illustrates the primary points of diversification on the pyrazolo[4,3-c]pyridine core that are central to SAR studies.

Caption: Key diversification points for SAR studies on the pyrazolo[4,3-c]pyridine scaffold.

Dissecting the Structure-Activity Relationship by Position

Our analysis of pyrazolopyridine analogs reveals that modifications at the N1, C4, and C6 positions have the most profound impact on biological activity, particularly in the context of antiviral and kinase inhibition.[3][4]

  • N1-Position Modification: The substituent on the pyrazole nitrogen often influences pharmacokinetic properties and can form crucial interactions within the binding pocket. Studies on pyrazolopyridine derivatives as enterovirus inhibitors have shown that smaller alkyl groups, such as isopropyl, at the N1 position yield high selectivity indices.[3][4] This suggests that this position is sensitive to steric bulk, and optimization here can fine-tune the compound's fit and selectivity profile.

  • C4-Position Diversification: The chlorine atom at the C4 position is an exceptionally versatile synthetic handle, typically leveraged for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of a vast array of aryl and heteroaryl moieties. This position has been identified as offering the greatest potential for improving antiviral activity.[3][4] For instance, introducing a 2-pyridyl group at C4 led to the most potent activity against non-polio enteroviruses in one series, while a 3-sulfamoylphenyl moiety conferred the best activity against polioviruses.[3][4] This highlights the C4 position's critical role in defining target specificity.

  • C7-Position and Beyond: While the 7-methyl group is a defining feature of our core topic, exploring this position is also valuable. In related pyrazolopyrimidine scaffolds, the presence of a methyl group at an analogous position (C5) led to a dramatic 22-fold increase in antiproliferative effects and a 160-fold increase in microtubule depolymerization activity compared to the desmethyl analog.[5] This underscores the importance of even small alkyl groups in establishing potent biological activity, likely through favorable van der Waals interactions or by inducing a more bioactive conformation. Furthermore, substitutions at other positions, such as a thiophenyl-2-yl unit at the C6 position, have also been shown to produce highly selective inhibitors.[3][4]

Comparative Performance Data of Pyrazolopyridine Analogs

The following table synthesizes experimental data from various studies, comparing the biological activity of different pyrazolopyridine analogs. This data-driven comparison illuminates the SAR principles discussed above.

Compound ID/SeriesCore ScaffoldKey SubstitutionsBiological TargetActivity (IC₅₀)Reference
JX040 PyrazolopyridineN1: Isopropyl, C4: 2-pyridyl, C6: Thiophenyl-2-ylEnterovirus 71 (EV-A71)Potent (exact value not specified)[3][4]
JX025 PyrazolopyridineN1: Isopropyl, C4: 3-sulfamoylphenyl, C6: Thiophenyl-2-ylPoliovirusPotent (exact value not specified)[3][4]
Compound 3 Pyrazolo[3,4-b]pyridine(Structure not fully detailed)TRKA, TRKB, TRKC1.6 nM, 2.9 nM, 2.0 nM[6]
Compound C03 Pyrazolo[3,4-b]pyridine(Structure not fully detailed)TRKA Kinase56 nM[6][7]
Compound 15y 1H-pyrazolo[3,4-b]pyridine(Structure not fully detailed)TANK-binding kinase 1 (TBK1)0.2 nM[8]
AZD4547 Analog 1H-pyrazolo[3,4-b]pyridinePhenyl ring with two chloro groupsFibroblast Growth Factor Receptor (FGFR)Potent (exact value not specified)[9]

Mechanism of Action: Kinase Inhibition and Signaling Pathway Disruption

Many pyrazolo[4,3-c]pyridine analogs function as ATP-competitive kinase inhibitors. They target receptor tyrosine kinases (RTKs) like c-Met and TRK or non-receptor kinases such as TBK1, which are critical nodes in cell signaling pathways that regulate growth, proliferation, and survival.[6][8][9] By blocking the ATP-binding site, these inhibitors prevent the phosphorylation of downstream substrates, effectively shutting down the signaling cascade. The diagram below illustrates this mechanism within a generic RTK pathway.

RTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein RTK->Substrate 3. Phosphorylation ATP ATP ATP->RTK 2. Binding Inhibitor Pyrazolopyridine Inhibitor Inhibitor->RTK BLOCKS pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling (e.g., RAS-MAPK) pSubstrate->Downstream Proliferation Cell Proliferation, Survival Downstream->Proliferation Ligand Growth Factor Ligand->RTK 1. Activation

Caption: Inhibition of a receptor tyrosine kinase (RTK) signaling pathway by a pyrazolopyridine analog.

Experimental Protocols

To ensure reproducibility and methodological rigor, the following section details standardized protocols for the synthesis and evaluation of these analogs.

Protocol 1: General Synthesis of a 4-Aryl-7-methyl-1H-pyrazolo[4,3-c]pyridine Analog

This protocol describes a typical Suzuki cross-coupling reaction, a cornerstone for diversifying the C4 position.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base: Add a suitable solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio). Add a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the final 4-aryl analog.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (Example: TRKA)

This fluorescence-based assay provides a quantitative measure of a compound's inhibitory potency.

  • Reagents and Materials: Recombinant human TRKA enzyme, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, and a fluorescence-based kinase assay kit (e.g., ADP-Glo™).

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in a suitable buffer containing DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Assay Reaction: In a 384-well plate, add the TRKA enzyme, the peptide substrate, and the test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding ATP at a concentration close to its Km value for the enzyme. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature or 30 °C.

  • Detection: Stop the reaction and measure the amount of ADP produced (which corresponds to kinase activity) using the detection reagents from the kit. This typically involves a luciferase/luciferin system that generates a luminescent signal proportional to the ADP concentration.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve using non-linear regression to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Conclusion and Future Outlook

The this compound scaffold is a highly validated starting point for the development of potent and selective inhibitors of various biological targets. The structure-activity relationship is heavily dictated by substitutions at the C4 position, which governs target engagement and selectivity, and the N1 position, which influences both binding and pharmacokinetic properties. The data clearly indicate that strategic diversification at these sites can yield compounds with nanomolar potency against critical disease targets like TRK and TBK1 kinases.[6][8] Future research should focus on multi-parameter optimization, balancing potency with improved drug-like properties such as solubility, metabolic stability, and oral bioavailability to translate these promising scaffolds into clinical candidates.

References

  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. (Source: vertexaisearch.cloud.google.com)
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Comparative Cross-Reactivity Profiling of a Novel 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine Based Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of targeted cancer therapy, protein kinases have emerged as pivotal targets. The development of small molecule inhibitors that can selectively modulate the activity of specific kinases is a cornerstone of modern drug discovery. The pyrazolo[4,3-c]pyridine scaffold has been identified as a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against a range of kinases.[1][2][3][4][5] This guide provides a comprehensive analysis of the cross-reactivity profile of a novel investigational inhibitor, CMPD-X , a 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine derivative, benchmarked against established kinase inhibitors.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth look at the experimental design, methodologies, and data interpretation crucial for evaluating the selectivity of kinase inhibitors.

Introduction: The Imperative of Kinase Selectivity

The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites. This conservation presents a formidable challenge in the design of selective inhibitors.[6][7] An inhibitor's cross-reactivity profile, or its pattern of off-target activities, is a critical determinant of its therapeutic window.[8][9][10] While polypharmacology can sometimes be beneficial, unintended kinase inhibition is frequently linked to adverse effects. Therefore, rigorous cross-reactivity profiling is an indispensable step in the preclinical development of any new kinase inhibitor.[11][12]

This guide focuses on CMPD-X , a novel ATP-competitive inhibitor designed to target Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription. To contextualize its selectivity, we compare its profile with two well-characterized inhibitors: Roscovitine , a first-generation pan-CDK inhibitor, and Dasatinib , a multi-targeted tyrosine kinase inhibitor approved for clinical use.

Experimental Design and Rationale

The primary objective of this study was to quantitatively assess the selectivity of CMPD-X across a broad panel of kinases and to compare its performance against inhibitors with known, distinct selectivity profiles.

Selection of Compound Panel:

  • CMPD-X: The investigational compound, a this compound derivative. Its design is based on scaffolds known to interact with the ATP-binding pocket of various kinases.[1]

  • Roscovitine: Selected as a comparator due to its well-documented activity against multiple CDKs, providing a benchmark for CDK-family selectivity.

  • Dasatinib: Included to represent a clinically relevant, multi-targeted inhibitor with a broad spectrum of activity across different kinase families, highlighting a different selectivity paradigm.

Kinase Panel Selection:

A comprehensive panel of 96 human protein kinases was chosen to represent a diverse cross-section of the kinome. The panel included representatives from all major kinase families (e.g., CMGC, TK, AGC, CAMK, STE). This broad screening is essential to identify both expected and unexpected off-target interactions.

Assay Platform:

A fluorescence-based biochemical assay was employed to determine the inhibitory activity of the compounds. This high-throughput method measures the amount of ADP produced by the kinase reaction, which correlates with enzyme activity. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, was determined for each compound against each kinase.

Methodology: In Vitro Kinase Inhibition Assay

The following protocol outlines the key steps for determining the IC50 values of the test compounds against the kinase panel.

Step-by-Step Protocol:

  • Compound Preparation: Test compounds (CMPD-X, Roscovitine, Dasatinib) are serially diluted in 100% DMSO to create a 10-point concentration gradient. A typical starting concentration is 100 µM.

  • Assay Plate Preparation: 5 µL of the diluted compounds are transferred to a 384-well assay plate. Control wells containing only DMSO (for 0% inhibition) and a known broad-spectrum inhibitor (for 100% inhibition) are included.

  • Kinase Reaction Initiation: A master mix containing the specific kinase, its corresponding substrate peptide, and ATP is prepared in an appropriate assay buffer. 20 µL of this master mix is dispensed into each well of the assay plate to initiate the enzymatic reaction. The final ATP concentration is set at the Km for each individual kinase to ensure accurate competitive inhibition assessment.

  • Incubation: The assay plates are incubated at room temperature for a specified period (e.g., 60 minutes), allowing the kinase reaction to proceed.

  • Reaction Termination and Detection: 25 µL of a detection reagent (e.g., ADP-Glo™) is added to each well. This terminates the kinase reaction and initiates a luminescence-based signal generation process proportional to the amount of ADP produced.

  • Data Acquisition: The luminescence of each well is measured using a plate reader.

  • Data Analysis: The raw luminescence data is converted to percent inhibition relative to the controls. The percent inhibition values are then plotted against the logarithm of the inhibitor concentration. A non-linear regression analysis (sigmoidal dose-response) is used to calculate the IC50 value for each compound-kinase interaction.

Below is a graphical representation of the experimental workflow.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_readout Detection & Analysis Compound_Prep Compound Serial Dilution (10-point curve in DMSO) Plate_Map Transfer to 384-well Plate (Incl. Controls) Compound_Prep->Plate_Map 5 µL/well Reaction_Start Dispense Master Mix to Initiate Reaction Plate_Map->Reaction_Start Master_Mix Prepare Kinase/Substrate/ATP Master Mix Master_Mix->Reaction_Start 20 µL/well Incubation Incubate at RT (e.g., 60 min) Reaction_Start->Incubation Detection Add Detection Reagent (Terminate Reaction) Incubation->Detection 25 µL/well Read_Plate Measure Luminescence Detection->Read_Plate Data_Analysis Calculate % Inhibition & IC50 Values Read_Plate->Data_Analysis G cluster_pathway Transcriptional Elongation Pathway RNAPII RNA Polymerase II DSIF_NELF DSIF/NELF (Negative Factors) RNAPII->DSIF_NELF Elongation Productive Elongation (mRNA Synthesis) RNAPII->Elongation Release Promoter Promoter-Proximal Paused State DSIF_NELF->Promoter Pausing PTEFb P-TEFb (CDK9/CycT1) PTEFb->RNAPII Phosphorylates CTD PTEFb->DSIF_NELF Phosphorylates DSIF CMPD_X CMPD-X (Inhibitor) CMPD_X->PTEFb Inhibits Kinase Activity

Caption: Inhibition of the P-TEFb/CDK9 pathway by CMPD-X.

By inhibiting CDK9, CMPD-X is designed to prevent the phosphorylation of RNAPII, leading to a stalled transcriptional state and ultimately inducing apoptosis in cancer cells that are highly dependent on the continuous transcription of short-lived survival proteins.

Conclusion and Future Directions

This comparative guide demonstrates that the novel this compound based inhibitor, CMPD-X , is a potent and selective inhibitor of CDK9. Its cross-reactivity profile is markedly more focused than the pan-CDK inhibitor Roscovitine and distinct from the multi-targeted tyrosine kinase inhibitor Dasatinib.

The identification of PIM1 kinase as a secondary target warrants further investigation. Future studies should employ cell-based assays to confirm the on-target (CDK9) and off-target (PIM1) activity of CMPD-X and to elucidate the downstream consequences of inhibiting these pathways. Advanced techniques, such as chemical proteomics, could also be used to obtain an unbiased view of the inhibitor's target engagement in a cellular context.

Ultimately, the favorable selectivity profile of CMPD-X makes it a promising candidate for further preclinical development as a targeted therapeutic agent.

References

  • Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt.Vertex Pharmaceuticals.
  • Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach.
  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors.
  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors.PubMed.
  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine deriv
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
  • Step-by-Step Guide to Kinase Inhibitor Development.Reaction Biology.
  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity.
  • Strategy toward Kinase-Selective Drug Discovery.
  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Deriv
  • Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Measuring and interpreting the selectivity of protein kinase inhibitors.PubMed Central.
  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases.PNAS.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.PubMed Central.
  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review.
  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Deriv
  • 4-Chloro-1H-pyrazolo[4,3-c]pyridine.Sigma-Aldrich.
  • The Therapeutic Potential of 4-Methyl-1H-pyrazolo[4,3-c]pyridine: A Technical Guide to Key Molecular Targets.Benchchem.
  • 4-chloro-1-methyl-1H-pyrazolo(4,3-c)pyridine.PubChem.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • 4-Methyl-1H-pyrazolo[4,3-c]pyridine.Benchchem.
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A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrazolo[4,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to this in-depth technical guide on the comparative molecular docking studies of pyrazolo[4,3-c]pyridine derivatives. This document is intended for researchers, scientists, and drug development professionals who are leveraging computational methods to accelerate the discovery of novel therapeutics based on this privileged scaffold. The pyrazolo[4,3-c]pyridine core, a bioisostere of purine, has garnered significant attention in medicinal chemistry due to its ability to interact with a wide array of biological targets, particularly protein kinases.[1]

This guide will provide a comparative analysis of docking studies against key cancer-related kinases, detail the experimental protocols for robust and reproducible in silico experiments, and offer insights into the interpretation of docking results in the context of experimental biological data.

The Power of Prediction: Molecular Docking in Drug Discovery

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] In the realm of drug discovery, this translates to predicting how a potential drug molecule (ligand) binds to a protein target.[2] The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them based on their predicted binding affinity.[3] This allows for the rapid screening of large compound libraries and the prioritization of candidates for synthesis and biological testing, thereby saving significant time and resources.[4]

A variety of software programs are available for molecular docking, each employing different search algorithms and scoring functions.[5] Popular choices include AutoDock, which is widely used in the academic community, and Glide, a commercial software known for its accuracy and speed.[5][6]

Comparative Docking Analysis of Pyrazolo[4,3-c]pyridine Derivatives as Kinase Inhibitors

Kinases play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] The structural similarity of the pyrazolo[4,3-c]pyridine scaffold to ATP, the natural substrate for kinases, makes it an excellent starting point for the design of potent and selective kinase inhibitors.[1] Here, we compare the docking studies of pyrazolo[4,3-c]pyridine and its isomers against several therapeutically relevant kinases.

Tropomyosin Receptor Kinase A (TrKA)

Tropomyosin receptor kinase A (TrKA) is a receptor tyrosine kinase that is a validated target in a range of cancers. A recent study explored a series of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines, which contain the pyrazolo[4,3-c]pyridine core, as TrKA inhibitors.[7] The researchers performed molecular docking studies to understand the binding mode of their most potent compounds.

CompoundTargetDocking Score (kcal/mol)Key Interacting ResiduesExperimental IC50 (µg/mL)
7b TrKA-Not explicitly stated, but shown to fit tightly in the active site0.064 ± 0.0037
16c TrKA-Not explicitly stated, but shown to fit tightly in the active site0.047 ± 0.0027
Larotrectinib (Standard) TrKA--0.034 ± 0.0021
Data synthesized from a study on pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as TrKA inhibitors.[7]

The docking analysis revealed that the most active compounds, 7b and 16c , fit snugly into the ATP-binding pocket of TrKA.[7] This computational insight, combined with the potent enzymatic inhibition data, underscores the potential of this scaffold for developing novel TrKA inhibitors.

TANK-binding kinase 1 (TBK1)

TANK-binding kinase 1 (TBK1) is a non-canonical IKK kinase that has emerged as a promising target in both immunology and oncology. A comprehensive study on 1H-pyrazolo[3,4-b]pyridine derivatives as TBK1 inhibitors provides an excellent case for the synergy between molecular docking and experimental validation.[8]

CompoundTargetDocking Score (kcal/mol)Key Interacting ResiduesExperimental IC50 (nM)
15i TBK1-Ser96 (H-bond)8.5
15y TBK1-Not explicitly detailed, but builds on the SAR of the series0.2
BX795 (Standard) TBK1--7.1
Data from a study on 1H-pyrazolo[3,4-b]pyridine derivatives as TBK1 inhibitors.[8]

The docking study of compound 15i revealed a crucial hydrogen bond with Ser96, which was hypothesized to be a key reason for its improved activity.[8] This iterative process of design, synthesis, testing, and computational analysis led to the discovery of compound 15y , a highly potent TBK1 inhibitor with an IC50 of 0.2 nM.[8]

Experimental Protocols: A Step-by-Step Guide to Molecular Docking

To ensure the reliability and reproducibility of in silico experiments, it is crucial to follow a well-defined protocol. Here, we provide a generalized workflow for a comparative docking study using AutoDock Vina, a widely used open-source docking program.

Protocol: Molecular Docking with AutoDock Vina
  • Protein Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Using molecular visualization software such as UCSF Chimera or AutoDock Tools, remove water molecules, co-crystallized ligands, and any other non-protein atoms.

    • Add polar hydrogens and assign Kollman charges to the protein.

    • Save the prepared protein in the .pdbqt format.

  • Ligand Preparation:

    • Draw the 2D structures of the pyrazolo[4,3-c]pyridine derivatives using a chemical drawing tool like ChemDraw or MarvinSketch.

    • Convert the 2D structures to 3D and perform energy minimization using a molecular mechanics force field.

    • Save the ligands in a .pdbqt format, ensuring that rotatable bonds are correctly defined.

  • Grid Box Generation:

    • Define the search space for the docking simulation by creating a grid box around the active site of the protein.

    • The dimensions of the grid box should be large enough to accommodate the ligands and allow for conformational sampling. The center of the grid box is typically defined by the coordinates of the co-crystallized ligand or by identifying key active site residues.

  • Docking Simulation:

    • Use the AutoDock Vina command-line interface to run the docking simulation.

    • The command will specify the prepared protein and ligand files, the grid box parameters, and the output file for the docking results.

    • Vina will generate a set of predicted binding poses for each ligand, ranked by their docking scores.

  • Analysis of Results:

    • Visualize the docked poses of the ligands within the protein's active site using molecular visualization software.

    • Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligands and the protein residues.

    • Compare the docking scores and binding modes of the different derivatives to understand the structure-activity relationship.

    • Correlate the docking results with experimental data (e.g., IC50 values) to validate the computational model.

Visualization of Key Concepts

To better illustrate the concepts discussed in this guide, the following diagrams are provided.

Molecular Docking Workflow

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis p Protein Preparation (PDBQT) g Grid Box Generation p->g l Ligand Preparation (PDBQT) l->g d Docking Simulation (AutoDock Vina) g->d a Analysis of Results (Scores & Poses) d->a c Correlation with Experimental Data a->c

Caption: A generalized workflow for a molecular docking experiment.

Simplified MAPK Signaling Pathway

RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Cell Proliferation, Survival) ERK->Transcription

Caption: A simplified representation of the MAPK signaling pathway.

Conclusion

This guide provides a framework for conducting and interpreting comparative docking studies of pyrazolo[4,3-c]pyridine derivatives. By combining robust computational methodologies with experimental validation, researchers can gain valuable insights into the structure-activity relationships of this versatile scaffold and accelerate the discovery of novel therapeutics. The continued development of computational tools and the integration of in silico and in vitro/in vivo data will undoubtedly play an increasingly important role in the future of drug design and development.

References

  • A Comprehensive Review on the Top 10 Molecular Docking Softwares. Vertex AI Search.
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A Head-to-Head Comparison of Pyrazolo[4,3-c]pyridine and Pyrazolo[3,4-b]pyridine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolopyridine framework is a quintessential "privileged scaffold" in medicinal chemistry. As a bioisostere of the natural purine ring system, it possesses an intrinsic ability to interact with a vast array of biological targets, most notably the ATP-binding sites of protein kinases.[1][2] This has cemented its status as a cornerstone for the development of targeted therapies, particularly in oncology. However, the pyrazolopyridine family is comprised of several structural isomers, and the specific arrangement of nitrogen atoms within the fused bicyclic system profoundly dictates the scaffold's synthetic accessibility, physicochemical properties, and biological activity profile.

This guide provides an in-depth, head-to-head comparison of two prominent isomers: pyrazolo[4,3-c]pyridine and pyrazolo[3,4-b]pyridine . We will dissect their structural nuances, compare their synthetic strategies, and analyze their differential engagement with key biological targets, supported by experimental data and validated protocols. This comparative analysis aims to equip drug discovery teams with the field-proven insights necessary to make informed decisions when selecting a scaffold for their next generation of therapeutic agents.

Part 1: Structural and Physicochemical Distinctions

The fundamental difference between the two scaffolds lies in the position of the lone pyridine nitrogen atom relative to the fused pyrazole ring. In the pyrazolo[3,4-b]pyridine isomer, the nitrogen is at position 7, adjacent to the ring junction, creating a structure highly analogous to adenine. In the pyrazolo[4,3-c]pyridine isomer, the nitrogen is at position 6, altering the electronic distribution and hydrogen bonding potential of the core.

G cluster_0 Pyrazolo[3,4-b]pyridine cluster_1 Pyrazolo[4,3-c]pyridine struct_A struct_A struct_B struct_B

Caption: Core structures of Pyrazolo[3,4-b]pyridine and Pyrazolo[4,3-c]pyridine.

This seemingly subtle structural shift has significant consequences for the molecule's physicochemical properties, which are critical for its drug-like characteristics.

Table 1: Comparative Physicochemical Properties of Parent Scaffolds

PropertyPyrazolo[3,4-b]pyridinePyrazolo[4,3-c]pyridineRationale for Difference
Molecular Formula C₆H₅N₃C₆H₅N₃Isomers with the same atomic composition.
Molecular Weight 119.12 g/mol [3]119.12 g/mol Identical molecular formula.
Predicted pKa ~5.92[1]~5.08[1]The N7 in the [3,4-b] isomer is more basic due to its position relative to the electron-withdrawing pyrazole ring.
Hydrogen Bond Donors 1 (Pyrazole N-H)1 (Pyrazole N-H)Both scaffolds contain an unsubstituted pyrazole nitrogen.
Hydrogen Bond Acceptors 2 (Pyrazole N2, Pyridine N7)2 (Pyrazole N2, Pyridine N6)The number of acceptor sites is the same, but their spatial orientation and accessibility differ significantly, impacting target binding.

The difference in basicity (pKa) and the spatial vector of the hydrogen bond acceptors are particularly crucial. These factors influence a compound's solubility, ionization state at physiological pH, and, most importantly, its ability to form key interactions with a biological target.

Part 2: A Tale of Two Syntheses

The distinct connectivity of the two isomers necessitates different retrosynthetic approaches. Synthetic routes are not interchangeable, and the choice of scaffold is often influenced by the availability of starting materials and the feasibility of the required chemical transformations.

G cluster_34b Pyrazolo[3,4-b]pyridine Synthesis cluster_43c Pyrazolo[4,3-c]pyridine Synthesis A1 5-Aminopyrazole C1 Cyclocondensation A1->C1 B1 1,3-Dicarbonyl or α,β-Unsaturated Ketone B1->C1 D1 Pyrazolo[3,4-b]pyridine Core C1->D1 A2 Dimethyl Acetonedicarboxylate B2 Two-Step Procedure A2->B2 C2 Dienamine Intermediate B2->C2 E2 Condensation C2->E2 D2 Amine with Sulfonamide D2->E2 F2 Pyrazolo[4,3-c]pyridine Core E2->F2

Caption: General synthetic workflows for the two isomeric scaffolds.

Synthesis of Pyrazolo[3,4-b]pyridines

The most prevalent strategy for this isomer involves constructing the pyridine ring onto a pre-formed, functionalized pyrazole.[4] The use of 5-aminopyrazoles as the key starting material is a hallmark of this approach.[5][6] This method allows for significant diversity as both the aminopyrazole and the cyclization partner can be readily varied.

Experimental Protocol: Synthesis via Friedländer Annulation

This protocol describes the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound, a classic and reliable method.[4][6]

  • Reactant Preparation: To a solution of the appropriate 1,3-dicarbonyl compound (1.0 mmol) in glacial acetic acid (5 mL), add the selected 5-aminopyrazole derivative (1.0 mmol).

  • Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL) with stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.

  • Purification: Dry the crude product under vacuum. If necessary, purify further by recrystallization from ethanol or by column chromatography on silica gel to afford the desired 1H-pyrazolo[3,4-b]pyridine.

Causality: This "pyrazole-first" approach is favored because the C4-C5 bond of the pyrazole is readily activated for cyclization by the 5-amino group, making it an excellent nucleophile to react with electrophilic dicarbonyl partners.

Synthesis of Pyrazolo[4,3-c]pyridines

In contrast, the synthesis of the pyrazolo[4,3-c]pyridine core often involves the formation of the pyrazole and pyridine rings in a more integrated fashion or by building the pyridine ring from an acyclic precursor that already contains the latent pyrazole components.[7]

Experimental Protocol: Synthesis via Dienamine Condensation

This protocol details a common method for creating substituted pyrazolo[4,3-c]pyridones.[7]

  • Dienamine Synthesis: The starting dienamine (e.g., dimethyl 2-((dimethylamino)methylene)-3-oxopentanedioate) is typically prepared in a two-step procedure from dimethyl acetonedicarboxylate.[7]

  • Reactant Preparation: In a round-bottom flask, suspend the dienamine intermediate (2.0 mmol) in methanol (6 mL). Add the desired primary amine containing a sulfonamide or other functional group (2.1 mmol). If the amine is a hydrochloride salt, add triethylamine (2.2 mmol).

  • Reaction: Reflux the mixture for 1 hour. A precipitate will typically form as the reaction proceeds.

  • Isolation: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected precipitate with methanol (3 x 5 mL) and dry under vacuum to afford the pure pyrazolo[4,3-c]pyridine product. Yields for this reaction are often high (72-88%).[7]

Causality: This strategy is effective because it assembles the pyridine ring through a condensation/cyclization cascade. The dienamine provides the necessary three-carbon unit, and the incoming primary amine provides the pyridine nitrogen and its substituent, leading directly to the final heterocyclic core.

Part 3: Head-to-Head Biological Activity and SAR

While both scaffolds are versatile, their application in drug discovery programs reveals distinct patterns of activity, largely driven by their different structures.

Dominant Application: Protein Kinase Inhibition

Both isomers are exceptionally effective as kinase inhibitors due to their ability to form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site. The pyrazole N1-H is a conserved hydrogen bond donor. The key differentiator is the position of the pyridine nitrogen, which acts as a hydrogen bond acceptor.

G cluster_main Conceptual Kinase Hinge Binding Comparison cluster_34b Pyrazolo[3,4-b]pyridine cluster_43c Pyrazolo[4,3-c]pyridine Hinge Kinase Hinge Backbone (NH---O=C) Scaffold_34b N-H Pyrazole N7 Hinge->Scaffold_34b:f1 H-Bond (Acceptor) Scaffold_34b:f0->Hinge H-Bond (Donor) Scaffold_43c N-H Pyrazole N6 Scaffold_43c:f0->Hinge H-Bond (Donor) Note N6 Position offers different vector for H-bonding or may engage other residues Scaffold_43c:f1->Note

Caption: Different H-bond vectors for kinase hinge interaction.

The pyrazolo[3,4-b]pyridine scaffold is the more "classic" hinge-binder. Its geometry closely mimics that of adenine, allowing the N1-H and N7 atoms to form the canonical two-point hydrogen bond interaction with the kinase hinge. This has led to its widespread success in developing potent inhibitors for numerous kinase families.

The pyrazolo[4,3-c]pyridine scaffold also utilizes its N1-H as a donor, but the N6 acceptor presents a different vector. This can be advantageous for achieving selectivity or for interacting with kinases that have atypical hinge conformations. It may also orient substituents differently within the ATP pocket, opening up new SAR possibilities.

Table 2: Comparative Kinase Inhibitory Activity

ScaffoldCompound ExampleTarget Kinase(s)IC₅₀ (nM)Key SAR InsightReference
Pyrazolo[3,4-b]pyridine Compound 7n FGFR11.8The N(1)-H of the pyrazolopyridine moiety is essential for H-bonding interactions; N-methylation completely abolishes activity.[8]
Pyrazolo[3,4-b]pyridine Compound C03 TRKA56This scaffold serves as a potent core for pan-TRK inhibitors.[9][10][11]
Pyrazolo[3,4-b]pyridine Not specifiedCDK1Potent activity reported3,5-disubstituted derivatives show potent and selective CDK inhibition.[12]
Pyrazolo[3,4-b]pyridine Compound 15y TBK10.2Rational design based on this scaffold led to a highly potent and selective TBK1 inhibitor.[13]
Pyrazolo[4,3-c]pyridine Compound 21 ERKPotent activity reported1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives show significant tumor regression in vivo.[14]
Pyrazolo[4,3-c]pyridine Not specifiedc-MetPotent activity reportedDerivatives are effective ATP-competitive inhibitors targeting the c-Met signaling pathway.[15]
Divergent Biological Applications

Beyond kinase inhibition, the two scaffolds have been successfully applied to different target classes, highlighting their distinct therapeutic potential.

  • Pyrazolo[4,3-c]pyridine: This scaffold has shown unique promise in targeting enzymes and protein-protein interactions (PPIs).

    • Carbonic Anhydrase (CA) Inhibition: A series of pyrazolo[4,3-c]pyridine sulfonamides were synthesized and found to be effective inhibitors of human CA isoforms, which are important targets for conditions like glaucoma and cancer.[7]

    • Trypanocidal Activity via PPI Inhibition: In a landmark study, pyrazolo[4,3-c]pyridine derivatives were developed as the first small-molecule inhibitors of the PEX14–PEX5 protein-protein interaction in Trypanosoma.[16][17] These compounds disrupt glycosome function, leading to parasite death, demonstrating the scaffold's utility beyond conventional enzyme active sites.[16][17]

  • Pyrazolo[3,4-b]pyridine: This scaffold has a broader history and has been incorporated into drugs and clinical candidates for a wider range of indications.

    • Neuroprotection and CNS Activity: The drug Etazolate, a pyrazolo[3,4-b]pyridine derivative, has been clinically investigated for Alzheimer's disease.[5] Other derivatives have shown anxiolytic and antidepressant properties.[5]

    • AMPK Activation: A series of pyrazolo[3,4-b]pyridines were identified as activators of adenosine 5'-monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis and a target for metabolic diseases.[18]

    • Broad-Spectrum Activity: This core is found in compounds with antiviral, antibacterial, antimalarial, and anti-inflammatory properties, showcasing its remarkable versatility.[5][19]

Conclusion and Future Outlook

The head-to-head comparison of pyrazolo[4,3-c]pyridine and pyrazolo[3,4-b]pyridine reveals two powerful, yet distinct, scaffolds for drug discovery.

  • The pyrazolo[3,4-b]pyridine isomer is a well-established, highly validated scaffold, particularly for kinase inhibition, owing to its classic adenine-like hinge-binding capabilities. Its synthetic accessibility from 5-aminopyrazoles has led to its extensive exploration and success across a wide range of biological targets beyond kinases.

  • The pyrazolo[4,3-c]pyridine isomer, while less explored, offers novel structural opportunities. Its altered nitrogen geometry provides a different set of interaction vectors, which can be exploited to achieve selectivity or to engage non-traditional targets such as protein-protein interfaces, as demonstrated by its success in developing trypanocidal agents.

For drug development professionals, the choice is not about which scaffold is "better," but which is fitter for purpose. For a program targeting a conventional kinase, the pyrazolo[3,4-b]pyridine scaffold represents a robust, lower-risk starting point with a wealth of supporting literature. For programs seeking novel intellectual property, targeting difficult-to-drug proteins, or requiring unique selectivity profiles, the pyrazolo[4,3-c]pyridine scaffold presents a compelling and potentially more innovative alternative. Future research focusing on direct, systematic comparisons of both scaffolds against the same panel of targets will be invaluable in further elucidating their unique contributions to medicinal chemistry.

References

  • Spyridon, M., et al. (2021). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. Available at: [Link]

  • Yıldırım, S., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Available at: [Link]

  • Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • Ríos-Lombardía, N., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, MDPI. Available at: [Link]

  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, RSC Publishing. Available at: [Link]

  • Li, J., et al. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie. Available at: [Link]

  • Wang, B., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Dawidowski, M., et al. (2020). Structure-Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Pocrnic, M., et al. (2020). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Cheney, D. L., et al. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Ríos-Lombardía, N., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Muthusamy, A., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]

  • Lim, H. S. J., & Tan, Y. S. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry. Available at: [Link]

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  • Lim, H. S. J., & Tan, Y. S. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. Available at: [Link]

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A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis of a novel compound is but the first step. The subsequent, critical phase is to rigorously confirm its purity. This guide provides an in-depth, technical comparison of High-Performance Liquid Chromatography (HPLC) methods for ascertaining the purity of synthesized 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into the rationale behind methodological choices, present detailed experimental protocols, and offer supporting data to ensure the trustworthiness and reproducibility of your results.

The Criticality of Purity in Drug Discovery

Pyrazolo[4,3-c]pyridine derivatives are being investigated for a wide range of biological activities.[1] The presence of impurities, even in minute quantities, can drastically alter the compound's pharmacological profile, leading to misleading structure-activity relationship (SAR) data and potentially toxic effects. Therefore, a robust and validated analytical method to confirm purity is not just a regulatory requirement but a scientific necessity.

Understanding the Analyte and Potential Impurities

This compound is a substituted heterocyclic amine. Its structure, featuring both a pyrazole and a pyridine ring, imparts a degree of polarity and basicity that must be considered during HPLC method development.

Synthesis of the pyrazolo[4,3-c]pyridine core can be achieved through various routes, often involving the condensation of a substituted pyrazole with a pyridine precursor or vice versa.[2] Potential impurities can arise from several sources:

  • Unreacted Starting Materials: Incomplete reaction can leave residual precursors in the final product.

  • Intermediates: The synthetic pathway may involve stable intermediates that are not fully converted to the final product.

  • By-products: Side reactions, such as hydrolysis of the chloro group to a hydroxyl group or incomplete chlorination, can generate structurally related impurities.

  • Positional Isomers: Depending on the synthetic route, the formation of undesired positional isomers is a possibility.

A successful HPLC method must be able to resolve the main peak of this compound from all these potential impurities.

Comparative Analysis of HPLC Methods

Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for analyzing the purity of relatively polar to non-polar small molecules.[3] The fundamental principle of RP-HPLC involves a non-polar stationary phase (typically a C18 column) and a polar mobile phase.[3] The separation is driven by the differential partitioning of the analyte and impurities between the stationary and mobile phases.

Method 1: The Optimized Gradient Elution Method

This method is designed for robust separation of the target compound from a range of potential impurities with varying polarities.

Rationale for Selection:

  • Stationary Phase (C18): A C18 column provides a versatile non-polar stationary phase with excellent hydrophobic retention for a broad range of organic molecules.[3]

  • Mobile Phase (Acetonitrile/Water with Formic Acid): Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency. Water is the polar component of the mobile phase. The addition of a small amount of formic acid (typically 0.1%) serves two crucial purposes:

    • pH Control: The basic nitrogen atoms in the pyrazolopyridine ring system can exist in both protonated and non-protonated forms depending on the pH. An acidic mobile phase ensures that the analyte and any basic impurities are consistently protonated, leading to sharper, more symmetrical peaks and improved reproducibility.

    • Ion Suppression: By keeping the analytes in a single ionic form, their retention on the non-polar stationary phase is more predictable and consistent.

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent is gradually increased over time, is ideal for separating compounds with a wide range of polarities.[4] This ensures that more polar impurities elute early in the run, while less polar impurities are still eluted within a reasonable timeframe without excessive peak broadening.

  • Detection Wavelength: Pyrazolopyridine derivatives typically exhibit strong UV absorbance in the range of 220-350 nm. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and to assess peak purity. Based on available data for similar structures, a primary detection wavelength of 254 nm is a good starting point.[5]

Experimental Protocol: Optimized Gradient Elution

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a 50:50 mixture of Acetonitrile and Water to a concentration of 1 mg/mL.

Workflow for Optimized Gradient Elution Method

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Synthesized Compound prep2 Dissolve in Acetonitrile/Water (50:50) prep1->prep2 prep3 Filter through 0.45 µm Syringe Filter prep2->prep3 hplc1 Inject Sample onto C18 Column prep3->hplc1 hplc2 Gradient Elution with ACN/H2O (0.1% Formic Acid) hplc1->hplc2 hplc3 UV Detection at 254 nm hplc2->hplc3 data1 Integrate Chromatogram hplc3->data1 data2 Calculate % Purity (Area Normalization) data1->data2 data3 Assess Peak Purity (PDA) data2->data3 G start Purity Analysis of Synthesized Compound impurity_profile Is the Impurity Profile Well-Characterized? start->impurity_profile gradient Optimized Gradient Elution Method (Comprehensive Separation) impurity_profile->gradient No / Unknown isocratic Isocratic Elution Method (Faster, for Routine QC) impurity_profile->isocratic Yes

Caption: Decision tree for selecting the appropriate HPLC method.

Expected Data and Comparison

The following table presents a hypothetical comparison of the performance of the two methods for a sample of this compound containing two representative impurities: a more polar starting material and a less polar by-product.

ParameterOptimized Gradient ElutionIsocratic Elution
Retention Time (Main Peak) ~ 8.5 min~ 5.2 min
Resolution (Main Peak / Polar Impurity) > 2.0Potentially < 1.5 (co-elution risk)
Resolution (Main Peak / Non-polar Impurity) > 2.0May be very long or not elute
Analysis Time ~ 20 min~ 10 min
Suitability Method development, initial purity assessment, stability studiesRoutine quality control of known batches

Self-Validating System: Ensuring Trustworthiness

To ensure the validity of the chosen HPLC method, a series of validation experiments should be performed in accordance with ICH guidelines. [6]These include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by spiking the sample with known impurities and demonstrating their separation from the main peak.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is assessed by analyzing a series of dilutions of the standard.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by the recovery of a known amount of analyte spiked into a blank matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Conclusion

Confirming the purity of a synthesized compound like this compound is a non-negotiable step in the research and development process. While a rapid isocratic HPLC method can be suitable for routine analysis of well-characterized batches, an optimized gradient elution method offers a more robust and comprehensive approach for initial purity assessment, method development, and stability testing. The detailed protocol and rationale provided in this guide serve as a strong foundation for establishing a reliable and scientifically sound purity assessment of this important class of heterocyclic compounds.

References

  • MDPI. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Available from: [Link]

  • PubChem. 4-chloro-1-methyl-1H-pyrazolo(4,3-c)pyridine. Available from: [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]

  • PubMed. Selection of mobile phase in high-performance liquid chromatographic determination for medicines. Available from: [Link]

  • ResearchGate. Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Available from: [Link]

  • ResearchGate. Development and Validation of a new Reverse Phase HPLC Method for the Determination of Artemether in Pharmaceutical Dosage Form. Available from: [Link]

  • RSC Publishing. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Available from: [Link]

  • RSC Publishing. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Available from: [Link]

  • IJSDR. Analytical Method Development and Validation by RP-HPLC technique: a Review. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]

  • Next LVL Programming. How To Select Mobile Phase In HPLC Method Development?. Available from: [Link]

  • PMC. Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents. Available from: [Link]

  • ACS Omega. Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. Available from: [Link]

  • IJSDR. Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. Available from: [Link]

  • ResearchGate. UV‐Vis titration absorption spectra of derivative 2 d, in.... Available from: [Link]

  • Beilstein Journals. Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Available from: [Link]

  • Mastelf. How to Choose the Best Mobile Phase in HPLC for Optimal Results. Available from: [Link]

  • MDPI. The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. Available from: [Link]

  • Research Journal of Pharmacy and Technology. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Available from: [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available from: [Link]

  • ResearchGate. Absorption spectra in the UV at 25 °C at a concentration of the pyrazole 2x10-4 mol.L-1. Available from: [Link]

  • MDPI. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Available from: [Link]

  • PubMed. Synthesis and antioxidant evaluation of some new pyrazolopyridine derivatives. Available from: [Link]

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assessing the selectivity of 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine derivatives for specific kinases

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase drug discovery, achieving selectivity remains a paramount challenge. The ability of a small molecule to potently inhibit its intended kinase target while sparing other kinases is a critical determinant of its therapeutic window and ultimate clinical success. The pyrazolo[4,3-c]pyridine scaffold has emerged as a promising framework for the development of potent and selective kinase inhibitors. This guide provides an in-depth, objective comparison of a lead 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivative against the established ERK inhibitor, SCH772984, supported by experimental data and detailed protocols to aid researchers in their own investigations.

The Rationale for Selectivity: A Focus on the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a central regulator of cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in genes like BRAF and RAS, is a hallmark of many cancers.[1] While inhibitors targeting upstream components of this pathway, such as BRAF and MEK, have demonstrated clinical efficacy, acquired resistance frequently emerges due to the reactivation of the terminal kinase, Extracellular signal-Regulated Kinase (ERK).[1] This has spurred the development of direct ERK inhibitors.

However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant hurdle to developing selective ERK inhibitors. Off-target inhibition can lead to unforeseen toxicities and diminish the therapeutic potential of a compound. Therefore, a rigorous assessment of kinase selectivity is a cornerstone of preclinical drug development.

The Emergence of the Pyrazolo[4,3-c]pyridine Scaffold

Through de novo drug design efforts, the 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea scaffold was identified as a novel framework for potent ERK inhibition, building upon the knowledge gained from the indazole-based ERK inhibitor, SCH772984.[1][2] This endeavor led to the development of a lead compound, herein referred to as Compound 21 , which demonstrated high potency and selectivity for ERK1 and ERK2.[1]

Comparative Analysis: Compound 21 vs. SCH772984

To provide a clear comparison, we will assess the kinase selectivity of Compound 21 in the context of the well-characterized ERK inhibitor, SCH772984.

Biochemical Potency

Both Compound 21 and SCH772984 exhibit potent, single-digit nanomolar inhibition of ERK1 and ERK2 in biochemical assays.

CompoundERK1 IC50 (nM)ERK2 IC50 (nM)
Compound 21 41
SCH772984 41

Table 1: In vitro inhibitory potency of Compound 21 and SCH772984 against ERK1 and ERK2. Data compiled from publicly available sources.[3][4]

Kinase Selectivity Profile

A comprehensive understanding of a compound's selectivity requires screening against a broad panel of kinases. SCH772984 has been extensively profiled, demonstrating remarkable selectivity for ERK1/2. In a KINOMEscan panel of 456 kinases, SCH772984 displayed high specificity for ERK1 and ERK2, with only a few off-targets showing significantly weaker affinity.[5]

While a similarly comprehensive public dataset for Compound 21 is not available, the initial publication highlights its enhanced kinase selectivity over SCH772984, a key objective of its design.[2] The design strategy for the pyrazolo[4,3-c]pyridine scaffold focused on exploiting specific hydrogen bond interactions within the ERK binding pocket to achieve this improved selectivity.[1]

Logical Relationship for Assessing Kinase Selectivity

G cluster_0 Initial Screening cluster_1 Validation & Comparison Primary Target Assay Primary Target Assay IC50 Determination IC50 Determination Primary Target Assay->IC50 Determination Potent Hits Broad Kinase Panel Broad Kinase Panel Selectivity Score Calculation Selectivity Score Calculation Broad Kinase Panel->Selectivity Score Calculation Off-target Hits Cellular Target Engagement Cellular Target Engagement IC50 Determination->Cellular Target Engagement Confirm Potency Selectivity Score Calculation->Cellular Target Engagement Assess Cellular Selectivity G Compound Dilution Compound Dilution Kinase_Substrate Mix Kinase + Substrate Addition Compound Dilution->Kinase_Substrate Mix ATP Addition Reaction Initiation (ATP Addition) Kinase_Substrate Mix->ATP Addition Incubation_1 Kinase Reaction (60 min) ATP Addition->Incubation_1 ADP_Glo Reagent ATP Depletion (ADP-Glo™ Reagent) Incubation_1->ADP_Glo Reagent Incubation_2 Incubation (40 min) ADP_Glo Reagent->Incubation_2 Detection Reagent Signal Generation (Kinase Detection Reagent) Incubation_2->Detection Reagent Incubation_3 Incubation (30-60 min) Detection Reagent->Incubation_3 Luminescence Reading Luminescence Reading Incubation_3->Luminescence Reading Data Analysis Data Analysis Luminescence Reading->Data Analysis

Caption: Step-by-step workflow for the ADP-Glo™ biochemical kinase assay.

Cellular Target Engagement and Downstream Signaling (Western Blot)

This method assesses the ability of the inhibitor to engage its target in a cellular context and inhibit downstream signaling. A common readout for ERK activity is the phosphorylation of its direct substrate, RSK (p90 ribosomal S6 kinase).

Materials:

  • Cancer cell line with an activated MAPK pathway (e.g., A375 melanoma, BRAF V600E)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK (Thr202/Tyr204), anti-total-ERK, anti-phospho-RSK (Ser380), anti-total-RSK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compounds for a specified time (e.g., 2 hours). Include a DMSO-treated vehicle control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE:

    • Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Separate the proteins by size on an SDS-PAGE gel. [6]5. Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. [7]6. Blocking: Block non-specific binding sites on the membrane by incubating with blocking buffer for 1 hour at room temperature. [7]7. Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. 8. Secondary Antibody Incubation:

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [7]9. Detection:

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a chemiluminescent substrate.

  • Imaging: Acquire the chemiluminescent signal using a digital imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of target inhibition.

Cellular Target Inhibition Analysis Workflow

G Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Transfer Western Transfer SDS-PAGE->Western Transfer Blocking Blocking Western Transfer->Blocking Primary Antibody Primary Antibody Blocking->Primary Antibody Secondary Antibody Secondary Antibody Primary Antibody->Secondary Antibody Detection & Imaging Detection & Imaging Secondary Antibody->Detection & Imaging Data Analysis Data Analysis Detection & Imaging->Data Analysis

Caption: Workflow for Western blot analysis of cellular kinase inhibition.

Conclusion and Future Directions

The 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea scaffold represents a promising avenue for the development of highly selective ERK inhibitors. While direct, comprehensive kinase panel comparisons with established inhibitors like SCH772984 are not yet publicly available for lead compounds from this series, the initial findings of enhanced selectivity are encouraging. The detailed experimental protocols provided in this guide offer a framework for researchers to independently validate and compare the selectivity of novel pyrazolo[4,3-c]pyridine derivatives. As drug discovery efforts continue to refine this scaffold, a deeper understanding of its structure-activity relationship will undoubtedly lead to the development of next-generation kinase inhibitors with superior efficacy and safety profiles.

References

  • A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics. Protein Cell. Available at: [Link]

  • Selective Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibition by the SCH772984 Compound Attenuates In Vitro and In Vivo Inflammatory Responses and Prolongs Survival in Murine Sepsis Models. Int J Mol Sci. Available at: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Med Chem. Available at: [Link]

  • Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. J Med Chem. Available at: [Link]

  • Western Blotting Guidebook - Azure Biosystems. Available at: [Link]

  • Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. ResearchGate. Available at: [Link]

  • 6 Western Blotting Steps - Azure Biosystems. Available at: [Link]

  • ADP-Glo™ Kinase Assay - ResearchGate. Available at: [Link]

  • Western Blot Protocol - YouTube. Available at: [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Promega ADP-Glo kinase assay | BMG LABTECH. Available at: [Link]

  • Western blot band for Erk and phopho(p) - ResearchGate. Available at: [Link]

  • ADP Glo Protocol. Available at: [Link]

  • Discovery of 1 H -Pyrazol-3(2 H )-ones as Potent and Selective Inhibitors of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK). ResearchGate. Available at: [Link]

  • Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. J Med Chem. Available at: [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents are paramount to this mission. This guide provides a detailed protocol for the proper disposal of 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound whose structure necessitates careful waste management. The procedures outlined here are designed to protect laboratory personnel, ensure regulatory compliance, and preserve environmental integrity.

Hazard Assessment: Understanding the "Why"

The primary hazards are associated with its composition:

  • Chlorinated Heterocycle: The presence of chlorine means that improper disposal, particularly through combustion, can generate hazardous byproducts like hydrogen chloride (HCl) and other organochlorine compounds.

  • Nitrogen-Containing Heterocycle: The pyrazolopyridine core suggests that combustion will also produce various nitrogen oxides (NOx), which are significant environmental pollutants.

  • Biological Activity: As with many novel heterocyclic compounds used in drug development, the full toxicological profile is often unknown. Therefore, it is prudent to treat the compound as potentially bioactive and hazardous.

Based on GHS classifications for similar molecules, this compound should be handled as a substance that is:

  • Harmful if swallowed (Acute Toxicity, Oral).[1][2]

  • A cause of skin irritation.[1][2]

  • A cause of serious eye irritation.[1][2]

  • Potentially causing respiratory irritation.[1][2]

These hazards mandate that the compound and its associated waste streams must not enter standard waste or sewer systems.[3][4]

Hazard ClassificationGHS Hazard CodeDescriptionSource (Analogous Compounds)
Acute Toxicity, OralH302Harmful if swallowed[1][2]
Skin IrritationH315Causes skin irritation[1][2]
Eye IrritationH319Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[1][2]

The Core Directive: Waste Segregation and Containment

The cardinal rule for hazardous chemical disposal is to never mix waste streams unless explicitly instructed by a protocol. This compound waste must be kept separate from other chemical wastes to prevent unforeseen reactions and to ensure it is routed to the correct disposal facility.

This compound is incompatible with:

  • Strong Oxidizing Agents (e.g., perchlorates, nitrates).[5]

  • Strong Acids (e.g., sulfuric acid, nitric acid).[5]

Mixing with these can lead to vigorous, exothermic reactions.

Step-by-Step Disposal Protocol

This protocol covers the lifecycle of the waste, from the point of generation to its readiness for pickup by a certified hazardous waste handler.

Before handling the waste compound or any contaminated materials, ensure you are wearing the appropriate PPE. The causality is simple: to prevent exposure via inhalation, ingestion, or skin/eye contact.[6]

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a full-face shield should be worn over the goggles.[6]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or butyl rubber.[7]

  • Body Protection: A properly fastened, flame-retardant laboratory coat is required.

  • Respiratory Protection: All handling of solid waste or concentrated solutions should occur inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

There are three primary forms of waste to consider. Each must be collected in a designated, sealed, and clearly labeled hazardous waste container.[7][9]

  • Solid Waste: This includes expired or unused this compound. Collect this in a dedicated, robust container with a secure lid.

  • Liquid Waste: This includes solutions containing the compound. Collect in a compatible liquid waste container (e.g., glass or high-density polyethylene). The container must have a screw-top cap. Halogenated and non-halogenated solvent wastes must always be kept separate.[10]

  • Contaminated Labware: This includes items like pipette tips, gloves, and paper towels that have come into direct contact with the compound. These items must be collected in a separate, sealed, and durable plastic bag or a lined container designated for chemically contaminated solid waste.[10]

Proper containment and labeling are critical for safety and regulatory compliance.

  • Container Choice: Use only containers approved for hazardous waste. They must be in good condition, free of leaks, and compatible with the chemical. The original product container can be used if it is in good condition.[11]

  • Labeling: The waste container must be labeled immediately upon the first addition of waste.[7] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound".

    • A list of all components in the container (including solvents and their approximate percentages).

    • The associated hazard warnings (e.g., "Irritant," "Acutely Toxic").

    • The date of initial waste accumulation.

Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within or near the laboratory.[4] This area must be:

  • Under the control of the laboratory personnel.

  • Away from sources of ignition and incompatible chemicals.

  • Clearly marked.

Keep waste containers closed at all times, except when adding waste.[4]

The ultimate disposal method for this type of chlorinated waste is typically high-temperature incineration at a licensed hazardous waste facility.[3] This process ensures the complete destruction of the molecule. The facility must be equipped with flue gas scrubbers to neutralize the HCl and NOx produced during combustion.

Do not attempt to dispose of this chemical yourself. Arrange for pickup through your institution's Environmental Health & Safety (EHS) department or a contracted licensed chemical waste disposal company.[6]

Disposal Decision Workflow

The following diagram outlines the decision-making process for handling waste generated from this compound.

G cluster_0 cluster_1 Step 2: Segregate & Collect Waste cluster_2 Step 3: Contain & Label start Waste Generation (Solid, Liquid, or Contaminated Material) ppe Step 1: Don Correct PPE (Goggles, Gloves, Lab Coat) start->ppe solid_waste Solid Reagent ppe->solid_waste Is it pure solid? liquid_waste Solutions ppe->liquid_waste Is it a solution? labware_waste Contaminated Labware ppe->labware_waste Is it contaminated material? container_solid Seal in Labeled Solid Waste Container solid_waste->container_solid container_liquid Seal in Labeled Liquid Waste Container liquid_waste->container_liquid container_labware Seal in Labeled Sharps/Glass or Lined Pail labware_waste->container_labware storage Step 4: Store in Designated Satellite Accumulation Area container_solid->storage container_liquid->storage container_labware->storage disposal Step 5: Arrange Pickup via EHS for Licensed Incineration storage->disposal caption Disposal Workflow for this compound

Sources

A Senior Application Scientist's Guide to Handling 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical entities requires a safety-first mindset, grounded in a thorough understanding of the molecule's potential hazards. This guide provides essential, actionable safety protocols for researchers, scientists, and drug development professionals working with 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine (CAS No. 871836-51-0). The protocols outlined below are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is conducted with the highest degree of care.

Hazard Identification and Immediate Risk Assessment

Understanding the specific threats posed by a compound is the foundational pillar of laboratory safety. Aggregated GHS (Globally Harmonized System) data for this compound and its structural analogs indicate several key hazards that must be addressed.[1][2]

The primary risks associated with this compound are:

  • Harmful if swallowed (Acute Toxicity, Oral)[1][3]

  • Causes skin irritation [1][3]

  • Causes serious eye irritation [1][3]

  • May cause respiratory irritation [1][3]

These classifications necessitate a stringent set of handling protocols, as detailed in the following sections.

Hazard Classification (GHS) Hazard Statement Key Precautionary Action
Acute Toxicity 4, OralH302: Harmful if swallowedDo not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3]
Skin Irritation 2H315: Causes skin irritationWear protective gloves and clothing.[4]
Eye Irritation 2/2AH319: Causes serious eye irritationWear safety goggles and, if necessary, a face shield.[4]
STOT SE 3H335: May cause respiratory irritationUse only outdoors or in a well-ventilated area, preferably a chemical fume hood.[3][4]

Table 1: GHS Hazard Profile for this compound.

Engineering Controls: Your Primary Barrier

Personal Protective Equipment (PPE) is the final line of defense. Your first and most critical barrier is the use of robust engineering controls.

Chemical Fume Hood: All manipulations of solid or dissolved this compound, including weighing, transferring, and reaction setup, must be performed inside a properly functioning and certified chemical fume hood.[5] This is non-negotiable. The potential for respiratory irritation from dust or vapors necessitates this control to minimize inhalation exposure.[4][5]

Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors outside of the primary containment (fume hood).[6][7]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required to mitigate the risks of skin, eye, and respiratory exposure.

Eye and Face Protection
  • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that meet ANSI Z87.1 standards are mandatory to provide a seal around the eyes, protecting from dust, splashes, and vapors.[8]

  • Face Shield: When handling larger quantities (>1 liter) or performing operations with a heightened risk of splashing or energetic reaction (e.g., quenching), a face shield must be worn in addition to safety goggles.[8][9][10]

Skin and Body Protection
  • Gloves: Disposable nitrile gloves provide a good baseline for protection against incidental contact.[9] However, for prolonged handling or in situations involving solvents, it is crucial to consult a glove manufacturer's chemical resistance guide.[9] Given the chlorinated pyridine structure, butyl rubber gloves may offer superior protection for extended tasks.[11] Always double-glove when handling the neat compound. Inspect gloves for any signs of degradation or perforation before and during use, and change them immediately upon any suspected contamination.[9]

  • Laboratory Coat: A flame-resistant lab coat that is fully buttoned is required.[8] Ensure it has long sleeves to cover all exposed skin on the arms.

  • Full Body Protection: Wear long pants and closed-toe shoes to ensure no skin is exposed.[8][9]

Respiratory Protection

When engineering controls like a fume hood are properly used, additional respiratory protection is typically not required. However, in the event of a large spill or a failure of engineering controls, respiratory protection is critical. A NIOSH-approved air-purifying respirator with organic vapor cartridges is the minimum requirement in such emergency situations.[12][13]

PPE_Selection_Workflow Diagram 1: PPE Selection Workflow start Assess Task with this compound in_hood Is the task performed inside a certified fume hood? start->in_hood weighing Weighing solid or preparing solution? in_hood->weighing Yes no_hood STOP! Re-evaluate procedure. Work in fume hood is MANDATORY. in_hood->no_hood No ppe_weighing Required PPE: - Chemical Goggles - Double Nitrile Gloves - Lab Coat weighing->ppe_weighing Yes reaction Running reaction or workup procedure? weighing->reaction No ppe_reaction Required PPE: - Chemical Goggles - Face Shield (if splash risk) - Appropriate Chemical-Resistant Gloves - Lab Coat reaction->ppe_reaction Yes Disposal_Workflow Diagram 2: Waste Handling & Disposal Workflow start Waste Generated waste_type Is the waste solid or liquid? start->waste_type solid_waste Contaminated PPE, weigh boats, spill absorbents waste_type->solid_waste Solid liquid_waste Reaction mixtures, solvent rinses waste_type->liquid_waste Liquid solid_container Place in 'Halogenated SOLID Waste' container solid_waste->solid_container liquid_container Place in 'Halogenated LIQUID Waste' container liquid_waste->liquid_container labeling Ensure container is properly labeled with full chemical names and 'Hazardous Waste' solid_container->labeling liquid_container->labeling storage Store container closed in Satellite Accumulation Area labeling->storage disposal Arrange for pickup by Environmental Health & Safety storage->disposal

Caption: A flowchart for the proper segregation and disposal of waste.

By adhering to these stringent protocols, you build a framework of safety that protects not only yourself but also your colleagues and the wider environment. Always consult your institution's specific Chemical Hygiene Plan and Safety Data Sheets for the most comprehensive information.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]

  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. [Link]

  • Bucknell University. Hazardous Waste Segregation. [Link]

  • National Center for Biotechnology Information. 4-chloro-1-methyl-1H-pyrazolo(4,3-c)pyridine. PubChem Compound Summary for CID 83827012. [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • American Chemistry Council. Protective Equipment. [Link]

  • Washington State University. Standard Operating Procedure for Pyridine. [Link]

  • Dartmouth College. Personal Protective Equipment in Chemistry. Environmental Health and Safety. [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Pyridine. [Link]

  • Penta chemicals. Pyridine Safety Data Sheet. [Link]

  • Sdfine. PYRIDINE GHS Safety Data Sheet. [Link]

Sources

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